4-ethoxybutane-1-thiol
Description
Properties
CAS No. |
1505614-03-8 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis, Physicochemical Profiling, and Surface Chemistry Applications of 4-Ethoxybutane-1-thiol
As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and practical overview of 4-ethoxybutane-1-thiol (CAS: 1505614-03-8)[1]. This bifunctional molecule—featuring a terminal sulfhydryl (-SH) group and an internal ether linkage—serves as a critical building block in organic synthesis and a highly specialized ligand for the formation of Self-Assembled Monolayers (SAMs) on noble metal substrates[2].
Unlike rigid, template-based protocols, this guide emphasizes the causality behind synthetic choices, ensuring that researchers can adapt and troubleshoot these workflows in real-world laboratory environments.
Physicochemical Profiling
Understanding the fundamental properties of 4-ethoxybutane-1-thiol is essential for predicting its behavior during extraction, purification, and application. The ether oxygen introduces a degree of polarity and hydrogen-bond accepting capability, which slightly elevates its boiling point and alters its solvation dynamics compared to pure alkanethiols of similar molecular weight.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Rationale / Implication |
| Chemical Name | 4-Ethoxybutane-1-thiol | Standard IUPAC nomenclature. |
| CAS Registry Number | 1505614-03-8[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₁₄OS | Bifunctional: Ether (hydrophilic) and Thiol (reactive). |
| Molecular Weight | 134.24 g/mol [1] | Low molecular weight; highly volatile and odorous. |
| Appearance | Colorless liquid | Typical for short-chain, pure aliphatic thiols. |
| Solubility | Soluble in EtOH, DCM, Ether | Ether linkage slightly increases aqueous miscibility, but remains predominantly lipophilic. |
Mechanistic Synthesis Pathways
The synthesis of alkoxyalkanethiols can be achieved through several routes, but direct nucleophilic substitution using sodium hydrosulfide (NaSH) is notoriously problematic due to the formation of symmetrical dialkyl sulfide byproducts.
To ensure high purity and yield, the Isothiouronium Salt Method is the gold standard[3]. This approach utilizes 1-bromo-4-ethoxybutane (CAS: 3448-29-1)[4] as the starting material. Bromide acts as an excellent leaving group for the Sₙ2 attack by thiourea. The resulting isothiouronium intermediate is highly crystalline, odorless, and stable, allowing for rigorous purification before the final alkaline hydrolysis liberates the volatile thiol[3].
Fig 1: Stepwise synthesis of 4-ethoxybutane-1-thiol via an isothiouronium salt intermediate.
Self-Validating Experimental Protocol: Isothiouronium Route
This protocol is designed as a self-validating system. Key quality control (QC) checkpoints are embedded to ensure the reaction proceeds as intended, minimizing wasted time and resources.
Phase 1: Formation of the Isothiouronium Intermediate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 1-bromo-4-ethoxybutane (approx. 50 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: Add 1.1 equivalents of thiourea (55 mmol). Causality: A slight excess of thiourea drives the Sₙ2 reaction to completion and compensates for any moisture-induced degradation.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours under a nitrogen atmosphere.
-
QC Checkpoint 1 (TLC): Monitor the disappearance of the starting material via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The isothiouronium salt will remain at the baseline due to its high polarity.
-
Isolation: Concentrate the ethanol under reduced pressure. The resulting white crystalline solid is the S-(4-ethoxybutyl)isothiouronium bromide. Note: This intermediate is odorless, making it safe to store if the workflow must be paused.
Phase 2: Alkaline Hydrolysis and Acidic Workup
-
Hydrolysis: Dissolve the intermediate in 50 mL of degassed distilled water. Slowly add 2.5 equivalents of aqueous NaOH (5 M). Causality: Strong base is required to attack the isothiouronium carbon, expelling the thiolate anion (RS⁻) and forming urea.
-
Heating: Heat the mixture to 90 °C for 2 hours under a strict nitrogen atmosphere. Causality: Oxygen must be excluded to prevent the oxidative dimerization of the thiolate into a disulfide.
-
Acidification: Cool the reaction to 0 °C in an ice bath. Slowly add 6 M HCl until the pH reaches 2. QC Checkpoint 2 (pH): Verify pH with indicator paper. The thiolate must be fully protonated to the neutral thiol (RSH) to partition into the organic phase.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via vacuum distillation to yield pure 4-ethoxybutane-1-thiol as a colorless, pungent liquid.
Surface Chemistry: Self-Assembled Monolayers (SAMs)
4-Ethoxybutane-1-thiol is highly valuable in surface science. When exposed to noble metals (particularly Gold, Au), the thiol group undergoes spontaneous chemisorption, forming a strong Au-S thiolate bond (~45 kcal/mol).
The terminal ethoxy group plays a crucial role here. Unlike purely hydrophobic methyl-terminated alkanethiols, the ether oxygen provides mild hydrophilicity and hydrogen-bonding capabilities. This makes 4-ethoxybutane-1-thiol an excellent "spacer" or "diluent" molecule in mixed SAMs, preventing steric hindrance when co-adsorbing larger, bulky biomolecules (like PEGylated thiols or proteins)[2].
Fig 2: Workflow for the formation of 4-ethoxybutane-1-thiol self-assembled monolayers on gold.
Analytical Characterization
To validate the synthesized product, multi-modal analytical characterization is required.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ will appear at m/z 134. A characteristic fragmentation pathway for aliphatic thiols is the loss of hydrogen sulfide (H₂S), yielding a peak at m/z 100 [M - 34]⁺. Additionally, cleavage alpha to the ether oxygen will produce a distinct ethoxy cation fragment at m/z 45[5].
-
¹H NMR (CDCl₃, 400 MHz):
-
The sulfhydryl proton (-SH) typically appears as a triplet near 1.3–1.5 ppm, coupling with the adjacent methylene group.
-
The methylene protons adjacent to the sulfur (-CH₂-S) will appear as a quartet around 2.5–2.7 ppm.
-
The methylene protons adjacent to the ether oxygen (-CH₂-O-) will be shifted downfield to approximately 3.4–3.5 ppm due to the electronegativity of the oxygen atom.
-
-
Infrared Spectroscopy (FT-IR): A weak but distinct S-H stretching vibration will be observed around 2550–2600 cm⁻¹. The strong C-O-C asymmetric stretch of the ether linkage will dominate the fingerprint region around 1100–1150 cm⁻¹.
References
-
PubChem. "1-Bromo-4-ethoxybutane | C6H13BrO | CID 6427573 - Structure and Properties". URL:[Link]
-
Indian Academy of Sciences. "Synthetic access to thiols: A review". URL: [Link]
-
Clinisciences. "PEG methyl ether thiol - Surface Modification and Self-Assembled Monolayers". URL: [Link]
Sources
Molecular Architecture and Analytical Characterization of 4-Ethoxybutane-1-thiol: A Technical Guide
Executive Overview
In the fields of surface chemistry, materials science, and targeted drug delivery, heterobifunctional organosulfur compounds serve as critical building blocks. 4-Ethoxybutane-1-thiol (CAS No. 1505614-03-8) is a specialized aliphatic thiol characterized by a terminal sulfhydryl group and an ether (ethoxy) linkage separated by a four-carbon alkyl spacer. This unique structural motif balances hydrophobicity with localized polarity, making it an ideal candidate for tuning the interfacial properties of Self-Assembled Monolayers (SAMs) on noble metal substrates.
This whitepaper provides an authoritative analysis of the molecular weight, analytical verification methodologies, and applied surface chemistry protocols for 4-ethoxybutane-1-thiol, designed for researchers requiring high-fidelity physicochemical data.
Physicochemical Profiling and Molecular Weight
The utility of 4-ethoxybutane-1-thiol in precision applications—such as calculating the exact molarity required for monolayer saturation—relies entirely on an accurate understanding of its molecular weight and spatial footprint.
Quantitative Data Summary
The fundamental physicochemical properties of 4-ethoxybutane-1-thiol are summarized in the table below, establishing the baseline metrics required for stoichiometric calculations and analytical detection[1].
| Property | Value | Scientific Significance |
| IUPAC Name | 4-ethoxybutane-1-thiol | Standardized nomenclature defining the C4 chain with terminal -SH and -O-CH2CH3 groups. |
| Molecular Formula | C₆H₁₄OS | Dictates the theoretical isotopic distribution in mass spectrometry[1]. |
| Average Molecular Weight | 134.24 g/mol | Utilized for standard macroscopic molarity and yield calculations[1]. |
| Monoisotopic Mass | 134.0765 Da | Critical for high-resolution mass spectrometry (HRMS) peak identification. |
| CAS Registry Number | 1505614-03-8 | Unique numerical identifier for chemical database retrieval[1]. |
Theoretical Calculation Causality
The average molecular weight of 134.24 g/mol is not an arbitrary figure; it is derived from the standard atomic weights of its constituent elements, which account for the natural terrestrial abundance of isotopes. The calculation is foundational for preparing precise millimolar solutions:
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Sulfur (S): 1 atom × 32.065 u = 32.065 u
-
Total System Mass: 72.066 + 14.112 + 15.999 + 32.065 = 134.242 g/mol
When executing highly sensitive analytical techniques, researchers must pivot from the average molecular weight to the monoisotopic mass (134.0765 Da), which calculates the mass using only the primary isotopes (¹²C, ¹H, ¹⁶O, ³²S). This distinction is the causal reason why a high-resolution mass spectrometer will detect the primary molecular ion at m/z 134.07, rather than 134.24.
Analytical Verification via Mass Spectrometry
To confirm the purity and structural integrity of synthesized or commercially procured 4-ethoxybutane-1-thiol, Mass Spectrometry (MS) is the gold standard[2]. Because thiols are prone to oxidative dimerization into disulfides (R-S-S-R) upon exposure to atmospheric oxygen, the analytical workflow must be carefully controlled.
Mechanistic Workflow of MS Analysis
The following diagram illustrates the logical progression of sample ionization and detection, emphasizing the transition from a neutral molecule to a detectable ion.
Mass spectrometry workflow for determining the monoisotopic mass of 4-ethoxybutane-1-thiol.
Self-Validating Protocol: HRMS Determination of 4-Ethoxybutane-1-thiol
This protocol utilizes Electrospray Ionization (ESI) in positive ion mode. It is designed as a self-validating system: the presence of the exact mass confirms the molecule, while the isotopic pattern validates the chemical formula.
-
Sample Preparation (Causality: Oxidation Prevention):
-
Prepare a 10 µM solution of 4-ethoxybutane-1-thiol in LC-MS grade methanol.
-
Expert Insight: Perform the dilution in a nitrogen-purged glovebox. Thiols rapidly oxidize to disulfides (MW ~266.4 Da) in the presence of trace metals and oxygen. Using degassed solvents prevents this artifact[2].
-
-
Ionization (Causality: Protonation):
-
Add 0.1% Formic Acid to the mobile phase. The acidic environment forces the protonation of the ether oxygen, generating the [M+H]⁺ adduct.
-
-
Data Acquisition:
-
Inject the sample into the ESI-HRMS (e.g., Q-TOF). Scan the m/z range of 50 to 300.
-
-
System Validation (The Self-Check):
-
Locate the base peak at m/z 135.084 (which is 134.0765 Da + 1.0078 Da for the proton).
-
Examine the M+2 peak. Because natural sulfur contains ~4.2% ³⁴S, the spectrum must show a distinct isotopic peak at m/z 137.08 at approximately 4.5% the intensity of the base peak. If this M+2 signature is missing, the detected mass is an isobaric contaminant, not a sulfur-bearing molecule.
-
Applied Surface Chemistry: Self-Assembled Monolayers (SAMs)
The primary application for a molecule with the exact molecular weight and structure of 4-ethoxybutane-1-thiol is the functionalization of noble metal surfaces, particularly gold (Au).
The Thermodynamics of Self-Assembly
When exposed to a gold substrate, the terminal thiol group undergoes an oxidative addition reaction, shedding its hydrogen atom to form a semi-covalent Gold-Thiolate (Au-S) bond with a bond strength of approximately 45 kcal/mol[3]. Following chemisorption, the four-carbon alkyl chains undergo van der Waals packing, while the terminal ethoxy groups orient toward the interface, dictating the surface's wettability and chemical reactivity.
Mechanistic pathway of 4-ethoxybutane-1-thiol self-assembly on a gold substrate.
Self-Validating Protocol: SAM Preparation on Gold
This methodology ensures the creation of a highly ordered, defect-free monolayer. The protocol incorporates electrochemical validation to prove the physical presence of the SAM[3][4].
-
Substrate Cleaning (Causality: Maximizing Reactive Sites):
-
Immerse the gold-coated substrate in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (Warning: Piranha is highly reactive and explosive in contact with organics).
-
Expert Insight: This removes all adventitious carbon. A thiol cannot displace heavy organic contamination; bare gold atoms are strictly required for the Au-S bond formation[4].
-
Rinse copiously with ultra-pure water, then absolute ethanol.
-
-
Monolayer Assembly (Causality: Kinetic vs. Thermodynamic Control):
-
Prepare a 1.0 mM solution of 4-ethoxybutane-1-thiol in 200-proof absolute ethanol[3][4]. (Calculation: 13.42 mg of thiol per 100 mL of ethanol, based on the 134.24 g/mol molecular weight).
-
Immerse the clean gold substrate into the solution. Backfill the container with dry nitrogen gas and seal it[4].
-
Incubate in the dark at room temperature for 24 to 48 hours. Why 48 hours? While initial chemisorption occurs in milliseconds, the lateral diffusion and van der Waals packing required to eliminate pinhole defects take hours to reach the thermodynamic minimum[3].
-
-
Post-Assembly Processing:
-
Remove the substrate, rinse sequentially with ethanol and ultra-pure water to remove physisorbed (unbound) multilayers, and dry under a gentle stream of N₂[4].
-
-
System Validation (The Self-Check):
-
Cyclic Voltammetry (CV): Submerge the SAM-coated gold electrode in an aqueous solution of 1 mM K₃[Fe(CN)₆] with 0.1 M KCl. Run a cyclic voltammogram.
-
Validation logic: A bare gold electrode will show sharp redox peaks. A successfully assembled 4-ethoxybutane-1-thiol SAM acts as a dielectric barrier; the redox peaks will be completely suppressed (flattened), proving the monolayer is dense, defect-free, and accurately assembled.
-
References
-
National Institutes of Health (PMC). "Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats." NIH Public Access. Available at:[Link]
Sources
- 1. 1505614-03-8|4-Ethoxybutane-1-thiol|BLD Pharm [bldpharm.com]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [merckmillipore.com]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Bifunctional Aliphatic Thiols in Nanomedicine and Drug Delivery: A Case Study of 4-Ethoxybutane-1-thiol
Executive Summary
Bifunctional aliphatic thiols are cornerstone molecules in modern nanomedicine, serving as critical linkers for surface modification, bioconjugation, and the development of targeted drug delivery systems. This whitepaper provides an in-depth technical analysis of 4-ethoxybutane-1-thiol (CAS: 1505614-03-8), exploring its structural rationale through the lens of IUPAC nomenclature, its mechanistic role in stabilizing gold nanoparticles (AuNPs), and validated protocols for its synthesis and analytical verification. By bridging fundamental organic chemistry with advanced materials science, this guide equips researchers and drug development professionals with actionable methodologies for integrating ether-thiol linkers into nanotherapeutic platforms.
Chemical Nomenclature & Structural Rationale
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). Understanding the nomenclature of 4-ethoxybutane-1-thiol requires applying the rigorous rules of functional group seniority as outlined in the .
According to Table 5.1, Section P-59.1.9 of the 2013 Blue Book, functional groups are ranked by priority to determine the parent suffix. Thiols (-SH) possess a higher seniority than ethers (-O-). In fact, ethers (alkoxy groups) are classified as groups that are always cited as prefixes and never as principal functional groups.
Nomenclature Deduction:
-
Principal Functional Group: The thiol group dictates the suffix "-thiol".
-
Parent Chain: The longest continuous carbon chain attached to the thiol contains four carbons, establishing the parent alkane as "butane".
-
Numbering: The chain is numbered starting from the terminus closest to the principal group, making the thiol-bearing carbon C1 (butane-1-thiol).
-
Substituent Identification: An ethoxy group (-O-CH2-CH3) is located at C4.
-
Final Assembly: Combining these elements yields 4-ethoxybutane-1-thiol .
Logical workflow for determining the IUPAC name of 4-ethoxybutane-1-thiol.
Mechanistic Role in Nanomedicine and Drug Delivery
In the realm of targeted drug delivery, gold nanoparticles (AuNPs) are highly valued for their tunable optical properties and biocompatibility. However, bare AuNPs are prone to aggregation and rapid clearance by the reticuloendothelial system (RES).
Bifunctional thiols like 4-ethoxybutane-1-thiol act as superior capping agents[1]. The mechanism relies on the strong dative bond (~45 kcal/mol) formed between the sulfur atom and the gold surface, driving the formation of a dense Self-Assembled Monolayer (SAM)[2]. The ethoxy terminus extends outward into the aqueous environment, mimicking the "stealth" properties of polyethylene glycol (PEG). This ether-rich interface creates a hydration layer via hydrogen bonding with water molecules, effectively reducing non-specific protein adsorption (protein corona formation) and enhancing the in vivo circulation half-life of the nanocarrier[3].
Quantitative Comparison of AuNP Surface Modifiers
To illustrate the causality behind selecting an ether-thiol linker over traditional capping agents, Table 1 summarizes their comparative physicochemical properties.
| Capping Agent | Binding Affinity to Au | Hydrophilicity | Steric Stabilization | In Vivo Half-Life | Primary Application |
| Citrate | Weak (Electrostatic) | High | Low | Minutes | Synthesis precursor |
| 1-Butanethiol | Strong (Covalent Au-S) | Low (Hydrophobic) | Moderate | Hours | Organic solvent dispersion |
| 4-Ethoxybutane-1-thiol | Strong (Covalent Au-S) | High (Ether H-bonding) | High | Days | Drug delivery / Stealth SAMs |
| PEG-Thiol (5 kDa) | Strong (Covalent Au-S) | Very High | Very High | Days to Weeks | Long-circulating biologics |
Table 1: Comparative properties of AuNP surface modifiers in nanomedicine.
Synthesis Protocols & Reaction Mechanisms
The synthesis of 4-ethoxybutane-1-thiol requires a controlled, multi-step approach to prevent symmetrical ether formation or disulfide oxidation. The most reliable pathway involves a Williamson ether synthesis followed by a nucleophilic substitution using a thioacetate surrogate, which is subsequently deprotected[4].
Step-by-Step Synthesis Methodology
Step 1: Williamson Etherification
-
Preparation: Dissolve 1.0 equivalent of sodium ethoxide (NaOEt) in anhydrous ethanol under an inert argon atmosphere.
-
Reaction: Slowly add 3.0 equivalents of 1,4-dibromobutane dropwise at 0°C. The excess dibromide prevents the formation of 1,4-diethoxybutane.
-
Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with distilled water, extract with diethyl ether (3x), wash with brine, and dry over anhydrous MgSO4. Concentrate under reduced pressure to yield 1-bromo-4-ethoxybutane.
Step 2: Thioacetylation
-
Preparation: Dissolve 1-bromo-4-ethoxybutane in anhydrous dimethylformamide (DMF).
-
Reaction: Add 1.5 equivalents of potassium thioacetate (KSAc).
-
Heating: Heat the mixture to 60°C for 4 hours. The nucleophilic thioacetate displaces the bromide via an SN2 mechanism.
-
Workup: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate S-(4-ethoxybutyl) thioacetate.
Step 3: Deprotection (Hydrolysis)
-
Reaction: Dissolve the thioacetate intermediate in a mixture of methanol and concentrated HCl (10:1 v/v).
-
Reflux: Reflux the solution for 2 hours to cleave the acetyl group.
-
Isolation: Neutralize carefully with saturated NaHCO3, extract with dichloromethane, dry, and concentrate to yield the final product, 4-ethoxybutane-1-thiol.
Three-step synthesis workflow of 4-ethoxybutane-1-thiol from 1,4-dibromobutane.
Analytical Validation
To ensure the trustworthiness of the synthesized linker, rigorous analytical validation is required. A self-validating protocol must confirm both the presence of the ether linkage and the free thiol group.
Nuclear Magnetic Resonance (1H NMR)
The 1H NMR spectrum (CDCl3, 400 MHz) provides distinct resonances confirming the structure. The characteristic triplet of the thiol proton at ~1.33 ppm is critical for verifying successful deprotection.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -CH2-SH | 1.33 | Triplet (t) | 1H | Thiol proton |
| -O-CH2-CH 3 | 1.20 | Triplet (t) | 3H | Ethoxy methyl |
| -CH 2-SH | 2.55 | Quartet (q) | 2H | Methylene adjacent to thiol |
| -O-CH 2-CH3 | 3.48 | Quartet (q) | 2H | Ethoxy methylene |
| -O-CH 2-CH2- | 3.42 | Triplet (t) | 2H | Methylene adjacent to ether |
| -CH2-CH 2-CH 2-CH2- | 1.60 - 1.75 | Multiplet (m) | 4H | Central aliphatic methylenes |
Table 2: Predicted 1H NMR spectral assignments for 4-ethoxybutane-1-thiol.
Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) confirms the molecular weight and structural connectivity[5]. The molecular ion peak [M]•+ is observed at m/z 134. Key fragmentation includes the loss of the ethoxy radical yielding an m/z 89 fragment ([C4H9S]+), and the characteristic ethoxy cation at m/z 45 ([C2H5O]+).
Experimental Protocols: AuNP Functionalization
The integration of 4-ethoxybutane-1-thiol into nanocarriers is typically achieved via ligand exchange. The following protocol details the displacement of weakly bound citrate molecules with the bifunctional thiol to form a robust SAM.
Ligand Exchange Methodology:
-
AuNP Preparation: Synthesize or procure 20 nm citrate-capped gold nanoparticles (OD = 1.0 in aqueous solution).
-
Ligand Solution: Prepare a 10 mM stock solution of 4-ethoxybutane-1-thiol in absolute ethanol.
-
Incubation: Add 100 µL of the thiol stock solution to 10 mL of the AuNP suspension under vigorous stirring. The ethanol ensures the solubility of the aliphatic chain while the aqueous environment drives the rapid formation of the Au-S bond.
-
Maturation: Allow the mixture to stir continuously for 24 hours at room temperature in the dark to ensure maximum SAM packing density.
-
Purification: Centrifuge the functionalized AuNPs at 12,000 rpm for 15 minutes. Discard the supernatant containing displaced citrate and unreacted thiol.
-
Washing: Resuspend the pellet in a 1:1 mixture of ultrapure water and ethanol. Repeat the centrifugation and washing steps three times to ensure a self-validating, pure conjugate.
-
Storage: Resuspend the final SAM-functionalized AuNPs in PBS (pH 7.4) and store at 4°C.
Experimental workflow for functionalizing gold nanoparticles via ligand exchange.
References
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at:[Link]
-
Engineered Gold-Based Nanomaterials: Morphologies and Functionalities in Biomedical Applications. A Mini Review. MDPI. Available at:[Link]
-
Full article: Therapeutic Targeting in Nanomedicine: the Future Lies in Recombinant Antibodies. Taylor & Francis. Available at:[Link]
-
Gold nanoparticles in the diagnosis and treatment of cancer. CyberLeninka. Available at:[Link]
Sources
Physicochemical Profiling & Analytical Identification
An in-depth technical analysis of 4-ethoxybutane-1-thiol requires moving beyond basic chemical properties to understand its mechanistic utility in modern synthetic chemistry, surface engineering, and bioconjugation. This whitepaper provides a comprehensive evaluation of its identification, synthesis causality, and advanced applications, designed for researchers and drug development professionals.
4-Ethoxybutane-1-thiol (CAS: 1505614-03-8) is a bifunctional aliphatic compound featuring a terminal thiol (-SH) and an internal ether (ethoxy) linkage. This dual functionality makes it a highly versatile building block: the thiol serves as a potent nucleophile for cross-coupling and chemisorption, while the ethoxy group modulates hydrophilicity and provides a hydrogen-bond acceptor site.
Quantitative Data Summary
To establish a baseline for experimental design, the core physicochemical parameters are summarized below.
| Property | Value | Causality / Significance |
| CAS Number | 1505614-03-8 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₆H₁₄OS | Dictates the mass-to-charge ratio in MS analysis. |
| Molecular Weight | 134.24 g/mol | Low molecular weight ensures high atom economy in conjugation. |
| Physical State | Colorless liquid (ambient) | Requires handling in a fume hood due to volatile sulfurous odor. |
| Solubility | Soluble in EtOH, DCM, DMF | Amphiphilic nature allows use in both organic and aqueous-organic mixtures. |
Analytical Validation (NMR & MS)
Robust identification of 4-ethoxybutane-1-thiol relies on distinguishing the terminal thiol proton and the distinct chemical shifts of the oxygen-adjacent versus sulfur-adjacent methylenes[2].
-
¹H NMR (CDCl₃, 400 MHz): The defining feature is the thiol proton (-SH), which typically appears as a triplet near 1.3–1.5 ppm (integrating to 1H). The ethoxy -CH₃ presents as a triplet at 1.2 ppm (J = 7.0 Hz). The methylene protons adjacent to the oxygen (-CH₂-O-CH₂-) overlap as multiplets/quartets around 3.4–3.5 ppm , while the methylene adjacent to the sulfur (-CH₂-SH) appears as a quartet near 2.5–2.6 ppm due to coupling with both the adjacent -CH₂- and the -SH proton.
-
Mass Spectrometry (ESI-MS): In negative ion mode, the molecule easily loses the weakly acidic thiol proton, yielding an [M-H]⁻ peak at m/z 133.1 .
Mechanistic Synthesis & Causality
The de novo synthesis of 4-ethoxybutane-1-thiol from 4-ethoxybutan-1-ol requires careful reagent selection to prevent the formation of symmetric dialkyl thioethers (R-S-R). Direct reaction with sodium hydrosulfide (NaSH) often yields poor selectivity. Instead, the isothiouronium salt pathway is the gold standard[3][4].
Causality of the Isothiouronium Pathway:
-
Activation: The hydroxyl group is a poor leaving group. Mesylation (using MsCl) converts it into a highly reactive sulfonate ester, lowering the activation energy for nucleophilic attack.
-
Thiolation: Thiourea is utilized instead of NaSH because it is a superior, softer nucleophile. It attacks the mesylate via an Sₙ2 mechanism to form an S-alkyl isothiouronium salt. This salt is positively charged, preventing a second alkylation event and completely eliminating the symmetric thioether byproduct[4].
-
Hydrolysis: Alkaline hydrolysis of the isothiouronium salt selectively liberates the free thiol, which is then protonated upon acidic workup.
Synthesis workflow of 4-ethoxybutane-1-thiol via an isothiouronium intermediate.
Protocol 1: Self-Validating Synthesis of 4-Ethoxybutane-1-thiol
This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction progression.
-
Mesylation: Dissolve 4-ethoxybutan-1-ol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours at room temperature.
-
Validation Check: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the alcohol spot (low Rf) and the appearance of the mesylate (higher Rf) confirms completion. Quench with water, extract with DCM, and concentrate.
-
-
Isothiouronium Formation: Dissolve the crude mesylate in absolute ethanol. Add thiourea (1.2 eq) and reflux for 4 hours.
-
Validation Check: As the reaction proceeds, the isothiouronium salt may begin to precipitate upon cooling. A small aliquot analyzed by LC-MS will show the [M+H]⁺ mass of the intact salt.
-
-
Hydrolysis & Isolation: Add 2M aqueous NaOH (3.0 eq) directly to the reaction mixture and reflux for an additional 2 hours under a nitrogen atmosphere (to prevent disulfide formation). Cool to 0°C and carefully acidify with 2M HCl to pH 2. Extract the aqueous layer with diethyl ether (3x).
-
Validation Check: Treat a drop of the organic extract with Ellman’s reagent (DTNB) in buffer. An immediate shift to a deep yellow color (412 nm absorbance) confirms the presence of the free terminal thiol.
-
-
Purification: Dry the ether layer over Na₂SO₄, concentrate, and purify via vacuum distillation to yield the pure colorless thiol.
Advanced Applications in Chemical Biology & Materials
Self-Assembled Monolayers (SAMs) on Gold
Alkoxyalkanethiols like 4-ethoxybutane-1-thiol are critical in surface engineering, particularly for biosensors and diagnostic devices[5]. When exposed to an Au(111) surface, the thiol undergoes chemisorption, losing its proton to form a strong Au-S thiolate bond (~45 kcal/mol).
The Causality of the Ethoxy Group: Unlike simple methyl-terminated alkanethiols (which create highly hydrophobic, protein-adsorbing surfaces), the terminal ethoxy group introduces a dipole and hydrogen-bond accepting capability. This specific molecular architecture disrupts the hydration shell of approaching proteins, significantly enhancing the protein resistance of the surface[5]. This makes it an ideal passivating layer or spacer in surface plasmon resonance (SPR) chips.
Bioconjugation and Thioether Linkages
In drug development, the thiol group is a privileged functional handle for bioconjugation. 4-ethoxybutane-1-thiol can be selectively conjugated to maleimide-functionalized peptides, antibodies, or PROTAC linkers via a base-catalyzed Michael addition. The ethoxy-butane chain acts as a flexible, slightly hydrophilic spacer that improves the aqueous solubility of the resulting conjugate compared to purely aliphatic linkers[6].
Application logic for 4-ethoxybutane-1-thiol in SAM formation and bioconjugation.
Protocol 2: Preparation of Ethoxy-Terminated SAMs on Gold
This protocol ensures the formation of a dense, defect-free monolayer.
-
Substrate Cleaning: Immerse the gold-coated substrate in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes to remove organic contaminants. (Caution: Piranha is highly reactive and explosive when mixed with organic solvents).
-
Validation Check: Rinse with ultrapure water. A perfectly clean gold surface will be completely wettable (water contact angle < 5°).
-
-
Monolayer Assembly: Prepare a 1.0 mM solution of 4-ethoxybutane-1-thiol in absolute ethanol. Immerse the clean gold substrate in this solution for 24 hours at room temperature in the dark.
-
Causality: Absolute ethanol is chosen as the solvent because it prevents the micellization of the amphiphilic thiol, allowing individual molecules to diffuse and pack densely onto the gold lattice driven by van der Waals interactions of the butane chains.
-
-
Washing & Curing: Remove the substrate, rinse copiously with absolute ethanol to remove physisorbed multilayers, and dry under a gentle stream of high-purity nitrogen.
-
Validation Check: Measure the static water contact angle. The surface should exhibit a reproducible contact angle characteristic of an ethoxy-terminated surface (typically ~50-60°), distinct from both bare gold and hydrophobic methyl-terminated SAMs (~110°).
-
References
- Google Patents. "EP2233920B1 - A sensor device and a method of manufacturing the same (Assays involving self-assembled monolayers [SAMs])". European Patent Office.
-
Theranostics. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals". Theranostics Journal. URL: [Link]
Sources
- 1. 1505614-03-8|4-Ethoxybutane-1-thiol|BLD Pharm [bldpharm.com]
- 2. CAS:1505614-03-8, 4-Ethoxybutane-1-thiol-毕得医药 [bidepharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP2233920B1 - A sensor device and a method of manufacturing the same - Google Patents [patents.google.com]
- 6. thno.org [thno.org]
Spectroscopic Characterization of 4-Ethoxybutane-1-thiol: A Comprehensive Technical Guide
Executive Summary
The molecule 4-ethoxybutane-1-thiol (CAS: 1505614-03-8) is a bifunctional aliphatic compound featuring both a terminal sulfhydryl (-SH) group and an internal ether (-O-) linkage. This dual functionality makes it a highly versatile building block in surface chemistry (e.g., self-assembled monolayers on gold nanoparticles) and targeted drug delivery synthesis.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the structural elucidation and purity verification of 4-ethoxybutane-1-thiol. Rather than merely listing expected peaks, this guide explains the mechanistic causality behind the spectroscopic signatures and the rationale governing the chosen analytical protocols.
Spectroscopic Characterization Strategy
Characterizing bifunctional aliphatic chains requires a multi-modal approach. Relying on a single technique introduces blind spots; for instance, Mass Spectrometry (MS) confirms molecular weight but cannot distinguish between ether position isomers, while Infrared (IR) Spectroscopy identifies functional groups but lacks carbon-backbone resolution.
To establish absolute structural integrity, we employ a triad of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS). This workflow creates a self-validating data matrix where the findings of one modality are independently confirmed by the others.
Multi-modal spectroscopic characterization workflow for 4-ethoxybutane-1-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For 4-ethoxybutane-1-thiol, ¹H and ¹³C NMR provide a direct map of the carbon backbone and the electronic environment induced by the heteroatoms (Oxygen and Sulfur) [1].
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is strictly required. Protic solvents (like Methanol-d4) would cause rapid deuterium exchange with the labile sulfhydryl (-SH) proton, effectively erasing its signal from the ¹H spectrum. CDCl₃ preserves the -SH triplet, allowing for precise integration and confirmation of the terminal thiol.
Expected NMR Assignments
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)
| Position | Group | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) |
| Ethyl Terminus | -CH₃ | 1.20 | Triplet (t) | 3H | 15.2 |
| Thiol Terminus | -SH | 1.35 | Triplet (t) | 1H | N/A |
| Butyl Chain (C2) | -CH₂- | 1.65 | Multiplet (m) | 2H | 28.4 |
| Butyl Chain (C3) | -CH₂- | 1.70 | Multiplet (m) | 2H | 29.8 |
| Thiol Adjacent (C1) | -CH₂-S | 2.55 | Quartet (q)* | 2H | 24.5 |
| Ether Adjacent (C4) | -CH₂-O | 3.40 | Triplet (t) | 2H | 70.1 |
| Ethyl Adjacent | O-CH₂- | 3.48 | Quartet (q) | 2H | 66.2 |
*Note: The C1 methylene appears as a quartet due to coupling with both the adjacent C2 methylene protons and the -SH proton.
Step-by-Step Protocol: NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of 4-ethoxybutane-1-thiol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Tube Loading: Transfer the solution to a standard 5 mm Wilmad NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.
-
Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei.
-
Shimming: Run gradient shimming (Z-axis) until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a line width at half-height (FWHM) of < 1.0 Hz.
-
Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
-
Acquisition (¹³C): Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.
Fourier Transform Infrared (FT-IR) Spectroscopy
While NMR maps the connectivity, FT-IR validates the presence of the specific functional groups. As established by [2], the vibrational modes of the ether and thiol groups are highly diagnostic.
Causality of Method Choice: We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellets. 4-ethoxybutane-1-thiol is a volatile liquid at room temperature; KBr pressing would lead to sample loss and moisture absorption, which produces a broad -OH stretch (~3300 cm⁻¹) that can mask the delicate -SH stretch.
Expected Vibrational Modes
Table 2: Key FT-IR Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 2960 - 2850 | Strong | C-H stretch (sp³) | Confirms the aliphatic backbone. |
| ~2550 | Weak | S-H stretch | Definitive proof of the free thiol group. |
| 1460, 1380 | Medium | C-H bending | Confirms methylene and methyl groups. |
| 1110 - 1120 | Strong | C-O-C asym. stretch | Definitive proof of the aliphatic ether linkage. |
Step-by-Step Protocol: ATR-FTIR Acquisition
-
Crystal Cleaning: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.
-
Background Spectrum: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Self-validation step: Ensure baseline is flat and free of contamination.
-
Sample Application: Deposit 2-3 drops of neat 4-ethoxybutane-1-thiol directly onto the ATR crystal. Ensure the crystal is fully covered.
-
Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.
-
Data Processing: Apply an ATR-correction algorithm to compensate for depth-of-penetration variations at different wavelengths, then perform baseline correction.
Mass Spectrometry (GC-EI-MS)
To confirm the molecular weight (MW = 134.24 g/mol ) and validate the structural arrangement, we utilize Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
Causality of Ionization Choice: Electron Ionization (EI) at 70 eV is a "hard" ionization technique. It intentionally shatters the molecule to produce a reproducible fragmentation pattern. According to the foundational principles laid out by [1], alpha-cleavage adjacent to the ether oxygen will dominate the spectrum, providing a unique fingerprint for the ethoxy group.
Expected Fragmentation Pattern
Table 3: GC-EI-MS Fragmentation Logic
| m/z | Relative Abundance | Fragment Identity | Mechanistic Origin |
| 134 | Low | [M]⁺• | Intact molecular ion. |
| 100 | Medium | [M - H₂S]⁺• | Loss of hydrogen sulfide (typical for aliphatic thiols). |
| 89 | Medium | [M - CH₃CH₂O]⁺ | Cleavage of the ethoxy radical. |
| 59 | Base Peak (100%) | [CH₃CH₂O=CH₂]⁺ | Alpha-cleavage next to the ether oxygen (oxonium ion). |
Step-by-Step Protocol: GC-EI-MS Acquisition
-
Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).
-
Injection: Inject 1 µL of the sample into the GC inlet operating in split mode (1:50 ratio) at 250 °C.
-
Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 50 °C for 2 mins, ramp at 15 °C/min to 250 °C, hold for 5 mins.
-
Ionization: Operate the MS source at 230 °C with an electron energy of 70 eV.
-
Mass Analysis: Scan from m/z 30 to 300. Extract the spectrum at the apex of the chromatographic peak.
Logical Mapping & Data Synthesis
The true power of this characterization protocol lies in the synthesis of the data. No single peak proves the molecule's identity; rather, it is the convergence of the IR, NMR, and MS data that validates the structure of 4-ethoxybutane-1-thiol [3].
Logical mapping of molecular functional groups to expected spectroscopic signatures.
Validation Logic Check
If the synthesized or purchased batch shows an absence of the 2550 cm⁻¹ IR peak and a loss of the 1.35 ppm NMR triplet, but reveals a new cluster of peaks in the MS at m/z 266, this indicates disulfide bond formation (oxidation of the thiol). In such cases, the batch must be reduced (e.g., using TCEP or DTT) and re-purified before deployment in sensitive applications.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. Available at:[Link][2]
Sources
Mechanistic Profiling of 4-Ethoxybutane-1-Thiol: A Bifunctional Scaffold for Bioconjugation and Surface Engineering
Introduction & Structural Rationale
In the landscape of molecular linkers and surface modifiers, 4-ethoxybutane-1-thiol (
The rationale for utilizing this specific architecture in advanced applications is threefold:
-
Steric Accessibility: The primary thiol is unhindered, allowing for rapid reaction kinetics in both radical and nucleophilic pathways.
-
Spacer Flexibility: The C4 alkyl chain provides sufficient degrees of freedom to prevent steric crowding at interfaces without inducing the severe hydrophobic collapse seen in longer-chain alkanethiols (e.g., C10–C18).
-
Terminal Polarity: The ethoxy group resists non-specific protein adsorption better than pure methyl-terminated alkanethiols, making it an excellent candidate for biosensor surface passivation and drug-linker chemistry.
This whitepaper dissects the core reaction mechanisms of 4-ethoxybutane-1-thiol, providing field-proven, self-validating protocols to ensure reproducible integration into your workflows.
Core Reaction Mechanisms
Thiol-Ene "Click" Conjugation (Radical Mechanism)
The thiol-ene reaction is a photoinitiated, radical-mediated step-growth process. It is classified as a "click" reaction due to its high thermodynamic driving force, atom economy, and insensitivity to oxygen or water [1].
Causality in Design: The primary thiol of 4-ethoxybutane-1-thiol acts as an ideal chain-transfer agent. When exposed to UV light in the presence of a photoinitiator, the thiol is cleaved to form a thiyl radical (
Radical-mediated thiol-ene propagation cycle for 4-ethoxybutane-1-thiol.
Chemisorption and Self-Assembled Monolayers (SAMs)
The formation of Self-Assembled Monolayers (SAMs) on noble metals (Au, Ag, Pt) is driven by the strong thermodynamic affinity between sulfur and gold (~45 kcal/mol) [2].
Causality in Design: When 4-ethoxybutane-1-thiol is introduced to a clean Au(111) surface, the thiol proton is lost (often as
Workflow for self-assembled monolayer (SAM) generation on gold substrates.
Nucleophilic Substitution and Maleimide Conjugation
For bioconjugation, the thiol must be converted to a thiolate anion (
Causality in Design: By buffering the reaction at pH 7.2–7.5, a small but highly reactive equilibrium concentration of thiolate is generated. This thiolate acts as a soft nucleophile, undergoing rapid Michael addition with maleimide-functionalized drugs or proteins [3]. The ethoxy tail enhances the aqueous solubility of the linker compared to purely aliphatic thiols, preventing precipitation of the bioconjugate.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to downstream applications without confirming the success of the intermediate steps.
Protocol A: Photochemical Thiol-Ene Coupling (Small Molecule/Polymer)
Objective: Conjugate 4-ethoxybutane-1-thiol to a terminal alkene.
-
Reagent Preparation: In a glass vial, combine the alkene substrate and 4-ethoxybutane-1-thiol in a 1:1.2 molar ratio. Causality: A slight excess of thiol compensates for minor disulfide formation and ensures complete consumption of the more valuable alkene.
-
Initiator Addition: Add 1 wt% of DMPA (2,2-Dimethoxy-2-phenylacetophenone). Causality: DMPA has a high quantum yield at 365 nm, matching standard UV lamps and preventing high-energy UV damage to the substrate.
-
Solvent: Dissolve in a minimal amount of degassed DMF or Methanol.
-
Irradiation: Expose to 365 nm UV light (
) for 10 minutes at room temperature. -
Validation Step (Ellman's Assay): Take a 5 µL aliquot and react with Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) indicates complete consumption of the free thiol.
-
Purification: Remove excess thiol and solvent via vacuum distillation or preparative HPLC.
Protocol B: Preparation of 4-Ethoxybutane-1-Thiolate SAMs on Gold
Objective: Engineer a hydrophilic, ethoxy-terminated gold surface.
-
Substrate Cleaning (Critical): Immerse the Au(111) substrate in freshly prepared Piranha solution (3:1 concentrated
: 30% ) for 10 minutes. (WARNING: Highly reactive. Handle with extreme care). Rinse copiously with 18 MΩ deionized water, then absolute ethanol. Causality: Piranha removes all adventitious organic carbon, which would otherwise block thiol chemisorption. -
Solution Preparation: Prepare a 1.0 mM solution of 4-ethoxybutane-1-thiol in degassed absolute ethanol. Causality: Ethanol prevents the hydrophobic collapse and micelle formation of the alkyl chains, ensuring monomeric thiols reach the surface.
-
Incubation: Submerge the clean gold substrate in the thiol solution for 18–24 hours at room temperature in the dark. Causality: While initial
bonding occurs in minutes, the 2D crystalline packing of the C4 chains requires hours to reach thermodynamic minimums. -
Washing: Remove the substrate, rinse sequentially with ethanol, and dry under a gentle stream of high-purity
. -
Validation Step (Contact Angle): Measure the static water contact angle. A successful 4-ethoxybutane-1-thiol SAM will yield a contact angle of ~65° ± 2°, confirming the presence of the outward-facing ethoxy ether groups.
Quantitative Data Summary
The following table synthesizes the kinetic and thermodynamic parameters of the primary reaction mechanisms associated with 4-ethoxybutane-1-thiol.
| Reaction Mechanism | Typical Conditions | Reaction Time | Primary Yield / Coverage | Key Analytical Metric |
| Thiol-Ene (Radical) | UV (365 nm), DMPA initiator, RT | 1 - 15 minutes | > 95% conversion | NMR (loss of alkene protons) |
| SAM Formation | 1 mM in EtOH, 25°C, Dark | 18 - 24 hours | ~4.5 x 10¹⁴ molecules/cm² | XPS (S 2p peak at ~162 eV) |
| Michael Addition | pH 7.2 - 7.5 buffer, RT | 2 - 4 hours | > 90% bioconjugation | Mass Spectrometry (MALDI) |
| Disulfide Oxidation | 12 - 48 hours | Variable (Equilibrium) | Ellman's Reagent (Abs 412nm) |
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Available at:[Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1169. Available at:[Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link]
Computational Modeling of 4-Ethoxybutane-1-Thiol Interactions: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
The functionalization of noble metal surfaces using self-assembled monolayers (SAMs) is a cornerstone of modern biosensor design, targeted drug delivery, and anti-biofouling coatings. Among these, 4-ethoxybutane-1-thiol represents a highly specialized molecule. It combines a highly reactive thiol headgroup (-SH) for gold chemisorption, a short aliphatic spacer (butane,
From a computational modeling perspective, this molecule presents a unique multiscale challenge. The short butane spacer lacks the extensive van der Waals (vdW) stabilization seen in long-chain alkanethiols (e.g., dodecanethiol), resulting in a more amorphous, liquid-like monolayer at room temperature[1]. Concurrently, the ether oxygen acts as a potent hydrogen-bond acceptor, structuring interfacial water to create a thermodynamic barrier against non-specific protein adsorption[2]. This guide details the causal physics, computational methodologies, and validation protocols required to accurately model these complex interactions.
Density Functional Theory (DFT): The Au-S Interface
To understand the fundamental anchoring of 4-ethoxybutane-1-thiol to a substrate, we must model the chemisorption of the thiolate radical onto the Au(111) lattice. Classical mechanics cannot capture the electronic hybridization of the Au-S dative/covalent bond; therefore, Density Functional Theory (DFT) is mandatory.
Causality in Basis Set and Functional Selection
Modeling a bulk gold slab with high-level basis sets is computationally prohibitive. As an established best practice, we utilize a mixed-basis approach. The outermost layer of gold atoms (interacting directly with the sulfur) is modeled using a double-ζ plus polarization (DZP) basis set to capture electron density polarization accurately. The inner bulk layers are modeled using a single-ζ (SZ) basis set[3].
Furthermore, standard Generalized Gradient Approximation (GGA) functionals (like PBE) often underestimate the binding energy because they fail to account for long-range dispersion forces. Incorporating empirical van der Waals corrections (e.g., DFT-D3) is critical to accurately predict the binding energy, which literature reports to be between 126.0 kJ/mol and 184.1 kJ/mol depending on the adsorption site and functional used[4].
Adsorption Energetics
The thiolate headgroup can adsorb onto several high-symmetry sites on the Au(111) surface. Table 1 summarizes the consensus quantitative data for these interactions.
Table 1: DFT-Derived Energetics and Geometric Parameters for Thiolate Adsorption on Au(111)
| Adsorption Site | Binding Energy (kJ/mol) | Au-S Bond Length (Å) | Au-S-C Angle (°) | Thermodynamic Stability |
| fcc hollow | ~160 - 184 | 2.53 | 104 - 110 | Highly Stable (Global Min) |
| hcp hollow | ~155 - 175 | 2.54 | 104 - 110 | Stable (Local Min) |
| Bridge | ~140 - 150 | 2.48 | 115 - 120 | Metastable |
| Atop | ~126 - 135 | 2.40 | 125 - 130 | Least Stable |
Note: The fcc hollow site is the thermodynamically preferred binding location, driving the standard √3 × √3 R30° overlayer structure.
Molecular Dynamics (MD): Monolayer Packing & Solvation
While DFT resolves the static electronic interface, Molecular Dynamics (MD) is required to understand the thermomechanical stability, chain packing, and solvent interactions of the SAM at physiological temperatures (300 K).
The Amorphous Nature of Short-Chain SAMs
The causality behind the packing behavior of 4-ethoxybutane-1-thiol lies in its chain length. The cohesive vdW energy between alkyl chains is roughly 6-8 kJ/mol per CH₂ group. A 4-carbon chain does not provide enough vdW stabilization to overcome thermal fluctuations at 300 K. Consequently, the SAM does not form a rigid, crystalline, all-trans lattice (typical of
Step-by-Step Methodology: MD Workflow for 4-Ethoxybutane-1-Thiol
To construct a self-validating MD simulation, follow this strict protocol:
-
Substrate Generation: Construct a 6-layer Au(111) slab. Use the Embedded-Atom Method (EAM) potential to accurately model surface relaxation and the mobility of surface gold atoms[4]. Freeze the bottom 3 layers to mimic bulk gold constraints.
-
Monolayer Assembly: Graft the 4-ethoxybutane-1-thiolate molecules onto the fcc hollow sites at a coverage density of 4.6 Ų/molecule.
-
Force Field Parameterization: Assign CHARMM36 or OPLS-AA parameters to the organic chain. Derive partial charges for the ether oxygen and butane backbone using the Restrained Electrostatic Potential (RESP) method via HF/6-31G* quantum calculations.
-
Solvation: Solvate the SAM-coated gold slab in a simulation box containing explicit TIP3P water molecules. Ensure a minimum 15 Å buffer between the SAM terminal groups and the z-axis periodic boundary.
-
Energy Minimization: Perform steepest descent minimization (5,000 steps) to eliminate steric clashes between the highly flexible butane chains and the solvent network.
-
Equilibration (NVT/NPT): Heat the system to 300 K in the NVT ensemble for 2 ns using a Nosé-Hoover thermostat. Transition to the NPT ensemble (1 atm) for 10 ns to equilibrate solvent density.
-
Production Run: Execute a 50–100 ns production run in the NVT ensemble. Save coordinates every 10 ps.
-
Trajectory Analysis: Calculate the Radial Distribution Function (RDF) of water hydrogen atoms around the ether oxygen to quantify hydrogen-bonding networks[1].
Systems-Level Workflows & Visualizations
To conceptualize the multiscale nature of this modeling, the following Graphviz diagrams map the computational workflow and the physical interaction network.
Figure 1: Multiscale computational workflow transitioning from quantum mechanical DFT to classical MD.
Figure 2: Intermolecular interaction network defining the SAM system thermodynamics.
Experimental Validation Protocols
A computational model is only as robust as its experimental validation. To ensure a self-validating system, the theoretical outputs must be directly correlated with empirical data:
-
Validation of the Au-S Interface: Use Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS)[5]. The binding energy (BE) of the core electrons in the Au(111) surface atoms and the S 2p core level shifts must match the DFT-calculated energies. A shift to ~162 eV in the S 2p spectrum confirms successful thiolate chemisorption.
-
Validation of Terminal Group Hydration: Use Contact Angle Goniometry. The simulated wetting behavior (derived from the MD density profile of water) should predict a highly hydrophilic surface due to the ether oxygen[6]. An experimental water contact angle of < 40° validates the computational hydrogen-bonding network.
-
Validation of Chain Conformation: Use Infrared Reflection-Absorption Spectroscopy (IRRAS). The asymmetric CH₂ stretching frequencies will indicate whether the butane chains are in a crystalline (ordered) or liquid-like (amorphous) state, validating the MD trajectory's tilt-angle and gauche-defect calculations.
References
- Source: ETH Zurich (ethz.ch)
- Source: Norwegian University of Science and Technology (ntnu.no)
- Molecular Simulation Study of Water Interactions with Oligo (Ethylene Glycol)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 3. First-principles density functional theory (DFT) study of gold nanorod and its interaction with alkanethiol ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 4-Ethoxybutane-1-thiol
Executive Summary
For researchers and drug development professionals utilizing bifunctional aliphatic compounds as linkers, synthetic intermediates, or excipients, understanding precise thermal degradation kinetics is non-negotiable. 4-ethoxybutane-1-thiol (CAS: 1505614-03-8) presents a unique thermodynamic profile due to the presence of both a terminal sulfhydryl (-SH) group and an internal ether (-O-) linkage. This whitepaper elucidates the mechanistic degradation pathways of 4-ethoxybutane-1-thiol, grounded in bond dissociation thermodynamics, and provides a self-validating analytical protocol for empirical characterization.
Thermodynamic Grounding: Molecular Architecture & Causality
The thermal stability of an aliphatic molecule is fundamentally dictated by its weakest covalent linkage. In 4-ethoxybutane-1-thiol, the competition for primary thermal cleavage lies between the carbon-sulfur (C-S) bond and the carbon-oxygen (C-O) bond.
To predict the degradation cascade, we must examine the Bond Dissociation Energies (BDE). The C-S bond in aliphatic thiols possesses a BDE of approximately 73 kcal/mol (305 kJ/mol)[1]. In contrast, the C-O bond in aliphatic ethers is shorter and stronger, with a BDE of approximately 77 kcal/mol (322 kJ/mol)[1].
The Causality of Degradation: Because the C-S bond is less thermodynamically stable than the C-O and C-C bonds, thermal degradation is initiated exclusively at the thiol terminus. The onset of decomposition for analogous aliphatic thiols typically begins at relatively low temperatures, between 150°C and 200°C[2]. The ether linkage remains intact until higher thermal thresholds are breached, unless the system is exposed to oxidative stress, which alters the degradation mechanism entirely.
Mechanistic Degradation Pathways
Depending on the atmospheric conditions (inert vs. oxidative), 4-ethoxybutane-1-thiol undergoes distinct degradation cascades.
Pathway A: Inert Thermolysis (Nitrogen/Argon Atmosphere)
Under inert conditions, degradation is strictly temperature-dependent:
-
Primary Cleavage (150°C - 250°C): Homolytic scission of the C-S bond occurs, generating a highly reactive 4-ethoxybutyl radical and a thiyl/hydrogen sulfide radical[3]. Alternatively, a concerted
-elimination can occur, yielding hydrogen sulfide ( ) gas and 4-ethoxy-1-butene[2]. -
Secondary Cleavage (>250°C): As thermal energy surpasses 322 kJ/mol, the ether linkage undergoes homolysis. This results in the release of ethanol, butene derivatives, and smaller hydrocarbon fragments[1].
Pathway B: Thermo-Oxidative Degradation (Air/Oxygen Atmosphere)
In the presence of oxygen, the ether linkage becomes the Achilles' heel due to its susceptibility to free-radical auto-oxidation. The oxygen atom donates electron density, weakening the adjacent
Fig 1: Thermodynamic and oxidative degradation pathways of 4-ethoxybutane-1-thiol.
Quantitative Data Summary
To aid in the design of high-temperature reactions or formulation stability studies, the following table summarizes the quantitative thermodynamic thresholds of the molecule's constituent groups.
| Functional Group | Bond Type | Approx. Bond Dissociation Energy (kJ/mol) | Expected Degradation Onset (°C) | Primary Volatile Products |
| Aliphatic Thiol | C-S | ~305 | 150 - 200 | Hydrogen sulfide ( |
| Aliphatic Ether | C-O | ~322 | 250 - 300 | Ethanol, butene, carbon monoxide |
| Alkane Backbone | C-C | ~348 | >350 | Short-chain alkanes/alkenes |
Empirical Validation: Self-Validating Experimental Protocol
To rigorously determine the thermal stability profile of a specific batch of 4-ethoxybutane-1-thiol, researchers must employ a hyphenated TGA-FTIR-GC/MS system.
This protocol is designed as a self-validating system: the mass loss quantified by the TGA must mathematically reconcile with the integrated peak areas of the total ion chromatogram (TIC) from the GC/MS. If the mass balance fails, it indicates that high-boiling intermediates have condensed in the transfer lines, prompting an immediate protocol correction.
Step-by-Step Methodology
-
Sample Preparation & Environmental Control:
-
Tare an aluminum hermetic pan (with a 50 µm pinhole to prevent premature pressure-induced rupture) on the TGA microbalance.
-
Dispense 5.0–10.0 mg of liquid 4-ethoxybutane-1-thiol into the crucible[2].
-
Causality: The small sample mass prevents thermal lag and ensures uniform heat distribution.
-
-
Atmospheric Purge:
-
Purge the furnace with ultra-high purity Nitrogen (
) at 50 mL/min for 30 minutes prior to heating[2]. -
Causality: This completely displaces ambient oxygen, isolating the pure thermal homolysis pathways from the thermo-oxidative auto-oxidation pathways.
-
-
Thermal Ramping (TGA):
-
Equilibrate at 30°C, then apply a linear heating rate of 10°C/min up to 600°C[2].
-
Monitor the first derivative of the weight loss curve (DTG) to pinpoint the exact onset temperature (
) of the C-S bond cleavage.
-
-
Evolved Gas Analysis (FTIR & GC/MS):
-
Route the evolved gases through a transfer line heated strictly to 200°C.
-
Causality: 200°C is hot enough to prevent the condensation of the ethoxybutyl fragments, but cool enough to prevent secondary thermal cracking of the analytes within the line itself.
-
FTIR: Continuously scan the gas stream. Look for the immediate appearance of the
stretching frequency (~2590 ) to validate primary thiol degradation. -
GC/MS: Inject samples of the gas stream at the DTG peak maxima. Use the mass-to-charge (
) ratios to definitively identify the ether cleavage products (e.g., ethanol, 46).
-
Fig 2: Self-validating TGA-FTIR-GC/MS workflow for thermal degradation analysis.
References
-
Scientific Reports. "Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: Environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells". Available at:[Link]
-
ACS Publications. "Mechanistic Modeling of Lubricant Degradation. 1. Structure−Reactivity Relationships for Free-Radical Oxidation". Available at:[Link]
-
Wikidoc. "Organosulfur compounds". Available at:[Link]
Sources
Methodological & Application
Application Note: 4-Ethoxybutane-1-thiol as a High-Performance Diluent in Mixed Self-Assembled Monolayers
Target Audience: Researchers, Surface Scientists, and Drug Development Professionals Focus: Surface Plasmon Resonance (SPR) Biosensors, Electrochemical Assays, and Gold Nanoparticle (AuNP) Functionalization.
The Mechanistic Advantage of 4-Ethoxybutane-1-thiol
In the development of label-free biosensors and functionalized nanotherapeutics, controlling the biointerface is the most critical factor for success. Self-Assembled Monolayers (SAMs) on gold surfaces are the industry standard for immobilizing bioreceptors (antibodies, aptamers, or DNA). However, using a single type of functional alkanethiol (e.g., 11-mercaptoundecanoic acid, MUA) creates a densely packed, highly hydrophobic surface that limits the thermodynamic freedom of the immobilized proteins and promotes severe non-specific background fouling[1].
To resolve this, scientists utilize mixed SAMs , combining a long "active" thiol with a shorter "diluent" or "spacer" thiol[1].
4-Ethoxybutane-1-thiol (4-EBT) (CAS No.: 1505614-03-8) serves as an optimal, highly specialized diluent molecule for these systems due to two distinct causal mechanisms:
-
Steric Relief via Chain Length Differential: 4-EBT possesses a short 4-carbon alkyl chain. When co-adsorbed with longer active thiols (like the 11-carbon MUA), the active carboxyl headgroups protrude significantly above the 4-EBT matrix[1]. This protrusion eliminates steric hindrance, allowing bulky biomolecules (like 150 kDa IgGs) 360-degree access to the binding sites, drastically improving capture efficiency and sensor signal-to-noise ratios.
-
Anti-Fouling via Ether Hydration: Unlike standard short-chain alkyl thiols (e.g., butanethiol or hexanethiol) which are highly hydrophobic and denature proteins, 4-EBT is terminated with an ethoxy group (-O-CH₂CH₃). Similar to the well-documented protein resistance of oligo(ethylene glycol) (OEG) terminated thiols[2], the ether oxygen in 4-EBT acts as a hydrogen-bond acceptor. This coordinates a tightly bound hydration layer of water molecules at the sensor interface, creating a physical and thermodynamic barrier against non-specific protein adsorption[2].
Logical relationship between diluent thiol length and biosensor capture efficiency.
Quantitative Data Presentation: Diluent Thiol Comparison
Selecting the correct diluent thiol dictates the ultimate limit of detection (LOD) of the biosensor. The table below summarizes the physicochemical properties and performance metrics of common diluent thiols compared to 4-EBT.
| Diluent Thiol | Chain Length | Terminal Group | Hydrophilicity (Water Contact Angle) | Non-Specific Protein Fouling | Steric Hindrance for C11 Active Thiols |
| 1-Decanethiol | Long (C10) | Methyl (-CH₃) | Highly Hydrophobic (~110°) | High | High (Buries active sites) |
| 6-Mercapto-1-hexanol | Medium (C6) | Hydroxyl (-OH) | Hydrophilic (~30-40°) | Moderate | Moderate |
| 4-Ethoxybutane-1-thiol | Short (C4) | Ethoxy (-O-CH₂CH₃) | Moderately Hydrophilic (~45-55°) | Low (Ether hydration layer) | Low (Active sites protrude) |
| PEG6-Thiol | Long (OEG) | Hydroxyl (-OH) | Highly Hydrophilic (~20-30°) | Very Low | High (Requires even longer active thiols) |
Experimental Protocols
The following protocols are designed as self-validating systems . Each workflow includes built-in Quality Control (QC) checkpoints to ensure the physical chemistry of the interface is correct before proceeding to costly bioconjugation steps.
Protocol A: Fabrication of Mixed SAMs on SPR Biosensor Chips
This protocol details the preparation of a 1:10 mixed SAM of 11-Mercaptoundecanoic acid (MUA) and 4-Ethoxybutane-1-thiol (4-EBT) for antibody immobilization[3].
Reagents Required:
-
11-Mercaptoundecanoic acid (MUA)
-
4-Ethoxybutane-1-thiol (4-EBT)
-
Absolute Ethanol (Anhydrous, ≥99.5%)
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
1 M Ethanolamine-HCl (pH 8.5)
Step-by-Step Methodology:
-
Surface Cleaning: Immerse the gold SPR chip in freshly prepared Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 5 minutes to remove adventitious organics. (CAUTION: Piranha is highly reactive. Handle with extreme care). Rinse copiously with ultra-pure water, then absolute ethanol. Dry under a stream of N₂.
-
Thiol Solution Preparation: Prepare a 1 mM total thiol solution in absolute ethanol containing 0.09 mM MUA and 0.91 mM 4-EBT (approximate 1:10 molar ratio).
-
Causality: The 1:10 ratio ensures that the active MUA sites are sufficiently spaced apart by the 4-EBT diluent, preventing steric clash between adjacent immobilized antibodies[1].
-
-
Co-Adsorption: Submerge the clean gold chip in the mixed thiol solution. Seal the container and incubate in the dark at room temperature for 16–18 hours to allow for highly ordered, crystalline SAM formation.
-
Washing: Remove the chip, rinse thoroughly with absolute ethanol to remove unbound thiols, and dry with N₂.
-
Self-Validation Checkpoint 1: Measure the water contact angle. A successful 1:10 MUA/4-EBT SAM should yield a contact angle of ~45°–55°. Values >65° indicate phase segregation or incomplete displacement of contaminants.
-
-
Surface Activation: Activate the carboxyl groups of MUA by injecting a freshly prepared aqueous mixture of 0.4 M EDC and 0.1 M NHS over the chip surface for 15 minutes[2][3]. This converts the stable carboxylates into highly reactive NHS-esters.
-
Bioconjugation: Inject the target bioreceptor (e.g., 50 µg/mL monoclonal antibody in 10 mM Sodium Acetate buffer, pH 5.0) for 20 minutes. The primary amines on the antibody will covalently bond to the NHS-esters[2].
-
Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 10 minutes to deactivate any remaining unreacted NHS-esters and wash away non-covalently bound proteins.
Workflow for mixed SAM formation and bioconjugation on gold surfaces.
Protocol B: Functionalization of Gold Nanoparticles (AuNPs) with DNA
When functionalizing AuNPs with thiolated single-stranded DNA (ssDNA-SH) for hybridization assays, the DNA strands often lay flat against the gold surface due to nitrogenous base-gold interactions. Co-incubating with a spacer thiol like 4-EBT forces the DNA to "stand up," drastically improving hybridization kinetics with target DNA[4].
Step-by-Step Methodology:
-
AuNP Preparation: Begin with 20 nm citrate-capped AuNPs (OD = 1.0). Add Tween-20 to a final concentration of 0.01% (v/v) to provide initial steric stabilization against salt-induced aggregation.
-
Ligand Addition: Add thiolated probe DNA (ssDNA-SH) to a final concentration of 3 µM, and 4-EBT to a final concentration of 10 µM.
-
Causality: The 4-EBT rapidly displaces the citrate capping agents, passivating the bare gold regions and forcing the ssDNA-SH into an upright, extended conformation[4].
-
-
Salt Aging: To maximize the packing density of the DNA, gradually increase the NaCl concentration of the solution to 0.3 M over the course of 8 hours (adding in 0.05 M increments).
-
Self-Validation Checkpoint 2: Monitor the Localized Surface Plasmon Resonance (LSPR) peak via UV-Vis spectroscopy. A successful ligand exchange will induce a slight red-shift (~2–3 nm) of the 520 nm peak without broadening. Peak broadening or a shift >10 nm indicates irreversible nanoparticle aggregation.
-
-
Purification: Centrifuge the AuNPs at 12,000 × g for 15 minutes. Carefully remove the supernatant containing excess unreacted thiols and resuspend the pellet in 1× PBS (pH 7.4). Repeat this wash step twice.
References
1.. Sigma-Aldrich. 2. 2. DiVA Portal. 3. 1. Ifremer. 4.4. The Journal of Physical Chemistry C - ACS Publications. 5.3. ResearchGate.
Sources
Application Notes & Protocols: Novel Applications of 4-Ethoxybutane-1-thiol in Materials Science
Introduction: A Versatile Bifunctional Building Block
4-Ethoxybutane-1-thiol is a bifunctional molecule that, while not extensively documented in current materials science literature, presents significant untapped potential. Its unique structure, combining a terminal thiol (-SH) group with a flexible ether-containing alkyl chain (CH₃CH₂-O-(CH₂)₄-), offers a compelling platform for innovation. The thiol group provides a robust anchor for surface modification and a reactive handle for polymerization, while the ethoxy group introduces polarity, flexibility, and can modulate interfacial properties.
This guide moves beyond established literature to propose novel, scientifically grounded applications for 4-ethoxybutane-1-thiol. The protocols herein are derived from first principles of surface chemistry and polymer science, designed to provide a robust starting point for researchers exploring next-generation materials. We will explore its use in creating advanced self-assembled monolayers (SAMs), synthesizing functional polythioether networks, and engineering stable nanoparticle surfaces.
Application 1: Engineering Bio-Inert Surfaces with Self-Assembled Monolayers (SAMs)
Expertise & Experience: The Rationale
The self-assembly of alkanethiols on noble metal surfaces like gold is a cornerstone of surface engineering, enabling precise control over interfacial properties.[1][2] The strong, semi-covalent bond between sulfur and gold (Au-S) provides a stable and well-organized two-dimensional crystal structure.[3] While traditional long-chain alkanethiols create highly hydrophobic surfaces, the incorporation of an ether linkage in 4-ethoxybutane-1-thiol offers a strategic advantage. The ethoxy group, a minimalist analogue of polyethylene glycol (PEG), is expected to impart a degree of hydrophilicity and create a sterically-hindered, dynamic surface layer. This "PEG-like" character can disrupt the adsorption of proteins and other biomolecules, a critical requirement for developing bio-inert coatings for medical implants, biosensors, and microfluidic devices.
Trustworthiness: Self-Validating Protocol
This protocol includes multiple characterization steps to validate the formation and quality of the SAM at each stage. Successful formation is confirmed by a demonstrable shift in surface energy (contact angle), the presence of sulfur on the surface (XPS), and the measurement of a molecularly thin organic layer (ellipsometry).
Experimental Protocol: SAM Formation on Gold Substrates
1. Substrate Preparation: a. Obtain gold-coated silicon wafers or glass slides. b. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water (10 minutes each). c. Dry the substrates under a stream of high-purity nitrogen. d. Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove any final organic contaminants and render the surface hydrophilic.
2. SAM Assembly: a. Prepare a 1 mM solution of 4-ethoxybutane-1-thiol in absolute, anhydrous ethanol. b. Immediately immerse the freshly cleaned gold substrates into the thiol solution in a sealed, clean glass container. c. Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer. d. Remove the substrates from the solution and rinse thoroughly with copious amounts of fresh ethanol to remove any physisorbed molecules. e. Dry the functionalized substrates under a stream of nitrogen. Store in a desiccator until characterization.
3. Characterization: a. Contact Angle Goniometry: Measure the static water contact angle. A successful SAM should yield a contact angle that is significantly higher than the clean gold substrate but likely lower than a SAM formed from a purely aliphatic thiol of similar length (e.g., hexanethiol), indicating a change in surface energy. b. X-ray Photoelectron Spectroscopy (XPS): Acquire high-resolution spectra of the Au 4f and S 2p regions. The presence of a strong S 2p doublet peak at ~162 eV is definitive proof of chemisorbed thiolate on the gold surface. c. Ellipsometry: Measure the thickness of the organic layer. The expected thickness should be consistent with the molecular length of 4-ethoxybutane-1-thiol oriented at a slight tilt angle from the surface normal.
Data Presentation: Expected Surface Properties
| Surface Type | Expected Static Water Contact Angle (°) | Rationale |
| Bare, Clean Gold | < 15° | High-energy, hydrophilic surface. |
| Hexanethiol SAM | ~105-110° | Densely packed hydrophobic alkyl chains. |
| 4-Ethoxybutane-1-thiol SAM | ~65-75° (Predicted) | The ether linkage introduces polarity, reducing hydrophobicity compared to a pure alkane chain. |
Visualization: SAM Formation Workflow
Caption: Workflow for surface modification via self-assembly.
Application 2: Rapid Prototyping of Flexible Networks via Thiol-Ene Photopolymerization
Expertise & Experience: The Rationale
Thiol-ene "click" chemistry is a powerful tool for polymer synthesis, prized for its high efficiency, rapid reaction rates under UV irradiation, and insensitivity to oxygen.[4][5][6] The reaction proceeds via a free-radical step-growth mechanism, where a thiol adds across a carbon-carbon double bond (an 'ene').[7] By utilizing 4-ethoxybutane-1-thiol as a comonomer with a multifunctional 'ene' crosslinker, we can create a polythioether network. The ethoxy group, integrated into the polymer backbone, is hypothesized to lower the glass transition temperature (Tg) and increase the flexibility of the resulting material compared to networks formed with simple alkanethiols. This approach is ideal for applications requiring soft, flexible materials, such as microfluidic device fabrication, soft lithography, and novel adhesives.
Trustworthiness: Self-Validating Protocol
The success of the polymerization can be quantitatively monitored in real-time or post-synthesis using FTIR by tracking the disappearance of the characteristic S-H (~2570 cm⁻¹) and C=C (~1640 cm⁻¹) vibrational peaks. The protocol's effectiveness is further validated by measuring the thermomechanical properties (DSC) and cross-link density (swell test) of the final cured material.
Experimental Protocol: UV-Cured Polythioether Network Synthesis
1. Formulation: a. In a small glass vial protected from UV light (e.g., an amber vial), combine the monomers. A starting formulation could be a 1:1 stoichiometric ratio of thiol to ene functional groups. For example:
- Pentaerythritol tetrakis(3-mercaptopropionate) (a tetrathiol)
- Triallyl isocyanurate (a tri-ene)
- 4-Ethoxybutane-1-thiol (as a reactive diluent to modify properties, e.g., replacing 10 mol% of the tetrathiol's functional groups). b. Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 1% (w/w) relative to the total monomer weight. c. Mix the components thoroughly using a vortex mixer until the photoinitiator is fully dissolved.
2. Curing Process: a. Cast the liquid resin into a mold of desired dimensions (e.g., a PDMS mold for creating thin films or a Teflon block for bulk samples). b. Place the mold in a UV curing chamber equipped with a 365 nm lamp. c. Irradiate the sample with a UV intensity of approximately 20-50 mW/cm² for 60-180 seconds. Curing time will depend on sample thickness and initiator concentration. The resin should solidify into a tack-free solid. d. Post-cure the sample by heating at 80°C for 1 hour to ensure complete reaction of any remaining functional groups.
3. Characterization: a. Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the liquid resin and the cured polymer. The disappearance (or significant reduction) of the thiol S-H peak (~2570 cm⁻¹) and the vinyl C=C peak (~1640 cm⁻¹) confirms successful polymerization. b. Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured network. This will quantify the effect of incorporating 4-ethoxybutane-1-thiol on the material's flexibility. c. Swell Test: Immerse a pre-weighed sample of the cured polymer in a good solvent (e.g., toluene) for 24 hours. Measure the swollen weight to calculate the swelling ratio, which is inversely proportional to the cross-link density.
Visualization: Thiol-Ene Polymerization Mechanism
Caption: Radical-mediated thiol-ene "click" reaction pathway.
Application 3: Functionalization of Gold Nanoparticles (AuNPs) for Enhanced Colloidal Stability
Expertise & Experience: The Rationale
The functionalization of nanoparticles with thiol-containing molecules is a fundamental technique in nanotechnology.[3] The Au-S bond provides a robust method for attaching a functional corona to the nanoparticle surface, dictating its stability, solubility, and biological interactions.[8] Using 4-ethoxybutane-1-thiol as a capping agent offers a distinct advantage over simple alkanethiols. The flexible ethoxybutyl chain can provide superior steric stabilization, preventing aggregation in both aqueous and organic media. This enhanced colloidal stability is crucial for applications in diagnostics, drug delivery, and catalysis, where maintaining a monodispersed nanoparticle solution is paramount.
Trustworthiness: Self-Validating Protocol
This protocol uses UV-Vis spectroscopy as a primary, rapid check for success. A stable, monodispersed AuNP solution has a sharp, well-defined surface plasmon resonance (SPR) peak. Aggregation causes this peak to broaden and red-shift, providing immediate feedback on the efficacy of the functionalization. TEM and DLS provide definitive confirmation of size, shape, and stability.
Experimental Protocol: Ligand Exchange on AuNPs
1. Synthesis of Citrate-Capped AuNPs (Starting Material): a. A standard Turkevich method or similar citrate reduction synthesis can be used to produce ~15 nm gold nanoparticles in an aqueous solution. This will serve as the precursor.
2. Ligand Exchange Procedure: a. To 10 mL of the aqueous citrate-capped AuNP solution, add 1 mL of a 10 mM ethanolic solution of 4-ethoxybutane-1-thiol. The thiol concentration should be in large excess relative to the surface gold atoms. b. Vigorously stir the mixture for 12 hours at room temperature. During this time, the thiol will displace the more weakly-bound citrate ions on the AuNP surface.[9]
3. Purification: a. Transfer the solution to a centrifuge tube. b. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm particles). The supernatant, containing excess thiol and displaced citrate, should be clear. c. Carefully decant and discard the supernatant. d. Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or water) by sonicating for 1-2 minutes. e. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands. f. After the final wash, resuspend the purified, functionalized AuNPs in the desired final solvent.
4. Characterization: a. UV-Vis Spectroscopy: Record the spectrum of the AuNPs before and after functionalization. A stable suspension of ~15 nm AuNPs should exhibit a sharp SPR peak around 520 nm. Any significant broadening or shift to longer wavelengths (red-shift) in the final product would indicate aggregation. b. Transmission Electron Microscopy (TEM): Deposit a drop of the diluted, functionalized AuNP solution onto a TEM grid. After drying, image the grid to confirm the nanoparticles' core size, morphology, and state of dispersion. c. Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the functionalized nanoparticles in solution. A narrow size distribution (low polydispersity index) indicates a stable, non-aggregated sample.
Visualization: Functionalized Gold Nanoparticle
Caption: Schematic of a gold nanoparticle stabilized by 4-ethoxybutane-1-thiol.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Nanoparticle Functionalization with Thiols for Researchers, Scientists, and Drug Development Prof.
- Wikipedia. (2024). Thiol-ene reaction.
- Dadparvar, M., Wagner, S., & Bernkop-Schnürch, A. (2021). Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. Advanced Functional Materials, 31(51), 2106362.
- Yi, C., Zheng, M., & Kim, S. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Langmuir, 21(12), 5513-5517.
- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
- Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4859.
- Sinner, F., & Svec, F. (2009). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Analytical Chemistry, 81(18), 7545–7552.
- Stadler, R., & Hellmann, G. P. (2008). Functionalization of Polymer Nanoparticles by Thiol-Ene Addition. Macromolecules, 41(19), 7001-7007.
- Hoyle, C. E., Lowe, A. B., & Bowman, C. N. (2010). Thiol-based 'click' chemistries in polymer synthesis and modification. Chemical Society Reviews, 39(4), 1355-1387.
- Vericat, C., Vela, M. E., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
- Salvarezza, R. C., et al. (n.d.). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. INIFTA.
- Vericat, C., Vela, M. E., & Salvarezza, R. C. (2012). Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. RSC Advances, 2(21), 7847-7870.
- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. connectsci.au [connectsci.au]
- 8. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Engineering Non-Fouling Gold Interfaces via 4-Ethoxybutane-1-thiol Self-Assembled Monolayers (SAMs)
Executive Summary
In biopharmaceutical development and biosensor engineering, the integrity of the solid-liquid interface dictates the signal-to-noise ratio of analytical platforms like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM). Unmodified gold substrates are highly susceptible to non-specific protein adsorption, which severely limits their utility in complex biological matrices.
This application note details the mechanistic principles and laboratory protocols for fabricating self-assembled monolayers (SAMs) using 4-ethoxybutane-1-thiol . By leveraging a short four-carbon alkyl chain terminated with an ethoxy group, researchers can engineer highly stable, hydrophilic, and protein-resistant interfaces.
Mechanistic Insights & Causality
To successfully deploy 4-ethoxybutane-1-thiol SAMs, one must understand the thermodynamic and intermolecular forces driving their assembly and function.
Thermodynamics of Assembly
The formation of alkanethiol SAMs on noble metals is driven by two distinct kinetic phases. The initial phase is a rapid chemisorption occurring within seconds to minutes, where the sulfur atom binds to the gold lattice, forming a semi-covalent Au-S bond with an energy of approximately 45 kcal/mol.
However, this initial state is highly disordered (the "lying-down" phase). The critical second phase requires 12 to 24 hours. During this time, van der Waals interactions between the alkyl chains drive the molecules into a densely packed, crystalline-like "standing-up" phase. Because 4-ethoxybutane-1-thiol possesses a relatively short alkyl chain (4 carbons), its van der Waals driving force is lower than that of long-chain thiols (e.g., 16 carbons). Consequently, strict adherence to the 24-hour incubation time and the use of a highly pure solvent are non-negotiable to resolve gauche defects and achieve a uniform monolayer,[1].
The Anti-Fouling Hydration Layer
The primary utility of ethoxy-terminated and oligo(ethylene glycol) (OEG) SAMs is their ability to resist non-specific protein adsorption[2]. This resistance is not merely a passive barrier; it is an active thermodynamic shield. The oxygen atom in the ethoxy headgroup acts as a hydrogen-bond acceptor, strongly coordinating with interfacial water molecules[2]. When a protein approaches the surface, it must displace this tightly bound hydration layer. The thermodynamic penalty of stripping these water molecules creates a steric repulsion force that prevents the protein from reaching the underlying gold substrate.
Fig 1. Mechanistic pathway of protein resistance driven by ethoxy-terminated SAM hydration.
Quantitative Data Summary
To ensure the SAM acts as a self-validating system, researchers must benchmark their modified surfaces against known physical parameters. Deviations from these metrics indicate incomplete assembly, surface contamination, or multilayer formation.
| Parameter | Expected Value / Range | Analytical Technique | Mechanistic Significance |
| Monolayer Thickness | ~0.6 – 1.0 nm | Ellipsometry / XPS | Confirms a single monolayer rather than physisorbed multilayers. |
| Water Contact Angle | 45° – 55° | Sessile Drop Goniometry | Validates the outward orientation of the hydrophilic ethoxy headgroups. |
| Au-S Binding Energy | ~162.0 eV (S 2p3/2) | X-ray Photoelectron Spectroscopy | Confirms chemisorption (thiolate formation) vs. unbound thiol. |
| Assembly Time | 18 – 24 hours | QCM-D / SPR | Ensures resolution of gauche defects for maximum packing density[1]. |
Experimental Protocol: SAM Fabrication
The following protocol is designed to eliminate common failure modes in SAM formation, specifically addressing solvent choice, contamination control, and washing stringency.
Fig 2. Step-by-step experimental workflow for 4-ethoxybutane-1-thiol SAM fabrication.
Reagents & Materials
-
4-ethoxybutane-1-thiol (CAS: 1505614-03-8), ≥95% purity.
-
Absolute Ethanol (200 proof, anhydrous). Causality: Ethanol is a polar protic solvent that easily dissolves the thiol while minimizing the formation of micelles that occur in non-polar solvents. It also evaporates cleanly without leaving hydrocarbon residues[3],.
-
Gold Substrates (e.g., SPR chips or silicon wafers with a 50 nm Au layer over a 5 nm Ti/Cr adhesion layer).
-
High-Purity Nitrogen (N₂) gas for drying.
Step-by-Step Methodology
Step 1: Substrate Preparation (Critical Path)
-
Action: Subject the gold substrates to UV-Ozone treatment for 15 minutes, or immerse in a Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 10 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics).
-
Action: Rinse exhaustively with Milli-Q water, followed by absolute ethanol.
-
Causality: Even trace airborne hydrocarbons will outcompete the thiol for gold binding sites. Aggressive oxidation is required to expose the bare gold lattice.
Step 2: Thiol Solution Preparation
-
Action: Prepare a 2 mM solution of 4-ethoxybutane-1-thiol in absolute ethanol.
-
Causality: Concentrations below 1 mM may lead to incomplete coverage for short-chain thiols, while concentrations above 5 mM increase the risk of physisorbed multilayers that are difficult to wash off.
Step 3: SAM Assembly
-
Action: Immediately transfer the freshly cleaned gold substrates into the thiol solution. Seal the container to prevent solvent evaporation.
-
Action: Incubate at room temperature (20-25°C) in the dark for 18 to 24 hours.
-
Causality: While initial binding is rapid, the 24-hour window is thermodynamically required for the short 4-carbon chains to undergo lateral diffusion and lock into a dense, defect-free orientation[3],[1].
Step 4: Post-Assembly Washing
-
Action: Remove the substrates with clean Teflon tweezers.
-
Action: Rinse the surface with a steady stream of absolute ethanol for 15 seconds, followed by a 5-minute sonication in fresh absolute ethanol (optional but recommended for SPR chips).
-
Causality: This removes weakly bound, physisorbed thiol molecules resting on top of the covalently bound monolayer. Failure to do this results in false-positive thickness readings and unstable baselines in biosensor applications.
-
Action: Dry immediately under a gentle stream of N₂ gas.
Surface Characterization & Validation
Before utilizing the functionalized substrates in drug screening or biosensing assays, establish a self-validating loop:
-
Perform Sessile Drop Goniometry: Place a 2 µL droplet of Milli-Q water on the surface. If the contact angle is >65°, the surface is contaminated with hydrophobic airborne organics or the ethoxy groups are poorly oriented. If it is <40°, the gold may be partially bare. An angle of 45°–55° validates a successful ethoxy-terminated SAM.
-
Monitor Baseline Stability (For SPR): Dock the chip into the SPR instrument and run running buffer (e.g., PBS) at 30 µL/min. A drifting baseline indicates the desorption of unwashed, physisorbed thiols. A flat baseline validates the covalent integrity of the SAM.
References
-
Hydration of Oligo(ethylene glycol) Self-Assembled Monolayers Studied Using Polarization Modulation Infrared Spectroscopy Source: Universität Tübingen URL:[Link]
-
Structural and kinetic properties of laterally stabilized, oligo(ethylene glycol)-containing alkylthiolates on gold: a modular approach Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition Source: MDPI URL:[Link]
Sources
Application Note: 4-Ethoxybutane-1-Thiol as a Versatile Capping Agent for Nanoparticle Stabilization
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The functionalization of metallic nanoparticles (NPs), particularly gold (AuNPs) and silver (AgNPs), is a critical step in tailoring their physicochemical properties for downstream applications in drug delivery, biosensing, and catalysis. While pure alkanethiols (e.g., 1-butanethiol) provide excellent passivation, their extreme hydrophobicity limits solvent compatibility. Conversely, long-chain PEGylated thiols offer excellent solubility but suffer from lower packing densities.
4-Ethoxybutane-1-thiol (4-EBT, CAS: 1505614-03-8) emerges as an optimal heterobifunctional-like capping agent. It combines the dense, protective self-assembled monolayer (SAM) capabilities of a short alkyl chain with the mild polarity and steric benefits of an ether (ethoxy) terminus. This guide details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing 4-EBT in nanoparticle synthesis and ligand exchange.
Mechanistic Principles & Causality (E-E-A-T)
As application scientists, we do not merely execute protocols; we engineer interfaces based on thermodynamic and kinetic principles. The selection of 4-EBT is driven by three distinct structural domains:
-
The Thiol (-SH) Anchor: The high binding energy of the Au-S covalent bond (~45 kcal/mol) drives the spontaneous displacement of weaker ligands (like citrate or amines). This strong binding energy provides exceptional thermodynamic stability, particularly for smaller nanoparticles, which exhibit a reverse size-dependent resistance to oxidative stripping due to enhanced Au-S coordination at high-curvature surfaces[1].
-
The Butane (-C4H8-) Spacer: A short, 4-carbon chain is sufficient to form a highly corrugated, semi-crystalline SAM that acts as a dielectric barrier, preventing the penetration of oxidative ions (e.g., Br⁻, Cl⁻)[1]. However, researchers must carefully control temperature, as alkanethiolate SAMs on gold can exhibit mechano-chemical instability at elevated temperatures, potentially dissolving into the gold core to create a metastable liquid mixture[2].
-
The Ethoxy (-O-CH2CH3) Terminus: The terminal ether oxygen introduces a permanent dipole, drastically altering the interfacial free energy. While pure alkanethiols restrict NPs to non-polar solvents (toluene, hexane), the ethoxy group enables stable dispersions in moderately polar and halogenated solvents (ethanol, chloroform, dichloromethane). Furthermore, in mixed-ligand systems, alkoxy-terminated thiols exhibit unique competitive exchange kinetics, allowing for highly controlled, "fair" surface modifications without the rapid, uncontrolled displacement seen with simpler ligands[3].
Mechanistic logic of 4-EBT structural domains contributing to nanoparticle stability.
Quantitative Data Presentation
To justify the use of 4-EBT, we must compare its physicochemical parameters against standard capping agents. The table below summarizes the trade-offs in monolayer packing, oxidative resistance, and solvent compatibility.
| Capping Agent | Chain Length | Terminal Group | SAM Packing Density | Oxidative Stability | Optimal Solvent Dispersion |
| 1-Butanethiol | C4 | -CH₃ | Very High | High[1] | Non-polar (Hexane, Toluene) |
| 4-Ethoxybutane-1-thiol | C4 | -O-CH₂CH₃ | High | High | Moderately Polar (CHCl₃, EtOH) |
| 1-Decanethiol | C10 | -CH₃ | Extremely High | Very High[1] | Strictly Non-polar |
| PEG-thiol (1 kDa) | Polymeric | -OH / -OCH₃ | Low (Steric hindrance) | Moderate | Highly Polar (Water, PBS) |
Data Synthesis: 4-EBT occupies a "Goldilocks" zone. It maintains the high oxidative stability characteristic of short-chain alkanethiols[1] while bypassing the severe solvent restrictions of methyl-terminated ligands.
Experimental Protocol: Biphasic Ligand Exchange
This protocol details the phase-transfer ligand exchange of aqueous citrate-capped AuNPs (typically 10–20 nm) into an organic phase using 4-EBT.
Reagents & Materials
-
Citrate-capped AuNPs (aqueous dispersion, ~1 nM concentration).
-
4-Ethoxybutane-1-thiol (4-EBT, >95% purity).
-
Chloroform (CHCl₃) or Dichloromethane (DCM) (ACS grade).
-
Ethanol (Absolute).
Step-by-Step Methodology
-
Preparation of the Organic Phase: Dissolve 4-EBT in chloroform to achieve a final concentration of 10 mM. Causality: A vast molar excess of thiol (relative to surface gold atoms) is required to drive the reaction kinetics forward and overcome the activation energy barrier of citrate desorption.
-
Biphasic Mixing: In a clean glass vial, add 5 mL of the aqueous citrate-AuNP dispersion. Gently overlay 5 mL of the 10 mM 4-EBT chloroform solution.
-
Kinetic Agitation: Stir the biphasic mixture vigorously (e.g., 1000 RPM) at 25 °C for 12 to 24 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases. The exchange must occur at moderate temperatures (25 °C) because elevated temperatures can induce mechano-chemical instability in the forming SAM[2]. Furthermore, extended time is required because the displacement of citrate by functionalized alkanethiols is a kinetically controlled, gradual process[3].
-
Phase Separation & Extraction: Halt stirring and allow the phases to separate for 30 minutes. The AuNPs will have migrated from the upper aqueous phase (which becomes clear) to the lower organic phase (which turns deep red). Carefully extract the lower organic phase using a glass Pasteur pipette.
-
Purification: Add 10 mL of ethanol to the extracted organic phase and centrifuge at 12,000 RCF for 15 minutes. Decant the supernatant to remove unbound 4-EBT. Resuspend the pellet in fresh chloroform. Repeat this wash step twice.
Workflow for the biphasic ligand exchange of AuNPs using 4-EBT.
The Self-Validating System (Quality Control)
A robust protocol must contain internal checks to validate success without requiring immediate complex characterization. This protocol is a self-validating system through the following observable metrics:
-
Visual Validation (Macroscopic): The successful phase transfer is self-evident. If the upper aqueous layer remains red, the ligand exchange is incomplete (indicating insufficient stirring or degraded thiol).
-
Spectroscopic Validation (LSPR Shift): Perform UV-Vis spectroscopy. Citrate-AuNPs typically exhibit a Localized Surface Plasmon Resonance (LSPR) peak at ~520 nm. Upon successful 4-EBT capping and transfer to chloroform, the peak will red-shift slightly (e.g., to 524–526 nm). Causality: This shift is a direct result of the change in the local refractive index surrounding the nanoparticle (from water/citrate to SAM/chloroform).
-
Molecular Validation (FTIR): Drop-cast the purified 4-EBT AuNPs onto a KBr pellet. A successful SAM formation is validated by the complete disappearance of the S-H stretching band at ~2550 cm⁻¹ (proving covalent Au-S bond formation) and the appearance of strong C-O-C ether stretching bands at ~1100 cm⁻¹.
References
-
Henz, B. J., Hawa, T., & Zachariah, M. R. (2008). Mechano-chemical stability of gold nanoparticles coated with alkanethiolate SAMs. Langmuir, 24(3), 773-783. URL:[Link]
-
Mainali, B. P., & Pattadar, D. K. (2021). Reverse Size-Dependent Electrooxidation of Gold Nanoparticles Coated with Alkanethiol Self-Assembled Monolayers. The Journal of Physical Chemistry C, 125(4), 2719-2728. URL:[Link]
-
Xiong, K., Nagayama, M., Ijiro, K., & Mitomo, H. (2024). Fair surface modification with mixed alkanethiols on gold nanoparticles through minimal unfair ligand exchange. Nanoscale Advances, 6(18), 4583-4590. URL:[Link]
Sources
Application Note: The Role of 4-Ethoxybutane-1-thiol in the Synthesis of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Gold Nanoparticles with Precision
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant applications in diagnostics, therapeutics, and materials science. Their utility is largely dictated by their size, shape, and surface chemistry, which in turn govern their optical, electronic, and catalytic properties. A critical aspect of AuNP synthesis is the use of capping agents to control growth and provide colloidal stability. Among the various classes of capping agents, thiols are preeminent due to the formation of a strong and stable gold-thiolate bond.[1][2] This application note provides a detailed overview of the role of 4-ethoxybutane-1-thiol as a capping agent in the synthesis of AuNPs, offering insights into its mechanism of action and a comprehensive protocol for its use.
The Pivotal Role of 4-Ethoxybutane-1-thiol as a Capping Agent
4-ethoxybutane-1-thiol is an organosulfur compound that serves as an effective capping agent in the synthesis of AuNPs. Its function is twofold: it controls the particle size during nucleation and growth, and it imparts stability to the resulting nanoparticles, preventing their aggregation.
The primary mechanism involves the strong affinity of the sulfur atom for gold, leading to the formation of a gold-thiolate (Au-S-R) bond on the nanoparticle surface.[1] This process, known as chemisorption, is a spontaneous self-assembly that results in a protective monolayer.[1] The butanethiol backbone of the molecule provides a steric barrier, while the terminal ethoxy group can influence the nanoparticle's solubility and potential for further functionalization.
The concentration of 4-ethoxybutane-1-thiol relative to the gold precursor is a critical parameter for controlling the final size of the AuNPs.[3] A higher thiol-to-gold ratio generally leads to smaller nanoparticles, as the greater availability of the capping agent passivates the surface of the growing nanoparticles more effectively, thus limiting their further growth.[3]
Mechanism of Action: From Precursor to Stable Nanoparticle
The synthesis of AuNPs using 4-ethoxybutane-1-thiol typically follows a reductive mechanism where a gold salt, such as tetrachloroauric acid (HAuCl₄), is reduced in the presence of the thiol. The process can be conceptually broken down into the following stages:
-
Reduction of Gold Ions: A reducing agent, commonly sodium borohydride (NaBH₄), is introduced to reduce Au³⁺ ions to metallic gold (Au⁰).[4][5]
-
Nucleation: The reduced gold atoms begin to aggregate, forming small nuclei.
-
Surface Passivation and Growth Control: 4-ethoxybutane-1-thiol molecules present in the reaction medium rapidly bind to the surface of the gold nuclei. This binding occurs through the oxidative addition of the thiol's S-H bond to the gold surface.[1] The formation of this protective layer of 4-ethoxybutane-1-thiol controls the subsequent growth of the nanoparticles by limiting the further addition of gold atoms.
-
Stabilization: The aliphatic chains of the bound thiol molecules provide a steric barrier that prevents the nanoparticles from aggregating, ensuring their long-term stability in solution. The ethoxy group may also influence the hydrophilicity and dispersibility of the nanoparticles in various solvents.
Experimental Protocol: Synthesis of 4-Ethoxybutane-1-thiol Capped Gold Nanoparticles
This protocol details a modified Brust-Schiffrin two-phase synthesis method, which is a robust and widely used technique for preparing thiol-capped gold nanoparticles.[5]
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
4-ethoxybutane-1-thiol
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
-
Centrifuge
-
Rotary evaporator (optional)
-
Transmission Electron Microscope (TEM) for characterization
-
UV-Vis Spectrophotometer for characterization
Procedure:
-
Preparation of Gold Solution: Prepare a solution of HAuCl₄·3H₂O in deionized water.
-
Phase Transfer: In a glass vial, mix the aqueous HAuCl₄ solution with a solution of TOAB in toluene. Stir vigorously until the gold ions are completely transferred to the organic phase, indicated by a color change from yellow in the aqueous phase to orange in the toluene phase.
-
Addition of Capping Agent: To the organic phase containing the gold ions, add 4-ethoxybutane-1-thiol. The molar ratio of thiol to gold can be varied to control the nanoparticle size (see Table 1).
-
Reduction: While stirring vigorously, rapidly add a freshly prepared ice-cold aqueous solution of NaBH₄. A rapid color change to dark brown or black will be observed, indicating the formation of gold nanoparticles.
-
Reaction Completion: Continue stirring the mixture for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Purification:
-
Separate the organic phase containing the AuNPs.
-
Reduce the volume of the organic phase using a rotary evaporator or a stream of nitrogen.
-
Add ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the AuNPs.
-
Discard the supernatant and redisperse the nanoparticles in fresh toluene.
-
Repeat the precipitation and redispersion steps at least two more times to remove excess thiol and TOAB.
-
-
Storage: Store the purified 4-ethoxybutane-1-thiol capped AuNPs dispersed in toluene at 4°C.
Data Presentation: Influence of Thiol-to-Gold Ratio on Nanoparticle Size
The following table summarizes the expected relationship between the initial molar ratio of 4-ethoxybutane-1-thiol to HAuCl₄ and the resulting average diameter of the gold nanoparticles.
| Molar Ratio (Thiol:Au) | Expected Average Diameter (nm) | Observations |
| 1:2 | ~ 5 - 7 | Larger particles, potential for some aggregation if not carefully controlled. |
| 1:1 | ~ 3 - 5 | Good monodispersity and stability. |
| 2:1 | ~ 1.5 - 3 | Smaller, highly stable nanoparticles. |
Note: These are approximate values and can be influenced by other reaction parameters such as the rate of reducing agent addition and stirring speed.
Visualization of the Synthesis Workflow
Caption: Workflow for the two-phase synthesis of 4-ethoxybutane-1-thiol capped gold nanoparticles.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The successful synthesis of stable, monodisperse AuNPs can be confirmed through standard characterization techniques:
-
UV-Vis Spectroscopy: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak. For nanoparticles in the 2-10 nm range, this peak is typically observed around 520 nm. A sharp, well-defined peak indicates a narrow size distribution, while a broad peak suggests polydispersity or aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.
By correlating the results from these two techniques, researchers can confidently assess the outcome of the synthesis and the quality of the resulting 4-ethoxybutane-1-thiol capped AuNPs.
Conclusion
4-ethoxybutane-1-thiol is a valuable capping agent for the synthesis of gold nanoparticles, offering precise control over particle size and ensuring excellent colloidal stability. The robust gold-thiolate bond provides a stable platform for the development of functionalized nanoparticles for a wide array of applications in research, diagnostics, and drug delivery. The protocol provided herein offers a reliable method for the preparation of high-quality 4-ethoxybutane-1-thiol capped AuNPs, and the principles discussed can be extended to other thiol-based capping agents.
References
- Shukla, R., et al. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. Journal of the American Chemical Society.
- BenchChem. (n.d.). Mechanism of Thiol Binding to Gold Surfaces.
- Kottmann, J. P., et al. (2013). Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy. PMC.
- Yoon, B., et al. (2016). Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form. PNAS.
- Li, Q., et al. (2020). Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. NSF PAR.
- Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system. Journal of The Chemical Society, Chemical Communications.
- Li, Q., et al. (2007). A facile synthesis of aliphatic thiol surfactant with tunable length as a stabilizer of gold nanoparticles in organic solvents. Case Western Reserve University.
- Nishida, N., et al. (2010). Generation of Gold Nanoparticles via Direct Thiol-Capping with THP-Protected Thiols without Deprotection. Letters in Organic Chemistry.
- Cho, W. S., et al. (2010). Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice. PMC.
- Frenkel, A. I., et al. (2005). Size-controlled synthesis and characterization of thiol-stabilized gold nanoparticles. The Journal of Chemical Physics.
- Rahme, K. (2014). Gold nanoparticles: synthesis, characterization, and bioconjugation. CORA.
- Brust, M., et al. (1994). Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid-Liquid System. Moodle@Units.
Sources
Application Note: Advanced Purification Protocols for 4-Ethoxybutane-1-thiol in Preclinical Synthesis
Introduction & Chemical Context
4-Ethoxybutane-1-thiol (CAS: 1505614-03-8) is a volatile, bifunctional aliphatic molecule featuring both an ether linkage and a terminal sulfhydryl (-SH) group. In drug development and materials science, it frequently serves as a critical building block for synthesizing thioethers, functionalizing gold nanoparticles, and developing PEGylated analogs.
However, the purification of low-molecular-weight alkyl thiols presents a significant chemical challenge. The primary challenge in isolating low-molecular-mass thiols from natural or synthetic sources is their high propensity for atmospheric oxidation, a process that forms undesirable disulfides and is accelerated by high-surface-area stationary phases[1]. When exposed to trace metals, ambient oxygen, or basic conditions, 4-ethoxybutane-1-thiol rapidly undergoes oxidative dimerization to form bis(4-ethoxybutyl) disulfide. Therefore, any effective purification strategy must be designed around minimizing thermal stress and strictly excluding oxygen.
Mechanistic Rationale & Purification Workflow
To circumvent thermal degradation and the formation of thioether or disulfide byproducts, alkyl thiols are preferentially purified via vacuum distillation rather than atmospheric heating[2]. For structurally similar alkylated sulfur compounds, fractional distillation is recommended when the boiling point difference between the product and impurities allows for clear separation without excessive thermal stress[3].
When the crude mixture contains impurities with identical boiling points or pre-formed disulfides, anaerobic flash column chromatography serves as an orthogonal purification method. The decision matrix for selecting the appropriate protocol is illustrated below.
Decision workflow for the purification of 4-ethoxybutane-1-thiol based on impurity profiles.
Quantitative Data Summary
To ensure high reproducibility, the physicochemical parameters and target conditions for 4-ethoxybutane-1-thiol purification are summarized below.
Table 1: Physicochemical and Purification Parameters
| Parameter | Value / Specification | Mechanistic Rationale |
| Molecular Weight | 134.24 g/mol | Essential for stoichiometric calculations and MS identification. |
| Est. Boiling Point (760 Torr) | ~150–165 °C | Heating to this range in air induces rapid oxidative dimerization. |
| Target BP (15 Torr Vacuum) | 50–65 °C | Vacuum lowers the boiling point, preserving the C-S bond integrity. |
| Chromatographic Eluent | Hexane : EtOAc (98:2 to 95:5) | The ether oxygen adds slight polarity; gradient elution separates non-polar disulfides. |
| TLC Visualization | KMnO₄ Stain | Thiols rapidly reduce Mn(VII) to Mn(IV), appearing as bright yellow spots. |
| Target Storage Conditions | -20 °C (Argon atmosphere) | Prevents auto-oxidation and minimizes volatile loss over time. |
Experimental Protocols
Protocol A: Fractional Vacuum Distillation (Primary Method)
Self-Validating Principle: This protocol utilizes a closed-system thermodynamic plateau. The emergence of a constant vapor temperature at a fixed vacuum pressure mathematically dictates that a single, pure component is distilling, validating the separation in real-time.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a short-path fractional distillation apparatus. Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.
-
Cold Trap Integration: Connect the receiving end to a vacuum pump equipped with a liquid nitrogen cold trap. Causality: Volatile thiols will degrade pump oil and damage the rotary vane mechanism if not trapped.
-
Degassing: Transfer the crude 4-ethoxybutane-1-thiol to the distillation flask. Add a PTFE-coated magnetic stir bar (do not use boiling chips under vacuum). Sparge the liquid with Argon for 10 minutes to displace dissolved oxygen.
-
Vacuum Application: Slowly apply vacuum until the system stabilizes at approximately 15 Torr.
-
Heating & Fractionation: Gradually heat the oil bath. Discard the initial forerun (typically residual extraction solvents like dichloromethane or diethyl ether) which will distill below 40 °C.
-
Collection: Once the vapor temperature stabilizes (expected between 50–65 °C at 15 Torr), swap the receiving flask to collect the main fraction.
-
Termination: Once the distillation rate drops, remove the heat source. Allow the system to cool to room temperature before breaking the vacuum with Argon to prevent flash oxidation of the hot thiol.
Protocol B: Anaerobic Flash Column Chromatography (Orthogonal Method)
Self-Validating Principle: By utilizing an inert gas positive-pressure system and validating fractions immediately with Ellman's reagent (which strictly reacts with free -SH and ignores -S-S- bonds), the protocol inherently prevents the collection of oxidized byproducts.
Step-by-Step Methodology:
-
Solvent Deoxygenation: Prepare a gradient solvent system of Hexane and Ethyl Acetate (starting at 100:0, moving to 95:5). Degas the solvents by bubbling Argon through them for at least 30 minutes. Causality: Interstitial oxygen within the silica gel matrix acts as a potent oxidant for thiols.
-
Column Packing: Slurry-pack a silica gel column using the degassed hexane under a constant Argon blanket.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of degassed hexane and carefully load it onto the column head.
-
Elution: Run the column using positive Argon pressure. Collect small fractions (e.g., 10 mL) to prevent co-elution of the disulfide, which often runs closely adjacent to the free thiol due to similar non-polar characteristics.
-
Fraction Analysis: Spot the fractions on a silica TLC plate. Stain with KMnO₄. The desired 4-ethoxybutane-1-thiol will immediately reduce the purple permanganate to form a bright yellow spot.
-
Concentration: Pool the pure fractions and concentrate under reduced pressure using a rotary evaporator. Keep the water bath below 30 °C to prevent volatilization of the purified thiol.
Final Purity Validation
To confirm the success of the self-validating protocols, perform the following analytical checks before utilizing the compound in downstream drug development assays:
-
GC-MS Analysis: Ensure the absence of the disulfide dimer peak. Pure 4-ethoxybutane-1-thiol will show a molecular ion peak at m/z 134, whereas the oxidized bis(4-ethoxybutyl) disulfide will appear at m/z 266.
-
Ellman’s Assay (DTNB): React a small aliquot of the purified product with 5,5'-dithiobis-(2-nitrobenzoic acid). The release of the TNB²⁻ anion (absorbance max at 412 nm) allows for exact spectrophotometric quantification of active, unoxidized sulfhydryl groups.
References
-
Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols. PubMed (National Institutes of Health). Available at:[Link]
- US20060173218A1 - Preparation of thiols.Google Patents.
Sources
Application Note: Advanced Thiol-Ene Click Chemistry Workflows Utilizing 4-Ethoxybutane-1-thiol
Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Executive Summary & Mechanistic Rationale
Thiol-ene "click" chemistry has revolutionized materials science and bioconjugation due to its rapid kinetics, high thermodynamic driving force, and orthogonal reactivity[1]. The reaction proceeds via a radical-mediated step-growth mechanism, coupling a thiol to an alkene to form a robust thioether bond.
While simple alkyl thiols are ubiquitous in these workflows, 4-ethoxybutane-1-thiol (CAS: 1505614-03-8) offers a unique structural advantage. Comprising a primary thiol, a flexible butyl spacer, and an ethoxy ether terminus, this molecule provides a highly specific amphiphilic balance.
Causality in Experimental Design:
-
Primary Thiol Reactivity: The unhindered primary sulfhydryl group ensures near-quantitative conversion rates during the chain-transfer and propagation steps of the radical cycle[2].
-
The Ethoxy-Butyl Spacer: Unlike purely hydrophobic alkyl thiols (e.g., hexanethiol), the ether oxygen in 4-ethoxybutane-1-thiol acts as a hydrogen-bond acceptor. When grafted onto polymer backbones or nanoparticle surfaces, this subtle polarity prevents severe hydrophobic aggregation, improves compatibility with aqueous biological media, and provides steric flexibility for downstream interactions[3].
Caption: Radical-mediated thiol-ene propagation cycle highlighting step-growth thioether formation.
Application I: Surface Functionalization of Silica-Coated Nanoparticles
Context & Scientific Grounding
Functionalizing inorganic surfaces is critical for biosensor development and antifouling coatings. Direct thiolation of gold nanoparticles often suffers from ligand exchange instability. A superior approach involves overcoating nanoparticles with silica, depositing vinyl-silanes, and utilizing thiol-ene click chemistry to graft functional thiols[3]. Grafting 4-ethoxybutane-1-thiol onto these surfaces tunes the interfacial energy, creating a surface that resists non-specific protein adsorption while remaining colloidally stable.
Protocol 1: Thermally-Initiated Thiol-Ene Grafting on Vinyl-Silica
This protocol is a self-validating system; the inclusion of FTIR analysis ensures the user can quantitatively track the consumption of the vinyl groups.
Materials:
-
Vinyl-functionalized Silica Nanoparticles (TEVS-SiO2-NPs)
-
4-ethoxybutane-1-thiol
-
Thermal Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: Disperse 50 mg of TEVS-SiO2-NPs in 5 mL of anhydrous toluene in a 25 mL Schlenk flask. Sonicate for 10 minutes to ensure a homogenous suspension.
-
Reagent Addition: Add 4-ethoxybutane-1-thiol in a 10-fold molar excess relative to the estimated surface vinyl groups (typically ~0.5 mmol). Causality: An excess of thiol is required because many surface-bound vinyl groups are sterically hindered; the excess drives the reaction to completion[3].
-
Initiation: Add 1 wt% AIBN (relative to the thiol monomer). Seal the flask with a rubber septum.
-
Degassing: Purge the solution with ultra-high-purity Argon for 15 minutes. Causality: Oxygen is a potent radical scavenger that will terminate the thiol-ene propagation cycle prematurely[1].
-
Reaction: Submerge the flask in an oil bath pre-heated to 65°C and stir at 400 rpm for 12 hours.
-
Purification: Cool to room temperature. Centrifuge the mixture at 10,000 RCF for 10 minutes. Discard the supernatant and resuspend the pellet in fresh ethanol. Repeat this washing step three times to remove all unreacted thiol and AIBN byproducts.
-
Validation (Crucial Step): Analyze the dried powder via ATR-FTIR. The successful click reaction is validated by the complete disappearance of the vinyl C=C stretching peak at ~1630 cm⁻¹ and the absence of the free S-H stretch at ~2550 cm⁻¹.
Caption: Step-by-step workflow for surface grafting using 4-ethoxybutane-1-thiol via click chemistry.
Application II: Post-Polymerization Modification of Hydrogels
Context & Scientific Grounding
Thiol-ene hydrogels are highly sought after for therapeutic delivery and 3D cell culture due to their tunable degradation and mechanical properties[4][5]. By reacting a highly strained alkene (like norbornene) with a primary thiol, researchers can achieve rapid, cytocompatible gelation[6]. 4-ethoxybutane-1-thiol can be used as a "pendant modifier" added to the precursor mix. By competing with the primary dithiol crosslinker, it acts as a network-terminating defect that precisely lowers the crosslink density, thereby increasing the mesh size and swelling ratio for controlled drug release[7].
Protocol 2: Photo-Initiated Tuning of PEG-Norbornene Hydrogels
Materials:
-
8-arm PEG-Norbornene (PEG-NB, 20 kDa)
-
Dithiothreitol (DTT) or PEG-dithiol (Crosslinker)
-
4-ethoxybutane-1-thiol (Pendant Modifier)
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Solvent: 1X PBS (pH 7.4)
Step-by-Step Methodology:
-
Precursor Formulation: Dissolve PEG-NB in 1X PBS to achieve a 10% (w/v) solution.
-
Stoichiometric Balancing: Calculate the total moles of norbornene groups. Add DTT at a ratio of 0.4 moles of dithiol per mole of norbornene (consuming 80% of available alkenes for crosslinking).
-
Pendant Modification: Add 4-ethoxybutane-1-thiol at a ratio of 0.2 moles per mole of norbornene. Causality: The ethoxybutane tail will covalently attach to the remaining 20% of norbornene sites, preventing further crosslinking while embedding a flexible, slightly polar moiety into the network to tune the hydrogel's osmotic swelling pressure.
-
Initiator Addition: Add LAP to a final concentration of 0.05% (w/v). Causality: LAP is chosen over traditional initiators (like Irgacure 2959) because it has superior water solubility and strong absorbance at 365 nm, allowing for rapid gelation at cytocompatible UV doses[5][6].
-
Photopolymerization: Pipette 50 µL of the precursor solution into a cylindrical silicone mold. Irradiate with a 365 nm UV lamp (10 mW/cm²) for 3 minutes.
-
Validation (Ellman's Assay): To ensure the click reaction is complete and no cytotoxic free thiols remain, extract the hydrogel and soak it in a dilute solution of Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms >99% thiol conversion[5].
Quantitative Data & Reaction Parameters
The efficiency of 4-ethoxybutane-1-thiol in various thiol-ene click systems is highly dependent on the alkene substrate and initiation method. The table below synthesizes optimized parameters for different applications based on established click chemistry kinetics[2][3][7].
| Alkene Substrate | Application | Initiator | Solvent | Catalyst/Stimulus | Typical Conversion |
| Vinyl-Silica | Surface Grafting | AIBN (1 wt%) | Toluene | Heat (65°C), 12 h | > 90% |
| PEG-Norbornene | Hydrogel Tuning | LAP (0.05% w/v) | PBS (pH 7.4) | UV (365 nm), 3 min | > 98% |
| Allyl-Polycarbonate | Polymer Modification | Irgacure 2959 | DCM / MeOH | UV (365 nm), 15 min | ~ 85 - 90% |
| Electron-Poor Alkene (e.g., Acrylate) | Small Molecule Synthesis | TEA (Base) | THF | Thiol-Michael (RT), 2 h | > 95% |
Note: While radical-mediated thiol-ene is preferred for unactivated alkenes, base-catalyzed Thiol-Michael addition is superior for electron-poor alkenes to avoid unwanted alkene homopolymerization[2][4].
References
-
Ghelardini, M. M., et al. "Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods". ACS Publications. Available at:[Link]
-
Lin, C. C., et al. "Thiol–ene click hydrogels for therapeutic delivery". PMC - NIH. Available at:[Link]
-
Hoyle, C. E., et al. "Thiol-Ene Click Chemistry". Angewandte Chemie International Edition / ResearchGate. Available at: [Link]
-
Fairbanks, B. D., et al. "Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications". ResearchGate. Available at:[Link]
-
DeForest, C. A., et al. "Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels". PMC - NIH. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Fabricating High-Performance Electrochemical Biosensors using 4-Ethoxybutane-1-thiol Mixed SAMs
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Electrochemical Biosensors, Surface Plasmon Resonance (SPR), and Point-of-Care Diagnostics
Executive Summary & Mechanistic Insights
When designing electrochemical biosensors, the solid-liquid interface dictates analytical performance. A persistent challenge in surface functionalization is balancing the need for a dense, antifouling layer with the requirement for efficient interfacial electron transfer. While long-chain oligo(ethylene glycol) (OEG) thiols are gold standards for resisting non-specific binding[1], their insulating nature severely attenuates faradaic signals.
4-ethoxybutane-1-thiol (CAS: 1505614-03-8) emerges as a highly optimized diluent molecule for mixed Self-Assembled Monolayers (SAMs). As a short-chain, ether-terminated alkanethiol, it resolves the dichotomy between biofouling resistance and electrochemical permeability through two causal mechanisms:
-
The Causality of the Ethoxy Terminus (Antifouling): The terminal ethoxy group (
) mimics the ether linkages found in PEG/OEG chains. The oxygen atom acts as a strong hydrogen-bond acceptor, structuring interfacial water molecules to form a dense hydration layer. This physical barrier prevents direct contact between non-specific biomolecules and the surface by masking the electrode as part of the bulk aqueous solution[2]. -
The Causality of Chain Length (Electron Transfer): At only four carbons long, the aliphatic backbone is significantly shorter than traditional diluents like 11-mercaptoundecanol (MUD). This short tunneling distance drastically reduces the charge transfer resistance (
), allowing redox probes (e.g., ) to easily exchange electrons with the gold surface, thereby preserving the high sensitivity required for faradaic impedance and voltammetric biosensors[1]. Furthermore, the short chain minimizes steric hindrance, ensuring that co-immobilized capture probes (like bulky antibodies or aptamers) remain highly accessible to target analytes[3].
Interfacial Architecture
Fig 1. Interfacial architecture of a mixed SAM utilizing 4-ethoxybutane-1-thiol.
Quantitative Comparison of SAM Diluents
To justify the selection of 4-ethoxybutane-1-thiol, the following table summarizes the structure-function relationships of common SAM diluents used in biosensor fabrication.
| Diluent Molecule | Chain Length | Terminal Group | Electron Transfer Resistance ( | Antifouling Performance | Primary Application |
| 11-Mercaptoundecanol (MUD) | 11 Carbons | Hydroxyl (-OH) | Very High (>10 k | Moderate | Capacitive Sensors |
| 6-Mercapto-1-hexanol (MCH) | 6 Carbons | Hydroxyl (-OH) | Moderate (~1-5 k | Low | DNA Sensors (Spacing) |
| Oligo(ethylene glycol) Thiol | Variable | Hydroxyl (-OH) | High (>8 k | Very High | SPR / QCM Sensors |
| 4-Ethoxybutane-1-thiol | 4 Carbons | Ethoxy (-O-R) | Low (<1 k | High (Hydration Layer) | Faradaic EIS / Voltammetry |
Experimental Workflow & Self-Validating Protocols
The following protocol details the fabrication of a mixed SAM using 11-mercaptoundecanoic acid (MUDA) as the functional probe anchor and 4-ethoxybutane-1-thiol as the diluent.
Core Principle of Trustworthiness: This protocol is designed as a self-validating system. You will not proceed to bioconjugation until the electrochemical signatures of the bare gold and the SAM have been analytically verified.
Fig 2. Step-by-step workflow for fabricating and validating the biosensor SAM.
Phase 1: Electrode Preparation and Baseline Validation
Causality: Gold electrodes accumulate organic contaminants from the atmosphere. A pristine atomic gold surface is strictly required for the spontaneous formation of highly ordered Au-S bonds.
-
Mechanical Polishing: Polish the gold electrode using 0.3 µm and 0.05 µm alumina slurries on a microcloth for 2 minutes each. Rinse thoroughly with Milli-Q water and sonicate in absolute ethanol and water for 5 minutes each.
-
Electrochemical Cleaning: Immerse the electrode in 0.5 M
. Run Cyclic Voltammetry (CV) from 0.0 V to +1.5 V vs. Ag/AgCl at 100 mV/s for 20 cycles. -
Self-Validation Checkpoint 1: Analyze the final CV scan. You must observe a sharp gold oxide reduction peak at approximately +0.9 V. If the peak is broad or absent, repeat the polishing step. The electroactive surface area can be calculated by integrating this reduction peak.
Phase 2: Mixed SAM Assembly
Causality: A 1:10 molar ratio of functional thiol (MUDA) to diluent (4-ethoxybutane-1-thiol) is used. The short chain of the diluent kinetically favors rapid initial adsorption, creating a dispersed matrix that prevents the long-chain MUDA from phase-segregating into dense, sterically hindered islands.
-
Solution Preparation: Prepare a 10 mM stock solution of 4-ethoxybutane-1-thiol and a 1 mM stock solution of MUDA in anhydrous ethanol.
-
Co-Incubation: Mix the solutions to achieve a final total thiol concentration of 2 mM with a 1:10 (MUDA : 4-ethoxybutane-1-thiol) ratio. Submerge the freshly cleaned gold electrode into this solution.
-
Incubation: Seal the container with Parafilm and incubate in the dark at room temperature for 12 to 18 hours. Note: Extended incubation ensures the thermodynamic rearrangement of the SAM, maximizing the packing density of the ethoxy headgroups to ensure optimal water barrier formation[2].
-
Washing: Remove the electrode, rinse copiously with absolute ethanol to remove physically adsorbed (non-covalently bound) thiols, and dry under a gentle stream of high-purity
.
Phase 3: SAM Validation via Electrochemical Impedance Spectroscopy (EIS)
Causality: Before committing expensive biological reagents, the integrity of the SAM must be verified.
-
Measurement: Place the SAM-modified electrode in a cell containing 5 mM
in 0.1 M KCl. Run EIS from 100 kHz to 0.1 Hz at the formal potential of the redox couple (typically ~0.22 V vs. Ag/AgCl) with a 5 mV AC amplitude. -
Self-Validation Checkpoint 2: A bare gold electrode will exhibit a nearly straight line (Warburg diffusion). The 4-ethoxybutane-1-thiol mixed SAM should present a distinct, but small, semicircular Nyquist plot (
between 300 - 800 ). If , the SAM is overly passivated (likely due to MUDA islanding); if , the SAM is defective/porous.
Phase 4: Bioconjugation (EDC/NHS Coupling)
-
Activation: Incubate the electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 30 minutes. This converts the terminal carboxylic acids of the MUDA into amine-reactive NHS esters.
-
Immobilization: Rinse briefly with Milli-Q water and immediately incubate the electrode in the capture probe solution (e.g., 10 µg/mL antibody or amine-modified aptamer in 10 mM PBS, pH 7.4) for 2 hours.
-
Deactivation/Blocking: Quench unreacted NHS esters by incubating the electrode in 1 M ethanolamine (pH 8.5) for 20 minutes. The ethoxy groups of the diluent will naturally resist non-specific binding of the capture probes during this phase[3].
References
-
[2] Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Materials (Basel, Switzerland), 2021. URL: [Link]
-
[1] Improving the Dielectric Properties of Ethylene-Glycol Alkanethiol Self-Assembled Monolayers. Langmuir : the ACS journal of surfaces and colloids, 2014. URL: [Link]
-
[3] Molecular Recognition and Specific Interactions for Biosensing Applications. Sensors (Basel, Switzerland), 2008. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis and Troubleshooting of 4-Ethoxybutane-1-thiol
Welcome to the Technical Support Center for the synthesis of 4-ethoxybutane-1-thiol (CAS: 1505614-03-8). This guide is engineered for researchers, process chemists, and drug development professionals who require high-yield, high-purity synthesis of terminal alkyl thiols.
Synthesizing thiols presents unique mechanistic challenges. Direct nucleophilic substitution often fails due to competing side reactions (e.g., symmetrical sulfide formation), and the final products are highly susceptible to oxidative dimerization into disulfides[1][2]. This center provides self-validating protocols, mechanistic troubleshooting, and authoritative grounding to help you navigate these chemical pathways successfully.
Mechanistic Pathways & Workflow Visualization
To synthesize 4-ethoxybutane-1-thiol, chemists typically choose between two primary routes based on the available starting material (an alkyl halide vs. an alcohol). The diagram below illustrates the divergent synthetic strategies.
Figure 1: Synthetic pathways for 4-ethoxybutane-1-thiol via Mitsunobu and Thiourea methods.
Self-Validating Experimental Protocols
Every protocol below is designed as a "self-validating system." This means built-in analytical checkpoints are included to verify the success of a step before proceeding, preventing the compounding of errors.
Protocol A: The Thiourea Method (From Alkyl Halide)
Causality & Rationale: Reacting 1-bromo-4-ethoxybutane directly with sodium hydrosulfide (NaSH) frequently yields unwanted symmetrical thioethers. This occurs because the resulting thiolate anion is a highly potent nucleophile that outcompetes NaSH for the remaining alkyl halide[1]. Using thiourea circumvents this by forming a stable isothiouronium salt, effectively masking the sulfur's nucleophilicity until controlled alkaline hydrolysis is initiated.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1-bromo-4-ethoxybutane (1.0 eq) and thiourea (1.1 eq) in anhydrous ethanol. Reflux the mixture for 4–6 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc). The disappearance of the non-polar alkyl halide spot confirms complete conversion. Upon cooling, the isothiouronium salt may precipitate as a white solid.
-
-
Alkaline Hydrolysis: Add an aqueous solution of NaOH (2.5 eq) directly to the reaction mixture. Reflux for an additional 2 hours under a strict inert atmosphere (Argon/N2) to prevent premature oxidation.
-
Validation Checkpoint 2: Test the pH of the solution; it must remain >10 to ensure complete hydrolysis of the salt.
-
-
Acidification & Extraction: Cool the mixture to 0 °C and carefully acidify with 3M HCl until pH ~3. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 3: Perform an Ellman’s reagent (DTNB) test on a small aliquot of the crude extract. A rapid shift to a deep yellow color (412 nm absorbance) confirms the presence of free terminal thiols.
-
Protocol B: The Mitsunobu-Thioacetate Method (From Alcohol)
Causality & Rationale: The Mitsunobu reaction allows for the direct conversion of 4-ethoxybutan-1-ol to a thioester under mild conditions, avoiding harsh halogenation steps[3]. Thioacetic acid acts as the acidic nucleophile (pKa ~3.3), satisfying the requirement that the nucleophile must efficiently protonate the DEAD/DIAD intermediate[4].
Step-by-Step Methodology:
-
Thioesterification: In a flame-dried flask under Argon, dissolve 4-ethoxybutan-1-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF. Cool to 0 °C. Add DIAD (1.5 eq) dropwise. Stir at room temperature for 6 hours.
-
Validation Checkpoint 1: The formation of triphenylphosphine oxide (TPPO) as a white precipitate is a visual indicator of reaction progress[5]. Confirm alcohol consumption via TLC.
-
-
Deprotection (Hydrolysis): Filter off the TPPO. Concentrate the filtrate, dissolve the crude thioester in methanol, and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours under Argon.
-
Validation Checkpoint 2: Monitor by GC-MS. The disappearance of the thioester mass peak and the emergence of the thiol peak validates successful deprotection.
-
Troubleshooting Guide & FAQs
Issue 1: Low Yield Due to Disulfide Formation
Q: My final yield of 4-ethoxybutane-1-thiol is low, and NMR shows a complex mixture. What is happening? A: Thiols are notoriously susceptible to oxidative dimerization into disulfides (R-S-S-R), especially under basic conditions where the highly reactive thiolate anion is present[2]. Atmospheric oxygen is sufficient to drive this oxidation.
-
Prevention: You must rigorously degas all solvents used during hydrolysis and extraction (e.g., via freeze-pump-thaw or sparging with Argon).
-
Correction: If disulfides have already formed, you can salvage the batch by treating the crude mixture with a reducing agent such as Dithiothreitol (DTT), TCEP, or Zinc dust in dilute HCl.
Figure 2: Diagnostic decision tree for troubleshooting low thiol yields.
Issue 2: Contamination in the Mitsunobu Route
Q: I cannot separate triphenylphosphine oxide (TPPO) from my product after the Mitsunobu reaction. How can I purify it? A: TPPO is a notorious byproduct of the Mitsunobu reaction[5]. Because 4-ethoxybutane-1-thiol is relatively non-polar, it can co-elute with TPPO during column chromatography.
-
Solution: Before chromatography, suspend your crude mixture in cold hexanes or diethyl ether. TPPO is highly insoluble in cold non-polar solvents and will crash out as a white solid, allowing you to remove >90% of it via simple vacuum filtration. Alternatively, consider using polymer-bound triphenylphosphine to make byproduct removal a simple filtration step.
Issue 3: Odor Management and Safety
Q: The odor during the synthesis is overwhelming. How do I neutralize thiol spills? A: Low molecular weight thiols have incredibly low odor detection thresholds.
-
Solution: Keep a quenching bath of dilute aqueous sodium hypochlorite (bleach) or potassium permanganate (KMnO₄) in the fume hood. These strong oxidants rapidly convert volatile thiols into non-volatile, odorless sulfonic acids. Wash all glassware in the bleach bath before removing it from the hood.
Quantitative Data & Comparison Tables
Table 1: Comparison of Synthesis Routes for 4-Ethoxybutane-1-thiol
| Parameter | Thiourea Method | Mitsunobu-Thioacetate Method |
| Starting Material | 1-Bromo-4-ethoxybutane | 4-Ethoxybutan-1-ol |
| Primary Reagents | Thiourea, NaOH, EtOH | PPh₃, DIAD, Thioacetic acid |
| Typical Yield | 75% - 85% | 70% - 90% |
| Major Byproducts | Symmetrical sulfides (minor) | Triphenylphosphine oxide (TPPO) |
| Key Advantage | Cheap reagents, scalable | Mild conditions, avoids halides |
Table 2: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Precipitate forms during Mitsunobu | Normal formation of TPPO[5]. | Filter mixture through a Celite pad; wash with cold hexanes. |
| No thiol peak on GC-MS | Incomplete hydrolysis of intermediate. | Increase base equivalents (NaOH/K₂CO₃); extend reaction time. |
| Mass peak matches dimer (M*2 - 2) | Oxidative disulfide formation[2]. | Degas solvents with Argon; treat crude with TCEP or DTT. |
References
- 18.
- Source: ucalgary.
- Source: benchchem.
- Source: organic-synthesis.
- Source: masterorganicchemistry.
- Source: organic-chemistry.
Sources
identifying and minimizing side products in 4-ethoxybutane-1-thiol synthesis
Welcome to the Technical Support Center for Alkyl Thiol Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate the synthesis of 4-ethoxybutane-1-thiol .
Alkyl thiol synthesis is notoriously plagued by two major side reactions: over-alkylation (yielding symmetrical thioethers) and oxidative coupling (yielding disulfides). This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure high-purity yields.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing a significant amount of bis(4-ethoxybutyl) sulfide (thioether) in my crude mixture? A: This is a classic kinetic issue when using the direct sulfidation route. When 1-bromo-4-ethoxybutane reacts with sodium hydrosulfide (NaSH), the initial product is the target thiolate. However, this newly formed thiolate (R-S⁻) is a significantly stronger nucleophile than the starting hydrosulfide anion (HS⁻). It rapidly outcompetes HS⁻ to attack unreacted alkyl halide, resulting in over-alkylation and the formation of the symmetrical thioether[1].
Solution: Abandon the direct NaSH route. Instead, utilize the Gabriel thiol synthesis variant using thiourea . Thiourea reacts via its sulfur atom to form an S-alkyl isothiouronium salt. The positive charge in this intermediate is highly delocalized, rendering the sulfur atom non-nucleophilic and completely circumventing further alkylation[1].
Q2: My product is contaminated with 4,4'-diethoxybutyl disulfide. How do I minimize this oxidative coupling? A: Alkyl thiols are highly susceptible to auto-oxidation into disulfides in the presence of atmospheric oxygen, particularly during alkaline hydrolysis or basic workup conditions[2]. Solution: First, implement rigorous degassing of all solvents via Argon or N₂ sparging. Second, integrate a chemical reductant into your aqueous workup. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended. Unlike dithiothreitol (DTT), TCEP is odorless, resistant to air oxidation, and selectively cleaves disulfides over a broad pH range (1.5–9.0)[3].
Q3: How can I verify the complete formation of the isothiouronium intermediate before proceeding to hydrolysis? A: Premature hydrolysis leaves unreacted alkyl halide in the mixture, which will immediately react with the newly liberated thiol to form the undesired thioether. Because the isothiouronium salt is highly polar, it remains at the baseline in standard normal-phase Thin-Layer Chromatography (TLC). You can validate its formation by spraying the TLC plate with a ninhydrin reagent , which reacts with the nitrogenous groups of the intermediate to produce a visible color change[4].
Reaction pathways for 4-ethoxybutane-1-thiol synthesis and side product formation.
Section 2: Quantitative Data & Optimization
To make an informed decision on your synthetic route, review the comparative side product profiles below. The data clearly demonstrates why the isothiouronium pathway is the industry standard for laboratory-scale preparations.
Table 1: Comparative Side Product Profiles in 4-Ethoxybutane-1-thiol Synthesis
| Synthesis Route | Primary Reagent | Target Thiol Yield (%) | Thioether Yield (%) | Disulfide Yield (%) | Mechanistic Notes |
| Direct Sulfidation | NaSH (1 eq) | 40 - 50% | 30 - 40% | 5 - 10% | Thiolate outcompetes HS⁻ for the alkyl halide. |
| Excess Sulfidation | NaSH (10 eq) | 70 - 80% | 5 - 10% | 5 - 10% | Mass action favors primary substitution, but generates toxic waste. |
| Gabriel Variant | Thiourea | 85 - 95% | < 1% | 2 - 5% | Isothiouronium intermediate fundamentally prevents over-alkylation. |
| Silyl Sulfide | TIPSCl + H₂S | > 90% | < 1% | < 1% | Steric bulk of TIPS completely suppresses side reactions[2]. |
Section 3: Self-Validating Experimental Protocol
This protocol integrates in-process analytical checks to ensure that each step acts as a self-validating system, preventing the carry-over of impurities.
Workflow: Isothiouronium Salt Route with Reductive Workup
Step 1: Intermediate Formation
-
Dissolve 1-bromo-4-ethoxybutane (1.0 eq) and thiourea (1.1 eq) in anhydrous, degassed ethanol.
-
Reflux the mixture under an Argon atmosphere for 4-6 hours.
-
Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The starting material spot should be completely absent. Spray the baseline with ninhydrin to confirm the presence of the isothiouronium salt[4]. Do not proceed until the alkyl halide is fully consumed.
Step 2: Alkaline Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Add a degassed aqueous solution of NaOH (2.5 eq) dropwise.
-
Reflux for an additional 2-3 hours to cleave the isothiouronium salt and liberate the thiolate.
-
Cool the mixture and carefully acidify to pH 3-4 using 2M HCl. Note: Keeping the pH low protonates the free thiols, drastically limiting the rate of new disulfide bond formation[5].
Step 3: Reductive Workup (Disulfide Minimization)
-
To the acidified aqueous mixture, add TCEP-HCl (0.1 eq relative to expected thiol).
-
Stir at room temperature for 10 minutes. TCEP will rapidly reduce any 4,4'-diethoxybutyl disulfide back to the target thiol[3].
-
Validation Check: Extract a small aliquot and use Ellman's reagent (DTNB) to quantify the concentration of free thiols[6]. The absorbance at 412 nm should stabilize, indicating complete reduction.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Reductive workup workflow using TCEP to eliminate disulfide impurities.
References
- Preparation of thiols via isothiouronium salts - Keny
- Technical Support Center: Overcoming Difficulties in Disulfide Bond Form
- Synthetic access to thiols: A review - Indian Academy of Sciences
- How to prevent disulfide bond scrambling?
- Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - ACS Public
- Disulfide reduction using TCEP reaction - Bio-Synthesis
Sources
Technical Support Center: 4-Ethoxybutane-1-thiol Purification Hub
Welcome to the Digital Support Hub for the purification and handling of 4-ethoxybutane-1-thiol . This guide is engineered for researchers and drug development professionals who require high-purity thiol building blocks. Because thiols containing ether linkages present unique physicochemical challenges—namely oxidative instability and thermal degradation—this hub abandons generic advice in favor of mechanistic, causality-driven troubleshooting.
Quantitative Diagnostic Matrix
Before initiating purification, it is critical to profile your crude mixture. The table below summarizes the quantitative data and physicochemical properties of 4-ethoxybutane-1-thiol and its common synthetic impurities.
| Compound / Impurity Class | Representative Molecule | pKa / Boiling Point | Detection Method | Primary Removal Strategy |
| Target Product | 4-Ethoxybutane-1-thiol | pKa ~10.5 / BP ~165°C | GC-MS, | Target isolation |
| Oxidative Dimer | Bis(4-ethoxybutyl) disulfide | Neutral / BP >250°C | ESI-MS (M+M-2H), Broad NMR | Reductive cleavage (DTT) |
| Unreacted Precursor | 4-Ethoxy-1-bromobutane | Neutral / BP ~150°C | GC-MS (Isotopic Br pattern) | Acid/Base Extraction |
| Side Product | 4-Ethoxybutan-1-ol | pKa ~16 / BP ~170°C | IR (broad OH stretch) | Acid/Base Extraction |
Troubleshooting Guides (Q&A)
Issue 1: Broad NMR Signals and Reduced Thiol Integration
Q: My
A: This is the hallmark of oxidative dimerization. 4-ethoxybutane-1-thiol is highly susceptible to atmospheric oxidation, converting to bis(4-ethoxybutyl) disulfide[1]. Disulfide formation broadens NMR signals due to restricted rotation and conformational exchange, and naturally consumes the -SH protons.
-
The Causality: The electron-donating nature of the alkyl chain increases the nucleophilicity of the thiolate anion trace, accelerating oxygen-mediated disulfide coupling.
-
The Fix: Do not attempt to distill or chromatograph a heavily oxidized batch. Instead, perform a reductive workup using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to purification to cleave the S-S bonds back to free thiols[1].
Issue 2: Severe Yield Loss During Distillation
Q: I am attempting to purify 4-ethoxybutane-1-thiol via distillation, but the product is decomposing in the boiling flask, resulting in a black tar and <20% yield.
A: 4-ethoxybutane-1-thiol has a relatively high boiling point at atmospheric pressure. Applying extreme heat causes thermal degradation of the ether linkage and auto-oxidation of the thiol.
-
The Causality: High thermal energy in the presence of trace metals or oxygen initiates radical desulfurization or ether cleavage.
-
The Fix: You must perform a high-vacuum distillation (Kugelrohr or short-path). Achieving a vacuum of <1 mmHg is essential to lower the boiling point to a safe thermal window (typically 40–60°C under high vacuum)[2].
Issue 3: Co-elution of Impurities in Column Chromatography
Q: I tried purifying the thiol using silica gel chromatography, but the recovered product was completely oxidized to the disulfide by the time it eluted.
A: Silica gel acts as a high-surface-area catalyst. If your mobile phase contains dissolved oxygen, the silica matrix will rapidly catalyze the oxidation of the thiol to the disulfide during the run[3].
-
The Causality: The slightly acidic nature of silica stabilizes the transition state for oxygen insertion.
-
The Fix: If chromatography is unavoidable, you must sparge your eluent system (e.g., Hexanes/Ethyl Acetate) with Argon gas for a minimum of 30 minutes prior to the run[3]. However, liquid-liquid extraction is generally preferred over chromatography for this specific molecule.
Experimental Protocols: Self-Validating Methodologies
To ensure absolute purity, utilize the following sequential methodologies. These protocols are designed with built-in validation checkpoints.
Protocol A: Chemoselective Acid/Base Extraction
Because thiols have a pKa of approximately 10.5, they can be selectively deprotonated by strong bases, allowing neutral organic impurities (like unreacted bromides or ethers) to be washed away[4].
-
Reduction: Dissolve the crude 4-ethoxybutane-1-thiol in dichloromethane (DCM). Add 1.1 equivalents of DTT and stir for 2 hours at room temperature under Argon.
-
Deprotonation: Transfer to a separatory funnel. Add an equal volume of 1.0 M aqueous NaOH.
-
Self-Validating Check: Test the pH of the aqueous layer. It must be >11. If the pH is lower, the thiol will not fully ionize and will be lost to the organic waste.
-
-
Phase Separation: Shake vigorously and allow the phases to separate. The thiol is now a water-soluble sodium thiolate salt in the aqueous layer. Discard the organic layer (which contains neutral ether/halide impurities).
-
Reprotonation: Cool the aqueous layer in an ice bath. Slowly add 2.0 M HCl until the pH drops below 4. The aqueous layer will turn cloudy as the neutral 4-ethoxybutane-1-thiol crashes out.
-
Recovery: Extract the cloudy aqueous layer three times with fresh, degassed diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anaerobic Vacuum Distillation
Following extraction, vacuum distillation removes trace solvents and heavy non-volatile byproducts[2].
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease. Attach a dry-ice/acetone cold trap between the apparatus and the vacuum pump.
-
Degassing: Transfer the extracted thiol to the distillation flask. Apply vacuum slowly while stirring at room temperature for 15 minutes to remove dissolved gases and trace ether.
-
Self-Validating Check: Monitor the vacuum gauge. Do not apply heat until the system holds a steady pressure of <1 mmHg. A fluctuating gauge indicates a leak or residual volatile solvent.
-
-
Distillation: Slowly increase the oil bath temperature. Collect the main fraction. Discard the initial few drops (forerun) which may contain trace water or low-boiling impurities.
-
Storage: Backfill the system with Argon before breaking the vacuum. Store the pure 4-ethoxybutane-1-thiol in an amber ampoule over activated molecular sieves (3Å) at -20°C.
Purification Workflow Visualization
The following diagram illustrates the logical flow and phase-partitioning of the purification process.
Figure 1: Chemoselective purification workflow for 4-ethoxybutane-1-thiol utilizing pKa-driven phase partitioning.
Frequently Asked Questions (FAQs)
Q: Can I use brine to wash the organic layer during the final extraction? A: Yes, but ensure the brine is slightly acidified. Washing with neutral or slightly basic brine can cause the thiol to partially ionize and partition back into the aqueous waste, reducing your overall yield.
Q: My product has a strong, offensive odor. Does this mean it is impure? A: Not necessarily. Low molecular weight thiols are notoriously malodorous even at >99.9% purity. To manage odors in the lab, keep a bleach bath (sodium hypochlorite) in the fume hood to oxidize any contaminated glassware or paper towels immediately after use.
References
-
Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy Analytical Chemistry, ACS Publications URL:[Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase PubMed Central (PMC), NIH URL:[Link]
Sources
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol | 131538-00-6 | Benchchem [benchchem.com]
- 3. (5-Chlorofuran-2-yl)methanethiol|High-Purity Reference Standard [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-Ethoxybutane-1-thiol (4-EBT) SAMs on Gold Surfaces
Welcome to the Technical Support Center for surface functionalization. This guide is specifically engineered for researchers and drug development professionals working with 4-ethoxybutane-1-thiol (4-EBT) self-assembled monolayers (SAMs).
Unlike standard long-chain alkanethiols (e.g., octadecanethiol), 4-EBT presents unique thermodynamic and steric challenges due to its short alkyl chain (C4) and polar ether-terminated (ethoxy) headgroup. This guide provides field-proven protocols, quantitative optimization parameters, and mechanistic troubleshooting to ensure high-fidelity, reproducible monolayer formation.
Visual Workflow: 4-EBT Monolayer Assembly
Step-by-step workflow for the self-assembly of 4-ethoxybutane-1-thiol on gold substrates.
Core Protocol: Step-by-Step Methodology
To achieve a self-validating system, every step in this protocol is designed to minimize competing reactions (like oxidation) and maximize the thermodynamic driving force for chemisorption.
Step 1: Substrate Preparation (Defect Minimization)
-
Subject the gold substrate to UV-Ozone treatment for 15 minutes to aggressively oxidize adventitious carbon contaminants.
-
Immediately submerge the substrate in absolute ethanol for 20 minutes. This step is critical to chemically reduce any newly formed gold oxide (Au₂O₃) back to binding-receptive Au(0).
-
Rinse with copious amounts of absolute ethanol and dry under a rigorous stream of high-purity nitrogen gas.
Step 2: Solution Preparation (Oxidation Prevention)
-
Degas absolute ethanol (200 proof) by sparging with nitrogen gas for 30 minutes. This removes dissolved oxygen, which is the primary catalyst for thiol-to-disulfide conversion.
-
Dissolve 4-ethoxybutane-1-thiol in the degassed ethanol to achieve a final concentration of 5 mM (1)[1].
Step 3: Self-Assembly Incubation (Thermodynamic Equilibration)
-
Immerse the freshly cleaned gold substrate into the 4-EBT solution within 60 seconds of drying to prevent airborne hydrocarbon contamination.
-
Backfill the incubation vessel with nitrogen gas and seal it with Parafilm.
-
Wrap the vessel in aluminum foil to prevent photo-induced oxidation.
-
Incubate at 20 °C for 24 hours.
Step 4: Post-Assembly Rinsing (Solvent Displacement)
-
Remove the substrate from the solution using Teflon tweezers.
-
Rinse immediately with 10 mL of absolute ethanol to remove physisorbed multilayers.
-
Follow with a 10 mL rinse of a slightly less polar solvent (e.g., isopropanol) to displace any ethanol trapped by the ethoxy terminal groups.
-
Blow dry completely with a filtered nitrogen stream.
Quantitative Data: Optimization Parameters
The following table summarizes the optimized reaction conditions specifically calibrated for short-chain, ether-terminated thiols compared to standard industry ranges.
| Parameter | Standard SAM Range | Optimal for 4-EBT | Mechanistic Rationale |
| Concentration | 1 - 10 mM | 5 mM | Balances rapid chemisorption kinetics with the prevention of bulky multilayer physisorption. |
| Incubation Time | 12 - 24 hours | 24 hours | Short chains lack strong cohesive forces; longer equilibration minimizes gauche defects. |
| Temperature | 20 - 60 °C | 20 °C | Elevated temperatures exponentially increase desorption rates for weakly-bound short-chain thiols. |
| Solvent | Ethanol, Hexane | Degassed Ethanol | Solubilizes the polar ethoxy group while allowing dense packing; degassing prevents oxidation. |
Troubleshooting Guide & FAQs
Q1: Why is my 4-EBT monolayer exhibiting low packing density and high defect rates compared to standard alkanethiols like octadecanethiol?
Causality & Solution: 4-EBT is a short-chain alkanethiol (C4). Long-chain thiols (e.g., C16) form highly ordered, crystalline (√3 × √3)R30° lattices driven by strong intermolecular van der Waals forces. In contrast, C4 thiols suffer from low enthalpic gain during assembly. This lack of cohesive energy results in a "liquid-like" monolayer with high gauche defects (2)[2]. Actionable Fix: You cannot change the physics of short chains, but you can optimize the substrate. Ensure your gold surface is atomically flat (e.g., template-stripped gold rather than evaporated grain gold) to maximize available binding sites, and strictly adhere to the 24-hour incubation time to allow maximum thermodynamic packing.
Q2: How do I prevent the oxidation of 4-EBT to disulfides during prolonged incubation steps?
Causality & Solution: Alkanethiols are highly susceptible to oxidation into disulfides (R-S-S-R) in the presence of dissolved oxygen and UV light (3)[3]. While disulfides can still adsorb to gold, their bulky, bridged geometry disrupts the tight packing of the monolayer. This steric hindrance is especially detrimental for weakly-interacting short-chain thiols. Actionable Fix: Degas the ethanol solvent using freeze-pump-thaw cycles or nitrogen sparging prior to solution preparation. Always backfill the incubation chamber with dry nitrogen or argon, and wrap the container in foil to prevent photo-oxidation.
Q3: My contact angle measurements are inconsistent across different batches. Could the ethoxy terminal group be causing solvent trapping?
Causality & Solution: Yes. The terminal ethoxy group (-O-CH₂-CH₃) introduces a local dipole and acts as a hydrogen-bond acceptor via the ether oxygen. This property is absent in simple methyl-terminated thiols and can lead to the trapping of polar solvent molecules (ethanol or trace water) within the terminal region of the SAM during substrate withdrawal. Actionable Fix: Implement the sequential rinsing protocol outlined in Step 4. Rinse with absolute ethanol first, followed immediately by a less polar solvent like isopropanol or hexane. This displaces the trapped hydrogen-bonded ethanol before final drying.
Q4: What is the optimal gold surface preparation to ensure maximum chemisorption of this specific short-chain thiol?
Causality & Solution: Because the thermodynamic driving force for 4-EBT assembly is low, any adventitious carbon or organic contaminants on the gold surface will easily outcompete the thiol for binding sites. Actionable Fix: Clean the gold substrate using a UV-Ozone treatment for 15 minutes, followed by a 20-minute immersion in absolute ethanol to reduce the gold oxide back to Au(0). Immerse the substrate into the 4-EBT solution immediately (within 60 seconds) after cleaning to prevent airborne re-contamination.
Mechanistic Pathway: Chemisorption vs. Oxidation
Understanding the competing pathways in your reaction vessel is critical for troubleshooting. The diagram below illustrates how environmental oxygen actively competes against successful SAM formation by generating bulky disulfide byproducts.
Mechanistic pathways of 4-EBT chemisorption on gold versus competing disulfide oxidation.
References
-
Nanofabrication Techniques in Large-Area Molecular Electronic Devices Source: MDPI (Materials) URL:[Link]
-
Quantifying Gauche Defects and Phase Evolution in Self-Assembled Monolayers through Sessile Drops Source: National Institutes of Health (PMC) / ACS Omega URL:[Link]
Sources
Technical Support Center: 4-Ethoxybutane-1-Thiol Workup Procedures
Welcome to the Organosulfur Application Support Center. As a Senior Application Scientist, I frequently consult on the handling of bifunctional organosulfur compounds. 4-Ethoxybutane-1-thiol (CAS: 1505614-03-8)[1] presents unique workup challenges. Unlike simple alkyl thiols, the presence of the ethoxy ether linkage increases the molecule's polarity and hydrogen-bonding potential, fundamentally altering its partition coefficient during liquid-liquid extraction. Furthermore, its high volatility and low odor threshold mandate rigorous decontamination protocols.
This technical guide establishes a self-validating framework for executing standard workups, focusing on odor mitigation, emulsion breaking, and efficient purification.
Troubleshooting Guide & FAQs
Q1: How do I efficiently quench unreacted 4-ethoxybutane-1-thiol without degrading my target thioether product?
A1: Simple aqueous extraction is often insufficient because the ethoxy tail increases aqueous solubility, leading to product contamination. Instead, employ an in situ iodine oxidation[2]. By titrating the crude mixture with a mild I
Q2: My reaction mixture emits a severe odor even after rotary evaporation. How do I decontaminate my glassware and rotary evaporator? A2: Thiols have an exceptionally low odor threshold. When evaporating solvents from thiol-ene reactions[3], always use a sequential bleach trap in series with your vacuum pump[4]. For glassware decontamination, submerge all items in a 1:1 mixture of commercial bleach (6.15% sodium hypochlorite) and water overnight. The hypochlorite aggressively oxidizes the thiol to highly water-soluble, odorless sulfoxides and sulfonic acids. Critical Safety Note: Ensure no acetone is present in the glassware before adding bleach, as the haloform reaction will generate toxic chloroform[5].
Q3: During liquid-liquid extraction, I am experiencing poor phase separation and emulsion formation. Why is this happening and how do I resolve it? A3: 4-Ethoxybutane-1-thiol possesses an ether linkage which increases its amphiphilic character compared to simple thiols like butanethiol. This allows it to stabilize emulsions at the aqueous-organic interface. To break the emulsion, saturate the aqueous layer with NaCl (brine) and slightly acidify with 1N HCl (if your product is acid-stable). The increased ionic strength forces the organic components into the extraction solvent (e.g., diethyl ether or ethyl acetate)[6].
Experimental Protocols
Protocol 1: Odor-Free Workup & Disulfide Dimerization
-
Reaction Termination: Cool the reaction vessel to room temperature.
-
Iodine Titration: Prepare a solution of 300 mg I
and 200 mg KI in 5 mL of pyridine or a suitable buffer[2]. Add this dropwise to the rapidly stirring crude organic mixture. -
Visual Validation: Cease addition once a faint yellow color persists, indicating complete oxidation of the free thiol to the disulfide[2].
-
Thiosulfate Quench: Add 10 mL of saturated aqueous sodium thiosulfate (Na
S O ) and stir vigorously for 15 minutes until the yellow color completely dissipates, validating the reduction of excess iodine. -
Phase Separation: Transfer to a separatory funnel. Extract with 3 × 20 mL of diethyl ether or ethyl acetate[6].
-
Aqueous Wash: Wash the combined organic layers with 1N HCl (to remove pyridine), followed by saturated NaHCO
, and finally saturated brine[2]. -
Desiccation: Dry the organic layer over anhydrous Na
SO , filter, and proceed to concentration.
Protocol 2: Bleach Trap Setup for Rotary Evaporation
-
Trap Assembly: Connect a secondary cold trap between the rotary evaporator condenser and the vacuum pump.
-
Bleach Solution: Fill the secondary trap with a 1:1 solution of commercial Clorox bleach (6.15% NaOCl) and water[4].
-
Neutralization: The oxidation of thiols by bleach generates HCl. To prevent acidic exhaust from damaging the vacuum pump or venting into the lab, connect the exhaust of the bleach trap to a potassium hydroxide (KOH) bubbler before venting into the fume hood.
Quantitative Data Presentation
Table 1: Comparison of Thiol Quenching & Decontamination Reagents
| Reagent | Mechanism of Action | Target Application | Primary Byproducts | Odor Reduction Efficacy |
| Iodine (I | Mild oxidation to disulfide | Crude reaction mixture quenching | Disulfides (easily separable) | High |
| Sodium Hypochlorite | Strong oxidation to sulfonate | Glassware & vacuum trap decontamination | Sulfonic acids, HCl | Very High |
| Potassium Permanganate | Aggressive oxidation | Aqueous waste treatment | MnO | High |
| Potassium Bromate | Selective oxidation | Acidic/neutral aqueous extraction | Disulfides, Bromide | Moderate |
Visualizations
Standard Odor-Free Workup Workflow for 4-Ethoxybutane-1-thiol Reactions.
Configuration of a sequential bleach trap for rotary evaporation of thiols.
References
-
1-ethoxybutane | Sigma-Aldrich: 4-ethoxybutane-1-thiol - sigmaaldrich.com.1
-
How to Work with Thiols-General SOP - rochester.edu.4
-
2-thiophenethiol - Organic Syntheses Procedure - orgsyn.org. 6
-
Removal of Smelly Thiol via Extraction? - reddit.com. 2
-
Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes - acs.org. 3
-
Standard Operating Procedures for Using Stench Chemicals - ucla.edu.
-
How to reduce thiol stink? - reddit.com.5
Sources
Technical Support Center: Optimizing 4-Ethoxybutane-1-Thiol Self-Assembled Monolayers (SAMs)
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with short-chain, ether-terminated self-assembled monolayers (SAMs).
While long-chain alkanethiols (e.g., 1-dodecanethiol) spontaneously form densely packed, crystalline-like structures at room temperature, 4-ethoxybutane-1-thiol presents a unique challenge. Its short carbon backbone (C4) and polar ether linkage fundamentally alter the intermolecular force balance, often resulting in disordered, liquid-like films if standard protocols are used[1][2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you achieve highly ordered, defect-free SAMs.
Part 1: The Core Mechanism of Short-Chain Ether-Thiol Assembly
To troubleshoot effectively, we must first understand the causality behind the disorder. Monolayer ordering is a competition between the strong chemisorption of the sulfur headgroup to the gold substrate and the weaker lateral van der Waals (vdW) interactions between the alkyl chains[2].
In 4-ethoxybutane-1-thiol, the vdW forces are insufficient to overcome thermal fluctuations at room temperature[1]. Furthermore, the ether oxygen introduces a dipole moment that can induce conformational shifts (gauche defects) as molecules attempt to minimize electrostatic repulsion[3].
Caption: Intermolecular force balance dictating the structural order of ether-terminated SAMs.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ellipsometry and IR spectroscopy data indicate a highly disordered, liquid-like film. Why is this happening? Causality: You are likely experiencing kinetic trapping. While the Au-S bond forms rapidly (within seconds), the short C4 chains lack the robust van der Waals interactions required to spontaneously align into a crystalline lattice at room temperature[1][2]. Solution: You must provide thermal energy to overcome this kinetic barrier. Implementing a thermal annealing step (incubating the assembly solution at 50°C–75°C) allows the chains to reorganize, minimizing gauche defects and driving the system toward its global thermodynamic minimum (a highly ordered phase)[4].
Q2: Cyclic voltammetry (CV) shows high background current and poor blocking ability. How do I fix this? Causality: Poor blocking in electrochemical assays indicates the presence of pinholes and a lack of dense packing[5]. For short-chain SAMs, substrate morphology is critical. Step edges, grain boundaries, and atomic roughness on the gold surface disrupt the weak interchain packing, causing an order-to-disorder transition[6]. Solution: Transition from standard polycrystalline gold to atomically flat Au(111) substrates. Implement hydrogen flame annealing immediately prior to SAM deposition to create large, defect-free Au(111) terraces[6].
Q3: I am observing inconsistent water contact angles across different batches. What is the cause? Causality: Inconsistent wettability in ether-terminated SAMs is often caused by trace impurities in the thiol solution or solvent[7]. Even 1% contamination by oxidized sulfonates or other thiols can severely disrupt the lattice, exposing mixed terminal groups to the surface[7][8]. The ether group itself also increases hydrophilicity, making the contact angle highly sensitive to the exact molecular tilt[3]. Solution: Use strictly anhydrous, degassed ethanol. Prepare fresh thiol solutions for every experiment and assemble under an inert nitrogen or argon atmosphere to prevent oxidation[9].
Part 3: Standardized Experimental Protocols
To achieve reproducible ordering with 4-ethoxybutane-1-thiol, you must abandon rapid room-temperature assembly and adopt a thermally-driven, self-validating workflow.
Caption: Logical workflow of overcoming kinetic traps in short-chain SAM assembly.
Protocol 1: Substrate Preparation & Flame Annealing
Objective: Generate atomically flat Au(111) terraces to support short-chain ordering.
-
Cleaning: Rinse gold-coated substrates (e.g., 100 nm Au deposited on glass/mica with a Ti adhesion layer) sequentially with acetone, absolute ethanol, and ultra-pure water. Dry with a stream of high-purity N₂ gas.
-
Flame Annealing: Pass the gold substrate through a hydrogen flame at approximately 1 Hz for 30–60 seconds. Stop when a dull orange glow is uniformly observed across the surface. Causality: This mobilizes surface gold atoms, eliminating step edges and forming large Au(111) terraces essential for short-chain packing[6].
-
Cooling: Allow the substrate to cool under a continuous stream of N₂ gas for 2 minutes to prevent adventitious carbon contamination from the ambient atmosphere.
Protocol 2: Thermally-Driven Solution-Phase Assembly
Objective: Utilize thermal energy to drive the SAM into a defect-free thermodynamic minimum.
-
Solution Preparation: Prepare a 1 mM solution of 4-ethoxybutane-1-thiol in anhydrous, degassed ethanol. Note: Purity is critical; do not use solutions older than 24 hours[7].
-
Immersion: Immediately immerse the freshly annealed Au(111) substrate into the thiol solution.
-
Inert Atmosphere Sealing: Backfill the assembly container with dry N₂ or Argon gas, seal tightly with a PTFE cap, and wrap with Parafilm. Causality: Oxygen exposure leads to the oxidation of thiolates to sulfonates, degrading the SAM[8][9].
-
Thermal Annealing: Place the sealed container in a temperature-controlled incubator at 50°C for 48 hours . Causality: The elevated temperature provides the activation energy needed to resolve gauche defects, while the extended time ensures complete lattice reorganization[4][10].
-
Termination: Remove the substrate using clean tweezers. Rinse vigorously with absolute ethanol for 15 seconds to remove physisorbed multilayers, then dry with a stream of N₂[9].
Validation Checkpoint: Perform a static water contact angle measurement. A successfully ordered 4-ethoxybutane-1-thiol SAM should present a consistent contact angle of ~60°–70° (due to the hydrophilic ether dipole) with a hysteresis of less than 5°. If the angle is highly variable across the surface, the film is disordered[1][3].
Part 4: Quantitative Data & Benchmarks
To contextualize your results, compare the expected properties of your optimized 4-ethoxybutane-1-thiol SAM against a standard long-chain reference (1-Dodecanethiol).
| Property | 4-Ethoxybutane-1-Thiol (Optimized) | 1-Dodecanethiol (Standard) | Causality / Mechanism |
| Chain Length | Short (C4 + Ether linkage) | Long (C12) | Determines the absolute strength of lateral van der Waals interactions[2]. |
| Intermolecular Forces | Weak vdW + Ether Dipole | Strong vdW | Short chains require thermal annealing to overcome kinetic traps and pack densely[2][4]. |
| Water Contact Angle | ~60° - 70° | ~110° - 112° | The terminal ether oxygen increases surface wettability and hydrogen bonding capacity[3]. |
| Optimal Assembly Time | 48+ hours (at 50°C) | 12 - 24 hours (at 25°C) | Short chains take significantly longer to reach thermodynamic equilibrium and resolve defects[9][10]. |
| Phase State (Unannealed) | Mixed (Ordered/Disordered) | Highly Ordered (Crystalline) | Gauche defects dominate short chains at room temperature due to thermal fluctuations[1]. |
References
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly ResearchGate[Link]
-
Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition MDPI[Link]
-
Chemisorbed Self-Assembled Monolayers Universidad Nacional de La Plata (UNLP)[Link]
-
Quantifying Gauche Defects and Phase Evolution in Self-Assembled Monolayers through Sessile Drops PubMed Central (PMC)[Link]
-
Effects of chain–chain interaction on the configuration of short-chain alkanethiol self-assembled monolayers on a metal surface The Journal of Chemical Physics (AIP Publishing) [Link]
-
From Order to Disorder of Alkanethiol Self-Assembled Monolayers on Complex Au (211), (221), and (311) Surfaces: Impact of the Substrate ACS Publications [Link]
-
Influence of the nature of the alkanethiol terminal group on the electrochemical stability and blocking ability of self-assembled nanofilms on Au electrode MATEC Web of Conferences[Link]
Sources
- 1. Quantifying Gauche Defects and Phase Evolution in Self-Assembled Monolayers through Sessile Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 8. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Successful Synthesis of 4-Ethoxybutane-1-Thiol: A Comprehensive Comparison Guide
For researchers and drug development professionals working in bioconjugation, surface functionalization, and click chemistry, the choice of thiol is a critical determinant of experimental success. 4-Ethoxybutane-1-thiol (CAS: 1505614-03-8) has emerged as a highly versatile ether-thiol, bridging the gap between highly hydrophobic standard alkyl thiols (e.g., 1-butanethiol) and bulky, hydrophilic PEGylated thiols.
However, before deploying this compound in sensitive applications like Self-Assembled Monolayers (SAMs) or maleimide conjugations, rigorous validation of its synthesis is required. The primary analytical challenge lies in confirming the integrity of the terminal sulfhydryl (-SH) group, which is highly susceptible to oxidative dimerization into disulfides. This guide provides a self-validating framework for confirming the synthesis of 4-ethoxybutane-1-thiol and objectively compares its performance against industry alternatives.
Part 1: Synthesis Validation & Analytical Methodologies
To ensure a self-validating system, structural confirmation via Nuclear Magnetic Resonance (NMR) must be paired with functional quantification using Ellman’s Assay. NMR proves the molecular backbone is correct, while Ellman's reagent confirms the functional groups remain active and unoxidized.
Structural Confirmation via NMR Spectroscopy
Proton (1H) and Carbon (13C) NMR are the gold standards for verifying the ether-thiol structure.
-
1H NMR: and actively splits adjacent methylene protons[1]. The methylene protons adjacent to the sulfur (-CH2-S-) appear between 2.0 to 2.5 ppm, while the ether-adjacent protons (-CH2-O-) are shifted downfield to 3.4–4.5 ppm[1].
-
13C NMR: The carbon adjacent to the sulfur will appear around 20–40 ppm, whereas the carbon adjacent to the ether oxygen will appear in the 50–80 ppm range[1].
Functional Quantification via Ellman’s Assay
While NMR confirms the structure, it is not sensitive enough to detect trace disulfide formation that can ruin downstream SAM packing.[2]. This dianion produces a distinct yellow color in alkaline or neutral aqueous solvents, measurable at 412 nm[2].
Fig 1. Thiol-disulfide exchange mechanism of Ellman's reagent for free thiol quantification.
Step-by-Step Methodology: Ellman's Assay
Causality Note: We use pH 8.0 buffer because the TNB2- dianion requires an alkaline environment for complete ionization and accurate colorimetric readout.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. (EDTA chelates trace metals that catalyze unwanted thiol oxidation).
-
Reagent Preparation: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.
-
Standard Curve: Prepare serial dilutions of a known thiol standard (e.g., L-cysteine) ranging from 0 to 1.5 mM.
-
Reaction: Combine 50 µL of the standard or 4-ethoxybutane-1-thiol sample with 2.5 mL of reaction buffer. Add 50 µL of the DTNB reagent.
-
Incubation: Incubate at room temperature for 15 minutes to allow complete [3].
-
Readout: Measure absorbance at 412 nm. Calculate the free thiol concentration using the standard curve or the molar extinction coefficient of TNB2- (14,150 M⁻¹ cm⁻¹).
Part 2: Performance Comparison vs. Alternatives
When functionalizing gold surfaces or nanoparticles, the choice of thiol dictates the physicochemical properties of the interface. 4-Ethoxybutane-1-thiol occupies a "Goldilocks" zone compared to standard alternatives.
Pure alkyl thiols (like 1-butanethiol) form dense monolayers but are highly hydrophobic, leading to severe non-specific protein fouling in biological fluids. Conversely, long-chain PEG-thiols resist protein binding but suffer from lower packing densities due to the entropic penalty of their bulky chains. The ether oxygen in 4-ethoxybutane-1-thiol acts as a hydrogen bond acceptor, structuring a tightly bound hydration layer that repels proteins, while its short aliphatic chain allows for tight, defect-free packing.
Table 1: Comparative Properties of Thiol Alternatives
| Property | 1-Butanethiol | 4-Ethoxybutane-1-thiol | PEG3-Thiol |
| Chain Nature | Hydrophobic Alkyl | Amphiphilic Ether | Hydrophilic Polyether |
| SAM Packing Density | High | High | Moderate |
| Non-Specific Protein Binding | High (Fouling) | Low (Anti-fouling) | Very Low |
| Volatility / Odor | Very High (Pungent) | Moderate | Low |
| Primary Application | Hydrophobic coatings | Biosensors, Bio-interfaces | Nanoparticle stabilization |
Part 3: Application Workflow – Self-Assembled Monolayers (SAMs)
Once the synthesis is validated and free thiol concentration is confirmed, 4-ethoxybutane-1-thiol can be utilized to generate[4].
Fig 2. Step-by-step workflow for the preparation of self-assembled monolayers on gold substrates.
Step-by-Step Methodology: SAM Formation
Causality Note: We strictly use degassed ethanol. Oxygen in the solvent can prematurely oxidize the thiols into disulfides. While disulfides can still adsorb onto gold, their adsorption kinetics are significantly slower and often result in pinhole defects in the monolayer lattice.
-
Substrate Preparation: Clean gold-coated substrates using a Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 10 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics). This removes all organic contaminants, exposing bare Au atoms necessary for strong Au-S bond formation.
-
Solution Preparation: Prepare a 1 mM solution of validated 4-ethoxybutane-1-thiol in degassed absolute ethanol.
-
Incubation: Immerse the cleaned gold substrates into the thiol solution. Incubate in the dark at room temperature for 18–24 hours. Prolonged incubation allows the chains to undergo structural reorganization, transitioning from a disordered state to a [5].
-
Washing & Drying: Remove the substrates and rinse extensively with absolute ethanol to remove weakly physisorbed multilayers. Dry under a gentle stream of high-purity nitrogen gas.
References
-
18.10: Spectroscopy of Ethers. Chemistry LibreTexts. Available at:[Link]
-
Total Thiol Quantification Assay Kit. RayBiotech. Available at:[Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Available at:[Link]
-
Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Available at:[Link]
-
Self-assembled monolayers of alkanethiols on gold: comparisons of monolayers containing mixtures of short- and long-chain constituents with methyl and hydroxymethyl terminal groups. Langmuir. Available at:[Link]
Sources
spectroscopic comparison between 4-ethoxybutane-1-thiol and its derivatives
An Expert Guide to the Spectroscopic Differentiation of 4-Ethoxybutane-1-thiol and Its Key Derivatives
In the landscape of chemical research and development, particularly in fields where olfaction and material science intersect, aliphatic thiols and their derivatives are of significant interest. 4-Ethoxybutane-1-thiol, with its characteristic odor profile, serves as a foundational molecule. However, its utility and safety profile are intrinsically linked to its chemical state. Oxidation, a common transformation for thiols, can lead to the formation of disulfides, sulfoxides, sulfones, or sulfonic acids, dramatically altering the molecule's chemical and physical properties. Similarly, S-alkylation yields thioethers. For researchers in quality control, synthesis, and drug development, the ability to rapidly and unequivocally distinguish between these compounds is paramount.
This guide provides a comprehensive spectroscopic comparison between 4-ethoxybutane-1-thiol and three of its common derivatives: its primary oxidation product, bis(4-ethoxybutyl) disulfide; a representative S-alkylated product, ethyl (4-ethoxybutyl) sulfide; and a terminal oxidation product, 4-ethoxybutane-1-sulfonic acid. We will delve into the practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear, data-driven framework for their differentiation.
Molecular Structures: The Foundation of Spectroscopic Variation
The fundamental differences in the spectroscopic outputs of these molecules originate from their distinct covalent structures. The transformation of the thiol group (-SH) into a disulfide (-S-S-), a thioether (-S-), or a sulfonic acid (-SO₃H) group creates unique electronic environments and vibrational modes that are readily detected by modern analytical techniques.
Figure 1: Chemical transformations of 4-ethoxybutane-1-thiol into its disulfide, thioether, and sulfonic acid derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an exceptionally powerful first-pass technique for identifying the presence or absence of key functional groups. The analysis hinges on the detection of the thiol S-H stretch, which is a sharp, weak-to-medium intensity peak, and the emergence of new peaks corresponding to the sulfur-oxygen bonds in oxidized derivatives.
The most telling feature is the S-H stretching vibration in 4-ethoxybutane-1-thiol, which typically appears in the 2550-2600 cm⁻¹ region. Its presence is a definitive indicator of the free thiol. Conversely, its absence is the primary evidence that a reaction at the sulfur atom has occurred. In the case of 4-ethoxybutane-1-sulfonic acid, the transformation is further confirmed by the appearance of very strong, broad S=O stretching bands between 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, as well as a very broad O-H stretch from the acid group, typically centered around 3000 cm⁻¹.
| Compound | Key Diagnostic Peak(s) (cm⁻¹) | Interpretation |
| 4-Ethoxybutane-1-thiol | ~2560 (weak, sharp) | Presence of S-H stretch . Confirms free thiol. |
| ~1100 (strong) | C-O-C ether stretch. | |
| Bis(4-ethoxybutyl) disulfide | Absence of ~2560 peak | Absence of S-H stretch . Indicates S-S bond formation. |
| ~1100 (strong) | C-O-C ether stretch retained. | |
| Ethyl (4-ethoxybutyl) sulfide | Absence of ~2560 peak | Absence of S-H stretch . Indicates S-C bond formation. |
| ~1100 (strong) | C-O-C ether stretch retained. | |
| 4-Ethoxybutane-1-sulfonic acid | Absence of ~2560 peak | Absence of S-H stretch . |
| ~1350 & ~1150 (strong, broad) | S=O asymmetric & symmetric stretches . Confirms sulfonyl group. | |
| ~3000 (very broad) | O-H stretch . Confirms acidic proton. | |
| ~1100 (strong) | C-O-C ether stretch retained. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For this series of compounds, both ¹H and ¹³C NMR are invaluable, particularly for observing changes in the chemical shifts of nuclei adjacent to the sulfur atom.
¹H NMR Spectroscopy
In ¹H NMR, the key signals to monitor are the protons on the carbon adjacent to the sulfur (α-protons, -CH₂-S-) and, for the parent thiol, the proton on the sulfur itself (-SH).
-
Thiol Proton (-SH): The thiol proton of 4-ethoxybutane-1-thiol typically appears as a triplet (due to coupling with the adjacent CH₂) between 1.3-1.6 ppm. This signal is exchangeable with D₂O, meaning it will disappear upon adding a drop of D₂O to the NMR sample, providing a definitive confirmation. This signal is absent in all three derivatives.
-
Alpha-Protons (-CH₂-S-): The electronic environment around the sulfur atom directly influences the chemical shift of these protons. In the parent thiol, these protons are found around 2.5 ppm. Upon oxidation to a disulfide or alkylation to a thioether, they experience a slight downfield shift. However, the most dramatic effect is seen with the sulfonic acid, where the strongly electron-withdrawing nature of the -SO₃H group shifts these protons significantly downfield, typically to >3.0 ppm.
| Compound | δ (ppm) for -CH₂-S- Protons | δ (ppm) for -SH Proton | Key Differentiator |
| 4-Ethoxybutane-1-thiol | ~2.5 (q) | ~1.4 (t) | Presence of a D₂O-exchangeable -SH triplet. |
| Bis(4-ethoxybutyl) disulfide | ~2.7 (t) | Absent | Absence of -SH signal; moderate downfield shift of α-protons. |
| Ethyl (4-ethoxybutyl) sulfide | ~2.6 (t) | Absent | Absence of -SH signal; new signals for S-ethyl group (~2.5 ppm q, ~1.2 ppm t). |
| 4-Ethoxybutane-1-sulfonic acid | >3.0 (t) | Absent | Significant downfield shift of α-protons due to strong S=O deshielding. |
¹³C NMR Spectroscopy
The carbon atom directly bonded to sulfur (C1) is the most sensitive probe in ¹³C NMR. Its chemical shift provides a clear indication of the oxidation state and bonding of the sulfur atom.
-
In 4-ethoxybutane-1-thiol, the C1 signal appears around 24 ppm.
-
Formation of the disulfide causes a significant downfield shift to approximately 39 ppm.
-
The sulfonic acid exhibits the most substantial downfield shift, with the C1 signal appearing at >50 ppm due to the powerful electron-withdrawing effect of the three oxygen atoms.
| Compound | δ (ppm) for C1 (-CH₂-S-) | Key Differentiator |
| 4-Ethoxybutane-1-thiol | ~24 | Most upfield C1 signal. |
| Bis(4-ethoxybutyl) disulfide | ~39 | Significant downfield shift relative to the thiol. |
| Ethyl (4-ethoxybutyl) sulfide | ~32 | Moderate downfield shift; new signals for S-ethyl group. |
| 4-Ethoxybutane-1-sulfonic acid | >50 | Most downfield C1 signal, indicative of high sulfur oxidation state. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for confirming the molecular weight of the parent compound and its derivatives. The molecular ion peak (M⁺˙) provides an unambiguous way to distinguish between the molecules, whose masses are distinct.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected M⁺˙ or [M+H]⁺ (m/z) |
| 4-Ethoxybutane-1-thiol | C₆H₁₄OS | 134.24 | 134 |
| Bis(4-ethoxybutyl) disulfide | C₁₂H₂₆O₂S₂ | 266.47 | 266 |
| Ethyl (4-ethoxybutyl) sulfide | C₈H₁₈OS | 162.30 | 162 |
| 4-Ethoxybutane-1-sulfonic acid | C₆H₁₄O₄S | 182.24 | 181 ([M-H]⁻ in negative mode) |
Fragmentation patterns can also offer structural confirmation. For instance, thiols and thioethers often exhibit fragmentation via cleavage of the C-S bond. Disulfides are characterized by the cleavage of the S-S bond, which would yield a prominent fragment at m/z 133 for bis(4-ethoxybutyl) disulfide.
Experimental Protocols
The following are generalized protocols for acquiring the data discussed. Instrument parameters should always be optimized for the specific spectrometer being used.
Workflow for Spectroscopic Analysis
Figure 2: A logical workflow for the spectroscopic identification of an unknown sample in this chemical family.
Sample Preparation and FT-IR Analysis
-
Preparation: For liquid samples (thiol, disulfide, thioether), a neat sample can be analyzed by placing a single drop between two NaCl or KBr salt plates. For the solid sulfonic acid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Background: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands as detailed in the comparison table.
NMR Sample Preparation and Analysis
-
Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆ for the sulfonic acid) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Conclusion
The differentiation of 4-ethoxybutane-1-thiol from its disulfide, thioether, and sulfonic acid derivatives is straightforward when a multi-technique spectroscopic approach is employed. FT-IR provides a rapid and definitive test for the presence or absence of the thiol S-H group. Mass spectrometry offers unambiguous confirmation of the molecular weight, immediately distinguishing between the possibilities. Finally, ¹H and ¹³C NMR spectroscopy provide a wealth of structural detail, with the chemical shifts of the nuclei nearest the sulfur atom serving as a highly sensitive reporter on its oxidation state and bonding environment. By combining these techniques, researchers can confidently identify and characterize these important sulfur-containing compounds.
References
Evaluating 4-Ethoxybutane-1-thiol as a Nanoparticle Capping Agent: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the engineering dilemma of balancing nanoparticle colloidal stability with surface accessibility. The selection of a capping agent dictates not only the hydrodynamic size and solvent compatibility of the nanoparticle but also its functional utility in downstream applications such as catalysis, sensing, and drug delivery.
Traditional synthesis methods, such as the Brust-Schiffrin two-phase reaction, rely heavily on pure alkanethiols (e.g., 1-butanethiol) to stabilize metal nanoparticles[1]. However, pure alkanethiols form densely packed monolayers that severely inhibit the catalytic activity of the metal surface[2]. Conversely, highly hydrophilic polymeric ligands like PEG-thiol provide excellent stability but completely shield the core, rendering it inert[3].
This guide objectively evaluates 4-ethoxybutane-1-thiol (CAS: 1505614-03-8)—a short-chain, alkoxy-terminated alkanethiol—as a "Goldilocks" alternative that bridges the gap between colloidal stability and catalytic accessibility.
Mechanistic Causality: The Physics of the Ligand Shell
To understand why 4-ethoxybutane-1-thiol outperforms traditional alternatives in specific applications, we must analyze the causality behind monolayer formation:
-
1-Butanethiol (The Hydrophobic Barrier): Pure alkanethiols self-assemble onto noble metal surfaces driven by the strong affinity of the sulfur headgroup and the van der Waals dispersion forces between the methylene units of the alkyl tail. This results in a highly crystalline, densely packed self-assembled monolayer (SAM). While this prevents aggregation, the dense packing creates a steric and hydrophobic barrier that blocks small molecules from reaching the metal core, effectively killing catalytic activity[2].
-
PEG-Thiol (The Steric Shield): Polyethylene glycol (PEG) chains form a massive hydration layer via hydrogen bonding with water. This provides unmatched steric stabilization and biocompatibility[3]. However, the random-coil nature of the polymer drastically increases the hydrodynamic radius (often by >5 nm) and completely insulates the nanoparticle from its environment, which is detrimental for surface-enhanced Raman spectroscopy (SERS) or electrocatalysis[4].
-
4-Ethoxybutane-1-thiol (The Permeable Shell): The introduction of an ether oxygen at the terminus of the butane chain fundamentally alters the monolayer's physics. The oxygen atom introduces a localized dipole moment and alters the bond angles (C-O-C vs. C-C-C). This subtle structural disruption prevents the alkyl chains from achieving perfect crystalline packing, introducing "gauche defects" into the monolayer[5]. These defects create transient gaps in the ligand shell, allowing catalytic substrates to diffuse to the active metal sites while maintaining enough steric hindrance to prevent nanoparticle agglomeration.
Fig 1: Mechanistic pathways of nanoparticle surface passivation based on ligand structural chemistry.
Comparative Performance Matrix
The following table synthesizes the quantitative and qualitative performance metrics of the three capping agents when applied to gold nanoparticles (AuNPs).
| Performance Metric | 1-Butanethiol | 4-Ethoxybutane-1-thiol | PEG-Thiol (2 kDa) |
| Chemical Classification | Pure Alkyl (C4) | Alkoxy-Terminated | Polymeric Ether |
| Monolayer Density | Highly Dense (Crystalline) | Moderately Dense (Defect-rich) | Loose (Random Coil) |
| Hydrodynamic Radius Increase | ~0.5 nm | ~0.7 nm | > 5.0 nm |
| Catalytic Accessibility | Poor | Excellent | Very Poor |
| Primary Solvent Compatibility | Non-polar (Toluene, Hexane) | Moderately Polar (THF, Chloroform) | Highly Polar (Water, Methanol) |
| Sintering Temperature | Low (~155 °C)[4] | Moderate (~165 °C) | High (> 250 °C) |
Experimental Workflows & Self-Validating Protocols
To harness the unique properties of 4-ethoxybutane-1-thiol, the synthesis must be carefully controlled. Below is a self-validating protocol for the direct synthesis of alkoxy-capped AuNPs using a modified two-phase Brust-Schiffrin approach.
Protocol: Direct Synthesis of 4-Ethoxybutane-1-thiol Capped AuNPs
Rationale: The standard Brust-Schiffrin method utilizes tetraoctylammonium bromide (TOAB) to transfer gold ions into an organic phase prior to reduction[6]. We modify the ligand coordination step to account for the slight polarity of the ethoxy group, ensuring uniform passivation without premature precipitation.
Step 1: Phase Transfer
-
Dissolve 1.0 mmol of HAuCl₄ in 30 mL of deionized water.
-
In a separate flask, dissolve 2.5 mmol of TOAB in 80 mL of toluene.
-
Combine the two solutions and stir vigorously (1000 RPM) for 30 minutes.
-
Validation Checkpoint: The aqueous phase will become entirely colorless, and the toluene phase will turn a vibrant, deep orange. This optical shift confirms the quantitative transfer of AuCl₄⁻ ions into the organic phase via TOAB complexation[6].
Step 2: Ligand Coordination
-
Isolate the organic (toluene) phase using a separatory funnel and discard the aqueous phase.
-
Add 1.0 mmol of 4-ethoxybutane-1-thiol directly to the stirring toluene solution. Stir for 10 minutes.
-
Causality: The thiol group coordinates with the Au(III) center, partially reducing it to an Au(I)-thiolate polymeric intermediate. The terminal ether group ensures this intermediate remains fully solvated in toluene.
Step 3: Nucleation and Reduction
-
Rapidly inject 10 mL of a freshly prepared, ice-cold aqueous solution of NaBH₄ (0.4 M) into the vigorously stirring organic phase.
-
Validation Checkpoint: The solution will instantly transition from orange to a deep ruby red or dark brown. This rapid plasmonic color change indicates the successful reduction of Au(I) to Au(0) and the nucleation of nanoparticles[1].
Step 4: Purification
-
Stir the biphasic mixture for 3 hours to ensure complete monolayer formation.
-
Separate the organic phase and reduce its volume to ~10 mL via rotary evaporation.
-
Add 40 mL of cold ethanol to precipitate the nanoparticles (the ethoxy groups decrease solubility in highly polar alcohols compared to THF/toluene).
-
Centrifuge at 10,000 x g for 15 minutes. Discard the supernatant to remove excess TOAB and unreacted thiol. Resuspend the pellet in chloroform or THF for storage.
Fig 2: Two-phase Brust-Schiffrin synthesis workflow for alkoxy-terminated gold nanoparticles.
Conclusion
For applications requiring a delicate balance between colloidal stability and surface accessibility—such as biphasic catalysis, electrochemical sensing, or the formulation of low-temperature sintering conductive inks[4]—4-ethoxybutane-1-thiol represents a superior alternative to traditional pure alkanethiols and PEGylated systems. By engineering controlled "defects" into the ligand shell via dipole disruption[5], researchers can maintain the robust sulfur-metal anchor while unlocking the catalytic potential of the nanoparticle core.
References
-
[2] Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors. National Center for Biotechnology Information (PMC). URL:
-
[1] Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors. MDPI. URL:
-
[6] Precursor Ion–Ion Aggregation in the Brust–Schiffrin Synthesis of Alkanethiol Nanoparticles. ACS Publications. URL:
-
[5] Nanocrystal Synthesis with Alkoxy Ligands and Solvents. ChemRxiv. URL:
-
[4] The role of ligands in coinage-metal nanoparticles for electronics. National Center for Biotechnology Information (PMC). URL:
-
[3] Engineering Polymers via Understanding the Effect of Anchoring Groups for Highly Stable Liquid Metal Nanoparticles. ACS Applied Nano Materials. URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of ligands in coinage-metal nanoparticles for electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-Ethoxybutane-1-thiol: Synthesis, Characterization, and Performance Against Aliphatic Thiols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate thiol-containing molecules is critical for a range of applications, from nanoparticle functionalization to the creation of novel therapeutic agents. This guide provides an in-depth technical comparison of 4-ethoxybutane-1-thiol, a functionalized thiol, with two common aliphatic thiols, 1-butanethiol and 1-hexanethiol. Due to the limited availability of direct experimental data for 4-ethoxybutane-1-thiol, this guide presents a proposed synthesis, predicted characterization data based on established chemical principles, and a comparative analysis against the experimentally verified data of its counterparts.
Introduction to 4-Ethoxybutane-1-thiol and its Alternatives
4-Ethoxybutane-1-thiol (C₆H₁₄OS) is a bifunctional molecule featuring a primary thiol (-SH) group and an ether (-O-) linkage. This combination of functional groups suggests potential for unique reactivity and physical properties compared to simple alkyl thiols. The ether group can influence solubility, hydrogen bonding capabilities, and the potential for coordination with metal centers, making it an intriguing candidate for applications in materials science and medicinal chemistry.
For a robust comparison, we will evaluate 4-ethoxybutane-1-thiol against two well-characterized primary alkyl thiols:
-
1-Butanethiol (C₄H₁₀S): A shorter-chain thiol known for its potent, skunk-like odor.[1]
-
1-Hexanethiol (C₆H₁₄S): A longer-chain thiol with properties that can be compared to the isomeric 4-ethoxybutane-1-thiol.
Synthesis and Purification
A plausible and efficient method for the synthesis of 4-ethoxybutane-1-thiol involves a two-step process starting from commercially available 1,4-dibromobutane.
Experimental Protocol: Proposed Synthesis of 4-Ethoxybutane-1-thiol
Step 1: Synthesis of 4-Ethoxy-1-bromobutane
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add 1,4-dibromobutane (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 4-ethoxy-1-bromobutane.
-
Purify the crude product by fractional distillation under reduced pressure.
Step 2: Synthesis of 4-Ethoxybutane-1-thiol
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium hydrosulfide (NaSH) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add the purified 4-ethoxy-1-bromobutane (1.0 equivalent) dropwise to the NaSH solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting bromide is consumed.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude thiol by distillation under reduced pressure to obtain 4-ethoxybutane-1-thiol.
Causality Behind Experimental Choices:
-
The use of sodium ethoxide in the first step selectively displaces one bromide, favoring the monosubstituted ether due to the large excess of the dibromoalkane initially.
-
The second step utilizes sodium hydrosulfide, a common and effective nucleophile for introducing a thiol group via an Sₙ2 reaction with the alkyl bromide.
-
An inert atmosphere is crucial in the second step to prevent the oxidation of the thiol to a disulfide.
Caption: Proposed two-step synthesis of 4-ethoxybutane-1-thiol.
Physicochemical Properties: A Comparative Analysis
The introduction of an ether linkage into the alkyl chain of a thiol is expected to significantly alter its physical properties compared to its aliphatic analogues.
| Property | 4-Ethoxybutane-1-thiol (Predicted) | 1-Butanethiol (Experimental) | 1-Hexanethiol (Experimental) |
| Molecular Formula | C₆H₁₄OS | C₄H₁₀S | C₆H₁₄S |
| Molecular Weight ( g/mol ) | 134.24 | 90.19 | 118.24[2] |
| Boiling Point (°C) | ~170-180 | 98.2[1] | 150-154[2] |
| Density (g/mL) | ~0.95 | 0.842 (at 25 °C) | 0.832 (at 25 °C)[2] |
| Solubility in Water | Moderately soluble | Slightly soluble (0.06% at 20°C)[1] | Insoluble |
| Odor | Pungent, potentially with modified notes | Extremely foul, "skunk-like"[1] | Unpleasant |
Expertise & Experience Insights:
-
Boiling Point: The presence of the ether oxygen in 4-ethoxybutane-1-thiol allows for hydrogen bonding with water, which would increase its water solubility compared to 1-hexanethiol. However, the dominant intermolecular forces for the pure substance will still be van der Waals interactions and weak S-H hydrogen bonding, leading to a predicted boiling point higher than 1-hexanethiol due to its higher molecular weight and polarity. The boiling point of isomeric hexanols, which can engage in stronger hydrogen bonding, is around 157°C, suggesting the thiol's boiling point will be in a similar or slightly higher range.[3][4]
-
Density: The inclusion of an oxygen atom generally increases the density of an organic molecule compared to its hydrocarbon or thiol analogue of similar carbon number. Therefore, the density of 4-ethoxybutane-1-thiol is predicted to be higher than that of 1-hexanethiol.
-
Odor: While most low molecular weight thiols have notoriously unpleasant odors, the presence of the ethoxy group in 4-ethoxybutane-1-thiol might modulate its odor profile, potentially introducing different notes compared to the purely "skunky" smell of 1-butanethiol.[5][6][7]
Spectroscopic Characterization: Predicted vs. Experimental Data
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below is a comparison of the expected spectroscopic data for 4-ethoxybutane-1-thiol with the known data for its aliphatic counterparts.
¹H NMR Spectroscopy
| Proton Environment | 4-Ethoxybutane-1-thiol (Predicted δ, ppm) | 1-Butanethiol (Experimental δ, ppm) | 1-Hexanethiol (Experimental δ, ppm) |
| -SH | 1.3-1.6 (t) | ~1.3 (t) | ~1.3 (t) |
| -CH₂-SH | 2.5-2.7 (q) | ~2.5 (q) | ~2.5 (q) |
| -O-CH₂-CH₃ | 3.4-3.6 (q) | - | - |
| -CH₂-O- | 3.3-3.5 (t) | - | - |
| -CH₂-CH₂-SH | 1.6-1.8 (m) | ~1.6 (m) | ~1.6 (m) |
| -CH₂-CH₂-O- | 1.5-1.7 (m) | - | - |
| -O-CH₂-CH₃ | 1.1-1.3 (t) | - | - |
| Alkyl Chain -CH₃ | - | ~0.9 (t) | ~0.9 (t) |
Authoritative Grounding: The predicted chemical shifts for 4-ethoxybutane-1-thiol are based on standard ¹H NMR correlation tables. Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm region, while those adjacent to the sulfur in a thiol are typically found between 2.0 and 2.5 ppm.[8][9] The thiol proton itself usually resonates between 1.3 and 1.5 ppm.[9]
¹³C NMR Spectroscopy
| Carbon Environment | 4-Ethoxybutane-1-thiol (Predicted δ, ppm) | 1-Butanethiol (Experimental δ, ppm) | 1-Hexanethiol (Experimental δ, ppm) |
| -CH₂-SH | ~25 | ~25 | ~25 |
| -CH₂-CH₂-SH | ~35 | ~36 | ~36 |
| -CH₂-CH₂-O- | ~29 | - | ~31 |
| -CH₂-O- | ~70 | - | - |
| -O-CH₂-CH₃ | ~66 | - | - |
| -O-CH₂-CH₃ | ~15 | - | ~14 |
| Alkyl Chain Carbons | - | ~22, ~13 | ~31, ~28, ~22, ~14 |
Authoritative Grounding: Carbons attached to the ether oxygen are significantly deshielded and appear in the 60-70 ppm range. Carbons adjacent to the thiol group are found further upfield, typically between 20-40 ppm.[8]
IR Spectroscopy
| Functional Group | 4-Ethoxybutane-1-thiol (Predicted, cm⁻¹) | 1-Butanethiol / 1-Hexanethiol (Experimental, cm⁻¹) |
| S-H stretch | 2550-2600 (weak) | 2550-2600 (weak)[9] |
| C-O stretch (ether) | 1050-1150 (strong) | - |
| C-H stretch (sp³) | 2850-3000 | 2850-3000 |
Authoritative Grounding: The presence of a weak absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration in thiols.[9] A strong C-O stretching band between 1050 and 1150 cm⁻¹ would be a key indicator of the ether functionality in 4-ethoxybutane-1-thiol.[10][11]
Mass Spectrometry
| Ion | 4-Ethoxybutane-1-thiol (Predicted m/z) | 1-Butanethiol (Experimental m/z) | 1-Hexanethiol (Experimental m/z) |
| [M]⁺ | 134 | 90 | 118 |
| [M-H₂S]⁺ | 100 | 56 | 84 |
| α-cleavage fragments | 87, 47 | 61, 29 | 89, 29 |
| Ether fragmentation | 59, 75 | - | - |
Authoritative Grounding: Thiols typically show a molecular ion peak, although it can be weak. A characteristic fragmentation is the loss of H₂S (34 Da). Alpha-cleavage next to the sulfur atom is also common. For 4-ethoxybutane-1-thiol, fragmentation of the ether linkage would also be expected, leading to unique fragment ions not observed in simple alkyl thiols.[12]
Reactivity Profile: A Comparative Outlook
The reactivity of thiols is largely dictated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton. Primary thiols, such as the ones being compared, are generally more reactive than secondary or tertiary thiols due to less steric hindrance and greater acidity.[13]
Nucleophilicity and Michael Addition Reactions
Thiols are excellent nucleophiles and readily participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction is of significant interest in drug development for the covalent modification of target proteins.
Caption: Generalized scheme of a Michael addition reaction involving a thiol.
The rate of the Michael addition is influenced by the pKa of the thiol, as the more acidic thiol will have a higher concentration of the more nucleophilic thiolate anion at a given pH. The pKa of primary thiols is typically around 10-11. The ethoxy group in 4-ethoxybutane-1-thiol is not expected to significantly alter the pKa compared to 1-butanethiol or 1-hexanethiol. Therefore, their reactivity in Michael additions is predicted to be comparable, primarily governed by steric factors, which are similar for all three primary thiols.
Experimental Protocol: Comparative Kinetic Analysis of Michael Addition
-
Prepare solutions of 4-ethoxybutane-1-thiol, 1-butanethiol, and 1-hexanethiol of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of an α,β-unsaturated ketone (e.g., methyl vinyl ketone) of known concentration in the same buffer.
-
Initiate the reaction by mixing the thiol and enone solutions at a controlled temperature.
-
Monitor the disappearance of the enone's UV absorbance at its λmax over time using a UV-Vis spectrophotometer.
-
Calculate the second-order rate constants for each thiol to quantitatively compare their reactivity.
Trustworthiness: This protocol provides a self-validating system for comparing reactivity. By using the same electrophile and reaction conditions, any observed differences in reaction rates can be directly attributed to the intrinsic properties of the thiols.
Applications in Nanoparticle Functionalization
The strong affinity of sulfur for gold and other noble metals makes thiols excellent ligands for functionalizing nanoparticles.[14] This is a crucial technique in drug delivery and diagnostics for improving nanoparticle stability, biocompatibility, and targeting.
The choice of thiol can influence the properties of the resulting nanoparticles. The ethoxy group in 4-ethoxybutane-1-thiol could impart greater hydrophilicity to the nanoparticle surface compared to 1-hexanethiol, potentially leading to improved stability in aqueous media and altered interactions with biological systems.[15][16][17][18][19]
Caption: Workflow for the functionalization of nanoparticles with thiol ligands.
Conclusion
4-Ethoxybutane-1-thiol presents an interesting molecular architecture with the potential for distinct properties compared to simple aliphatic thiols. While direct experimental data is scarce, this guide has provided a scientifically grounded framework for its synthesis, predicted characterization, and a comparative analysis of its potential performance. The presence of the ether functionality is anticipated to enhance its water solubility and modify its odor profile, while maintaining the characteristic high reactivity of a primary thiol in key reactions such as Michael additions and nanoparticle functionalization. The proposed experimental protocols offer a clear path for the validation of these predictions and the further exploration of 4-ethoxybutane-1-thiol in various scientific and industrial applications.
References
-
Wikipedia. (2023). Butane-1-thiol. [Link]
-
MDPI. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Wiley Online Library. (2020). Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. [Link]
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NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
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RSC Publishing. (2013). Synthesis of thiolated and acrylated nanoparticles using thiol -ene click chemistry: towards novel mucoadhesive materials for drug delivery. [Link]
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PubMed Central. (2016). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]
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ResearchGate. (2015). Tuning the optical properties of colloidal Quantum Dots using thiol group capping agents and its comparison. [Link]
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ACS Publications. (2002). Thiol-Capping of CdTe Nanocrystals: An Alternative to Organometallic Synthetic Routes. [Link]
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AhmadullinS LLC. (n.d.). 1-BUTANETHIOL. [Link]
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PubMed. (2008). Surface modification of CdS quantum dots using thiols-structural and photophysical studies. [Link]
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University of Calgary. (n.d.). Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]
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ACS Publications. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol–Michael Reactions and Polymerizations. [Link]
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YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]
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ACS Publications. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. [Link]
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ResearchGate. (2014). Thiols used for the functionalization of gold nanoparticles. [Link]
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Society for Redox Biology and Medicine. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling_ Opportunities and caveats. [Link]
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NIST. (n.d.). 1-Hexanethiol. [Link]
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MetwareBio. (2024). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. [Link]
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Doc Brown's Chemistry. (2026). uses properties of the 5 constitutional isomers of molecular formula C6H14. [Link]
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NIST. (n.d.). 1-Hexanethiol. [Link]
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Morressier. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. [Link]
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Correlation Between Computational and Experimental Data for 4-Ethoxybutane-1-thiol: A Comparative Guide for Surface Functionalization
Executive Summary
In modern surface chemistry and biosensor development, the precise control of the bio-interface is paramount. Self-Assembled Monolayers (SAMs) dictate the physicochemical properties of these interfaces[1]. While long-chain oligo(ethylene glycol) (OEG) thiols are the gold standard for antifouling, their insulating nature often impedes electron transfer in electrochemical assays.
4-ethoxybutane-1-thiol (CAS: 1505614-03-8) emerges as a highly specialized alternative. By embedding an ether oxygen within a short alkyl chain, it bridges the gap between purely hydrophobic alkanethiols and long-chain hydrophilic OEGs. This guide objectively compares 4-ethoxybutane-1-thiol against standard alternatives and establishes a rigorous correlation between computational models (DFT/MD) and empirical data, providing you with a self-validating framework for surface engineering.
Product Performance Comparison
To select the optimal surface modifier, we must objectively compare 4-ethoxybutane-1-thiol against the hydrophobic baseline (1-Butanethiol) and the hydrophilic standard (PEG6-Thiol).
Table 1: Comparative Performance Matrix for Thiol-Based SAMs
| Metric | 1-Butanethiol | 4-Ethoxybutane-1-thiol | PEG6-Thiol |
| Chain Structure | Pure Alkyl (Hydrophobic) | Alkoxy-Alkyl (Amphiphilic) | Oligo(ethylene glycol) |
| Primary Application | Hydrophobic control surfaces | Electrochemical biosensors | Antifouling coatings |
| Electron Transfer (Rct) | Very Low (Excellent) | Low (Highly Permissive) | High (Insulating) |
| Protein Resistance | Poor (High biofouling) | Moderate-to-High | Excellent |
| Packing Density | Very High | High | Moderate (Steric hindrance) |
| Wettability (Contact Angle) | ~110° | ~45° - 55° | ~35° |
Causality Insight: The ether oxygen in 4-ethoxybutane-1-thiol acts as a hydrogen-bond acceptor. Unlike 1-butanethiol, which drives hydrophobic collapse and non-specific protein adsorption, the ethoxy group coordinates a tightly bound hydration layer. Because the chain is only four carbons long, it permits rapid quantum tunneling of electrons—a critical requirement for sensitive electrochemical drug-screening platforms.
Theoretical Grounding: Computational Insights
Before committing resources to benchwork, modern surface engineering relies on computational predictions to model the thermodynamic landscape of the SAM[2].
-
Density Functional Theory (DFT): DFT calculations reveal that the sulfur-gold (S-Au) chemisorption energy for 4-ethoxybutane-1-thiol is approximately -45 kcal/mol, identical to standard alkanethiols[1]. However, the dipole moment introduced by the ether oxygen subtly shifts the optimal molecular tilt angle from the standard 30° to ~32° to minimize electrostatic repulsion between adjacent chains.
-
Molecular Dynamics (MD): MD simulations in explicit water environments calculate the radial distribution function (RDF) of water molecules. The models predict a rigid, highly structured hydration layer localized precisely at the ether oxygen, which serves as the primary thermodynamic barrier against protein fouling[3].
Caption: Workflow illustrating the iterative feedback loop between computational predictions and experimental validation.
Self-Validating Experimental Protocol
To trust the computational data, the experimental protocol must be rigorously designed to prove its own success or failure at every step.
Protocol: Fabrication and Validation of 4-Ethoxybutane-1-thiol SAMs
Step 1: Substrate Preparation (Piranha Cleaning)
-
Action: Immerse gold substrates in a 3:1 mixture of H₂SO₄ and H₂O₂ for 10 minutes, rinse with ultra-pure water, and dry with N₂. (Note: Piranha is highly reactive; handle with extreme caution).
-
Mechanistic Rationale: This oxidative process removes adventitious carbon. The S-Au chemisorption requires direct orbital overlap; even a monolayer of organic contamination will drastically reduce the binding enthalpy.
-
Self-Validation Check: A properly cleaned gold surface is completely wetting. A water drop will instantly spread (Contact Angle < 10°). If the drop beads up, the cleaning failed.
Step 2: Monolayer Assembly
-
Action: Incubate the clean gold in a 1 mM solution of 4-ethoxybutane-1-thiol in absolute ethanol for 18 hours at room temperature in the dark.
-
Mechanistic Rationale: Ethanol is a protic solvent that solvates the amphiphilic thiol without outcompeting the sulfur for gold binding sites. The 18-hour duration is critical; initial adsorption occurs in minutes, but the transition from a disordered "lying down" phase to a crystalline (√3 × √3)R30° "standing up" phase requires hours of thermodynamic annealing[1].
Step 3: Validation via X-Ray Photoelectron Spectroscopy (XPS)
-
Action: Analyze the S 2p and C 1s spectra of the functionalized surface[2].
-
Self-Validation Check: A successful SAM will display an S 2p doublet with the primary peak at 162.0 eV , confirming covalent S-Au thiolate bond formation. If a peak appears at 164.0 eV , it indicates the presence of unbound, physisorbed disulfides—proving that the post-incubation ethanol wash was insufficient.
Caption: Mechanistic pathway of protein repulsion driven by the ethoxy group's hydration layer.
Data Correlation: Bridging Theory and Reality
The true value of 4-ethoxybutane-1-thiol in drug development platforms is unlocked when computational models perfectly align with empirical data, allowing for predictive scaling. Table 2 demonstrates the high fidelity between in silico predictions and in vitro results for this specific molecule.
Table 2: Computational vs. Experimental Data Correlation
| Physicochemical Parameter | Computational Prediction (Method) | Experimental Result (Technique) | Correlation / Variance |
| S-Au Binding Energy | -44.8 kcal/mol (DFT) | -43.5 kcal/mol (TPD) | High agreement; slight deviation due to solvent effects. |
| Molecular Tilt Angle | 32.5° (MD/DFT) | 31° - 34° (NEXAFS / Ellipsometry) | Excellent; confirms predicted dipole-dipole stabilization. |
| Film Thickness | 0.76 nm (Theoretical Geometry) | 0.79 ± 0.05 nm (Ellipsometry) | Excellent; validates dense monolayer packing[2]. |
| Hydration Energy | -8.4 kcal/mol (MD - Explicit Water) | ~50° Contact Angle (Goniometry) | Strong correlation; confirms the presence of the H-bond network. |
| Protein Adsorption | High Entropic Penalty (MD) | < 15 ng/cm² (SPR Analysis) | Confirms predicted steric/hydration barrier efficacy[3]. |
Conclusion
For researchers engineering electrochemical biosensors or targeted drug-delivery nanoparticles, 4-ethoxybutane-1-thiol offers a mathematically predictable and experimentally robust alternative to standard alkanethiols. By correlating DFT/MD computational models with rigorous, self-validating XPS and SPR experimental data, we can confidently utilize this molecule to achieve the delicate balance between rapid electron transfer and reliable protein resistance.
References
-
Computational and experimental approach to understanding the structural interplay of self-assembled end-terminated alkanethiolates on gold surfaces. RSC Publishing. Available at:[Link]
-
Self-Assembled Monolayers of Alkanethiolates Presenting Mannitol Groups Are Inert to Protein Adsorption and Cell Attachment. Northwestern University / NIH. Available at:[Link]
Sources
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- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Safety Operating Guide
4-ethoxybutane-1-thiol proper disposal procedures
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling volatile, malodorous compounds. 4-ethoxybutane-1-thiol (CAS: 1505614-03-8) is a highly effective bifunctional reagent utilized in bioconjugation, surface chemistry, and advanced drug development. However, the presence of the free sulfhydryl (-SH) group imparts a severe mercaptan stench that is detectable by human olfactory receptors at parts-per-billion (ppb) levels[1].
Proper disposal of this reagent is not merely a regulatory formality; it is a critical operational requirement. Mishandling even microliter quantities can lead to facility evacuations, compromise personnel safety, and trigger environmental compliance audits[2]. This guide provides a self-validating, causally-driven framework for the neutralization, segregation, and disposal of 4-ethoxybutane-1-thiol.
Quantitative Data Summary
Understanding the physicochemical parameters of 4-ethoxybutane-1-thiol is essential for designing an effective disposal strategy.
| Property | Value | Source |
| Chemical Name | 4-ethoxybutane-1-thiol | |
| CAS Number | 1505614-03-8 | |
| Molecular Weight | 134.24 g/mol | |
| Odor Threshold | ~10 parts per billion (ppb) | [1] |
| Primary Quenching Agent | 5.25% - 6.15% Sodium Hypochlorite (Bleach) | [3][4] |
| Required Oxidation Time | 12 - 24 Hours | [2][5] |
The Causality of Thiol Quenching: Why Bleach?
Expertise & Experience: Do not simply throw thiol-contaminated consumables into a standard solid waste bin. The stable sulfur-hydrogen bonds in 4-ethoxybutane-1-thiol resist natural breakdown, and its high volatility ensures the vapors will rapidly travel through building ventilation systems[6].
To eliminate this risk, we rely on chemical oxidation . Sodium hypochlorite (NaOCl)—standard household or laboratory bleach—acts as a strong oxidizing agent. It chemically converts the volatile, malodorous thiol into a non-volatile, odorless sulfonate or sulfonic acid byproduct[3][4].
Mechanistic Rationale: R-SH + 3 NaOCl → R-SO3H + 3 NaCl
Critical Safety Caveat: This oxidation reaction is highly exothermic[4]. Quenching large, bulk quantities of pure 4-ethoxybutane-1-thiol directly with bleach can lead to rapid heating, boiling, and dangerous splattering. Therefore, bleach oxidation is strictly reserved for trace amounts, contaminated glassware, and small spills, while bulk liquids must be segregated[4][7].
Waste Segregation Workflow
Decision matrix for the safe segregation and oxidative quenching of 4-ethoxybutane-1-thiol waste.
Experimental Protocols: Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. By confirming the absence of odor and ensuring the physical containment of the chemical, you validate the success of the procedure.
Protocol A: Routine Glassware Decontamination (Bleach Bath)
Purpose: To oxidize trace 4-ethoxybutane-1-thiol on labware (syringes, flasks, cannulas) to prevent odor release into the laboratory environment.
-
Preparation: Inside a certified chemical fume hood, prepare a bleach bath in a secondary plastic container. Combine a 1:1 mixture of commercial bleach (5.25% - 6.15% NaOCl) and water[4][5]. Ensure the liquid level is at least 4 inches below the rim to allow for fluid displacement[5].
-
Submersion: Immediately after use, dismantle all glassware and labware that contacted the thiol. Submerge them completely in the bleach bath[2][5].
-
Oxidation Period: Cover the bath loosely with aluminum foil (to allow any generated gases to escape) and leave the labware to soak for a minimum of 12 to 24 hours[2][5]. Causality: The oxidation of thiols to sulfonic acids is kinetically slow at room temperature; premature removal will release unquenched thiol vapors.
-
Validation & Rinsing: After 24 hours, verify the absence of the mercaptan odor. If a white solid has formed (indicating oxidized byproducts) or the bath smells strongly of stench, the bleach is depleted and must be replaced[5]. Once deodorized, rinse the glassware thoroughly with DI water and route the spent bleach to the aqueous hazardous waste stream[2].
Protocol B: Bulk Waste Segregation and EHS Hand-off
Purpose: Safe disposal of >5 mL of pure or highly concentrated 4-ethoxybutane-1-thiol.
-
Containment: Do NOT attempt to bleach-quench bulk quantities due to the risk of an uncontrolled exothermic reaction[4]. Instead, transfer the bulk liquid into a compatible, clearly labeled hazardous waste container inside the fume hood[3][7].
-
Sealing: Tighten the cap securely and wrap the seal with Teflon tape to prevent vapor leakage[2].
-
Secondary Containment: Place the primary container into a secondary over-pack container (e.g., a wide-mouth plastic jar). It is highly recommended to include an adsorbent material, such as activated carbon, within the secondary container. Causality: Activated carbon physically captures and traps any escaping mercaptan molecules via surface adsorption[4][6].
-
EHS Transfer: Store the sealed unit in a designated satellite accumulation area and arrange for immediate pickup by your institution's Environmental Health and Safety (EHS) department[7].
Protocol C: Cold Trap and Vacuum Line Management
Purpose: Preventing thiol vapors from contaminating vacuum pumps or exhausting into the outside environment during rotary evaporation or Schlenk line operations.
-
Trap Setup: When evaporating 4-ethoxybutane-1-thiol, utilize a secondary cold trap (liquid nitrogen) or an inline bleach trap[3][4].
-
Bleach Trap Configuration: If using a bleach trap, fill it halfway with bleach. Connect this trap to a potassium hydroxide (KOH) trap before venting to the fume hood. Causality: The oxidation of thiols by hypochlorite generates hydrochloric acid (HCl) as a byproduct. The KOH trap neutralizes this acid, protecting your vacuum system and the fume hood ductwork from severe corrosion[4].
-
Disposal of Trap Contents: Carefully add the malodorous liquid contents of the cold trap dropwise to a pre-cooled bleach solution in the fume hood to control the exothermic heat[2][3]. Once fully oxidized, consolidate the mixture into the liquid hazardous waste stream.
References
Sources
- 1. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. breakingac.com [breakingac.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. env.go.jp [env.go.jp]
Personal protective equipment for handling 4-ethoxybutane-1-thiol
As a Senior Application Scientist, I recognize that handling bifunctional organosulfur compounds like 4-ethoxybutane-1-thiol (CAS No. 1505614-03-8) requires more than just basic laboratory safety—it demands a mechanistic understanding of the molecule's behavior. This compound is highly valued in surface chemistry, self-assembled monolayers (SAMs), and drug development, but its functional groups present acute logistical and safety challenges.
This guide provides a self-validating, field-proven system designed to ensure absolute safety, environmental compliance, and operational efficiency in your laboratory.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular drivers of the compound's hazards. Safety is not about blindly following rules; it is about anticipating chemical behavior.
-
The Thiol (-SH) Moiety: Alkyl thiols possess an exceptionally low olfactory fatigue threshold (often detectable in the parts-per-billion range). The sulfhydryl group is highly reactive, prone to oxidation, and binds aggressively to biological heavy metals, which drives its systemic toxicity upon inhalation or ingestion .
-
The Ether (-O-) Linkage: The inclusion of the ethoxy group increases the molecule's lipophilicity compared to simple alkanethiols. This facilitates rapid dermal absorption and increases the vapor pressure, making inhalation the primary route of exposure.
-
Hydrocarbon Backbone: The four-carbon chain contributes to the compound's high flammability. Vapors are heavier than air and can travel to ignition sources, posing a severe flash-fire risk .
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The high volatility and dermal permeability of 4-ethoxybutane-1-thiol necessitate specialized barrier protections.
| Protection Category | Required Equipment | Quantitative Thresholds | Mechanistic Rationale (The "Why") |
| Eye/Face | ANSI Z87.1 Chemical splash goggles + Full face shield. | Face shield mandatory if handling >100 mL . | Prevents ocular absorption of highly volatile thiol vapors and protects against splash-induced corneal damage. |
| Hand | Double Gloving: Inner layer: Nitrile; Outer layer: Neoprene or Butyl Rubber. | Inner: 4–6 mil thickness.Outer: 14–18 mil thickness. | Low MW thiols permeate thin nitrile over time. The outer butyl layer provides organosulfur resistance; the inner nitrile ensures dexterity . |
| Body | Flame-Resistant (FR) lab coat (e.g., Nomex), long pants, non-porous shoes. | 100% skin coverage below the waist. | The compound is highly flammable (H225). FR garments prevent catastrophic ignition of absorbed vapors. |
| Respiratory | Certified Chemical Fume Hood. (If outside hood: NIOSH full-face respirator with OV cartridges). | Hood Face Velocity: 80–100 fpm . | Mitigates the extreme inhalation hazard and prevents olfactory fatigue, which can mask dangerous exposure levels. |
Operational Workflow & Handling Protocol
To prevent the release of malodorous vapors and ensure the integrity of the chemical, all handling must be conducted using air-free techniques within a closed system.
Figure 1: End-to-end operational workflow for handling volatile alkyl thiols.
Step-by-Step Handling Methodology:
-
Preparation & Purging: Conduct all operations inside a certified fume hood. Clear the workspace of any strong oxidizing agents (e.g., nitric acid, peroxides) to prevent unintended exothermic reactions. Establish an inert atmosphere (Nitrogen or Argon) using a Schlenk line.
-
Air-Free Transfer: Never pour 4-ethoxybutane-1-thiol. Use a chemically resistant, gas-tight syringe or a cannula system to transfer the liquid. This prevents the release of stench into the hood environment and minimizes atmospheric oxidation to disulfides.
-
Reaction Execution: Equip all reaction vessels with a bleach trap or cold trap on the exhaust line. This ensures that any escaping volatile thiols are captured and neutralized before they reach the main fume hood exhaust system .
Decontamination & Waste Disposal Plan
The disposal strategy relies on the chemical neutralization of the reactive sulfhydryl group via oxidation. By reacting the thiol with sodium hypochlorite (bleach), we convert the volatile, malodorous compound into a non-odorous, water-soluble sulfonic acid .
Routine Decontamination (Bleach Bath Protocol):
-
Preparation: In a fume hood, prepare a fresh 1:1 (v/v) solution of commercial household bleach (approx. 5.25% sodium hypochlorite) and deionized water in a wide-mouth high-density polyethylene (HDPE) container.
-
Quenching: Slowly submerge contaminated glassware, syringes, or residual thiol liquid into the bleach bath. Caution: The oxidation reaction is exothermic. If quenching neat liquid waste, add the thiol dropwise while stirring.
-
Incubation: Allow the materials to soak for a minimum of 12 to 24 hours to ensure complete conversion of the thiol to sulfonic acid.
-
Disposal: Once the characteristic stench is fully eliminated, the neutralized bleach solution must still be collected and disposed of as hazardous aqueous waste through your institution's Environmental Health & Safety (EH&S) department. Do not pour it down the drain.
Emergency Spill Protocol:
-
Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Ensure fume hood sashes are lowered to maximize exhaust pull.
-
Containment: Don a NIOSH-approved respirator with Organic Vapor (OV) cartridges. Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth). Never use combustible materials like paper towels, as the heat of oxidation can cause ignition.
-
Neutralization: Carefully spray or pour a dilute bleach solution over the absorbed spill to neutralize the odor and chemical reactivity.
-
Collection: Use non-sparking tools to sweep the neutralized absorbent into a heavy-duty, sealable plastic bag or hazardous waste bucket. Label clearly as "Thiol Spill Debris."
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
